4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Description
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Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFXPYCZHDSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile benzamide derivative with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into its handling, synthesis, and biological relevance.
Core Chemical and Physical Properties
This compound is a substituted benzamide that has garnered interest due to its structural similarity to compounds with known biological activities. While it is available from commercial suppliers for research purposes, comprehensive analytical data is not always provided, necessitating a thorough understanding of its fundamental properties by the end-user.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₅ClN₂O | |
| Molecular Weight | 214.69 g/mol | |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(CN)C=C1.Cl | N/A |
| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | |
| CAS Number | Not explicitly available for the hydrochloride salt. The free base may have a different identifier. | N/A |
Physicochemical Properties
| Property | Value | Source & Notes |
| Appearance | White crystalline solid | [1] |
| Melting Point | 162-166 °C | [1] (This data is from a tertiary source and should be experimentally verified.) |
| Solubility | Soluble in water and organic solvents | [1] (Specific solubility data, e.g., g/mL, is not widely available and should be determined experimentally.) |
| Stability | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Classified as a combustible solid. |
Synthesis of this compound
A robust and reproducible synthesis is paramount for any research involving novel compounds. While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be devised based on established chemical transformations of related compounds. The following protocol is a proposed method based on the amidation of a benzoyl chloride derivative followed by the reduction of a nitrile group.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Cyanobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess (approximately 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.[2]
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Cyano-N,N-dimethylbenzamide
-
Dissolve 4-cyanobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve dimethylamine hydrochloride in water and neutralize with a base like sodium hydroxide to generate free dimethylamine, or use a solution of dimethylamine in a suitable solvent. Alternatively, add dimethylamine hydrochloride and a tertiary amine base like triethylamine directly to the reaction mixture.
-
Slowly add the dimethylamine solution or the dimethylamine hydrochloride/triethylamine mixture to the solution of 4-cyanobenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-N,N-dimethylbenzamide.
Step 3: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide
-
In a high-pressure reaction vessel, dissolve 4-cyano-N,N-dimethylbenzamide in a solution of ammonia in methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina (Rh/Al₂O₃).[3]
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific catalyst and equipment, typically ranging from 50 to 500 psi).
-
Heat the reaction mixture and stir vigorously for several hours until the nitrile reduction is complete.
-
After cooling and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-N,N-dimethylbenzamide.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-(aminomethyl)-N,N-dimethylbenzamide in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Potential Applications in Drug Discovery and Chemical Biology
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-(aminomethyl) substitution provides a key interaction point, often with biological targets.
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the potential of benzamide derivatives as inhibitors of histone deacetylases (HDACs).[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and HIV latency. Benzamide-containing HDAC inhibitors, such as Entinostat (MS-275), have shown promise in clinical trials.[6] Specifically, HDAC inhibitors with a benzamide functional group and a pyridyl cap have been identified as potent HIV-1 latency-reversing agents.[4] The structure of this compound makes it an interesting candidate for investigation as an HDAC inhibitor, where the aminomethyl group could interact with the active site of the enzyme.
Antiviral Activity
A significant recent development is the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses.[7] These findings suggest that this chemical class can interfere with viral entry mechanisms, a critical step in the viral life cycle. The study showcased that synthetic modifications to the benzamide scaffold led to compounds with superior inhibitory effects against these deadly viruses.[7] This opens up a promising avenue for the development of broad-spectrum antiviral agents, and this compound could serve as a valuable building block or lead compound in such endeavors.
Other Potential Therapeutic Areas
The benzamide scaffold is also found in compounds targeting a wide range of other biological targets, including but not limited to:
-
Dopamine receptors: Many antipsychotic drugs are benzamide derivatives.
-
Sodium channel blockers: Certain antiarrhythmic and anticonvulsant medications feature this moiety.
-
PARP inhibitors: A class of cancer drugs.
The versatility of the benzamide structure suggests that this compound could be a useful tool for generating compound libraries for screening against various therapeutic targets.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Classification: The compound is classified as causing serious eye irritation. For the related compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, it is also listed as harmful if swallowed, causing skin irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical entity with considerable potential for researchers in medicinal chemistry and drug development. While detailed characterization data is not yet widely available in the public domain, its synthesis is achievable through established chemical methods. Its structural features align with those of compounds known to exhibit significant biological activity, particularly as HDAC inhibitors and antiviral agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby serving as a valuable resource for its scientific exploration.
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4-(aminomethyl)-n-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem. (URL: [Link])
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An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
This guide provides a comprehensive overview of the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a reliable synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and thorough characterization of the target molecule and its key intermediates.
Introduction
This compound is a bifunctional organic molecule featuring a primary aminomethyl group and a tertiary benzamide moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of biologically active compounds. The presence of the aminomethyl group provides a key handle for derivatization, enabling the introduction of this substituted benzyl motif into larger molecular scaffolds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reactions and biological screening.[1]
This guide will detail a robust and well-established synthetic route commencing from the readily available starting material, p-toluic acid. The synthesis involves a multi-step sequence, including side-chain chlorination, amidation, Gabriel synthesis for the introduction of the primary amine, and a final deprotection and salt formation. Each step has been carefully selected to ensure high yields and purity of the desired products.
Synthetic Strategy and Mechanistic Considerations
The overall synthetic strategy is a linear sequence designed to functionalize the p-toluic acid backbone in a controlled manner. The key transformations are:
-
Chlorination of p-Toluic Acid: The synthesis initiates with the conversion of p-toluic acid to 4-(chloromethyl)benzoyl chloride. This can be achieved through two primary routes: side-chain chlorination followed by conversion of the carboxylic acid to the acid chloride, or the reverse sequence.[2] For this guide, we will focus on the latter route, which involves the initial formation of p-toluoyl chloride followed by free-radical chlorination of the benzylic methyl group. This approach is often preferred as it can offer better control over the chlorination step and avoids potential side reactions associated with the free carboxylic acid.
-
Amidation: The resulting 4-(chloromethyl)benzoyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution with dimethylamine to form the tertiary amide, 4-(chloromethyl)-N,N-dimethylbenzamide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
-
Gabriel Synthesis: To introduce the primary amine functionality, the Gabriel synthesis is employed. This classic and reliable method utilizes potassium phthalimide as an ammonia surrogate, which acts as a nucleophile to displace the benzylic chloride of 4-(chloromethyl)-N,N-dimethylbenzamide.[4] This S(N)2 reaction proceeds efficiently and avoids the common issue of over-alkylation often encountered when using ammonia directly.[5] The use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate this reaction.
-
Deprotection and Hydrochloride Salt Formation: The final steps involve the liberation of the primary amine from the phthalimide protecting group, followed by the formation of the hydrochloride salt. Hydrazinolysis, using hydrazine hydrate, is a mild and effective method for cleaving the N-alkylphthalimide.[6][7] This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[4] The free amine is then treated with hydrochloric acid to yield the stable and water-soluble this compound.
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
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A Comprehensive Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
This guide provides an in-depth exploration of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile chemical intermediate pertinent to the fields of pharmaceutical sciences and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delineates the compound's fundamental properties, synthesis, characterization, and potential applications, while strictly adhering to rigorous safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a salt form of the parent compound, 4-(Aminomethyl)-N,N-dimethylbenzamide. The hydrochloride form often confers advantageous properties for handling and formulation, such as improved stability and solubility in aqueous media. It is crucial for researchers to distinguish between the free base and the salt, as their physicochemical properties and appropriate handling procedures differ.
A key identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. However, there appears to be ambiguity in publicly available databases for this specific salt. While some suppliers list a CAS number, others provide the identifier for a related N-methyl analog[1][2][3] or do not offer analytical data for confirmation[4][5]. For the purpose of this guide, we will refer to the core structure and its general properties. The empirical formula for the hydrochloride salt is C₁₀H₁₅ClN₂O with a molecular weight of 214.69 g/mol [4][6].
| Property | This compound | 4-Amino-N,N-dimethylbenzamide (Related Precursor) |
| Molecular Formula | C₁₀H₁₅ClN₂O | C₉H₁₂N₂O[7] |
| Molecular Weight | 214.69 g/mol [4][6] | 164.20 g/mol [7] |
| Appearance | White crystalline solid[8] | Off-white powder solid[9] |
| Solubility | Soluble in water[8] | Soluble in water[9] |
| Storage | Store in a dry, cool place[8]. Sealed in dry, room temperature conditions is also noted[2]. | Store in a well-ventilated place[9][10]. |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound is typically achieved from its corresponding 4-cyano or 4-nitro precursor. A common and logical synthetic route involves the reduction of the nitrile or nitro group to a primary amine, followed by salt formation.
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for the target compound.
Detailed Protocol: Synthesis via Reduction of 4-Cyano-N,N-dimethylbenzamide
This protocol describes a representative lab-scale synthesis. The choice of a reducing agent is critical; catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is often preferred for its clean reaction profile and high yield.
-
Reaction Setup: In a hydrogenation vessel, dissolve 1 equivalent of 4-Cyano-N,N-dimethylbenzamide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Salt Formation: To the filtrate, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) while stirring.
-
Isolation and Purification: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove impurities, and then dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
Analytical Characterization for Structural Verification
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR):
-
A singlet corresponding to the six protons of the two N-methyl groups.
-
Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring.
-
A singlet for the two protons of the aminomethyl (-CH₂-NH₂) group.
-
A broad signal for the amine protons (-NH₃⁺), which may exchange with solvent protons.
-
-
¹³C NMR (Carbon NMR):
-
Signals for the N-methyl carbons.
-
Signals for the carbons of the benzene ring.
-
A signal for the aminomethyl carbon (-CH₂-).
-
A signal for the carbonyl carbon (-C=O) of the amide.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (amine salt), C=O stretch (amide), and aromatic C-H bonds should be observable.
Workflow for Compound Characterization:
Caption: A standard workflow for analytical characterization.
Applications in Research and Drug Development
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities[15][16]. This compound serves as a valuable building block or intermediate in the synthesis of more complex, biologically active molecules[8]. The presence of two key functional groups—the primary amine and the dimethylamide—allows for diverse chemical modifications.
-
Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of derivatives for screening against various biological targets. This is a common strategy in early-stage drug discovery[17][18].
-
Precursor for Bioactive Agents: Benzamides have been investigated as antitumor agents, sometimes by targeting tubulin polymerization or topoisomerase II[16][19]. The aminomethyl group provides a handle to attach other pharmacophores or to modulate the molecule's pharmacokinetic properties.
-
Intermediate in Chemical Synthesis: Beyond drug discovery, this compound can be used in the synthesis of materials, dyes, and other specialty chemicals[8].
While specific biological activities for the title compound are not widely published, related benzamide structures have shown promise as anticancer agents[15]. The general class of N-benzylbenzamides has been explored as tubulin polymerization inhibitors[16].
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount. The information below is a summary based on data for closely related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Precautionary Statements:
Based on analogous compounds, this compound is likely to be classified as hazardous[2][10][20].
-
GHS Pictograms: GHS07 (Exclamation Mark) is often associated with this type of compound[2][4].
-
Hazard Statements:
-
Precautionary Statements:
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[9].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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Physicochemical Characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl: An In-depth Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, a profound understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive technical overview of the physicochemical characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (HCl), a substituted benzamide derivative of interest to researchers in medicinal chemistry and pharmacology.
This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a holistic understanding of why these parameters are critical and how they are reliably determined. The experimental protocols detailed herein are designed to be self-validating, incorporating established methodologies and quality control measures. By grounding our discussion in authoritative principles and providing transparent, step-by-step experimental designs, this guide aims to be an essential resource for scientists engaged in the characterization of novel chemical entities.
Molecular Profile
4-(Aminomethyl)-N,N-dimethylbenzamide HCl is a synthetic organic compound featuring a central benzene ring substituted with an aminomethyl group and an N,N-dimethylcarboxamide moiety. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |
| Molecular Weight | 214.69 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 162-166 °C | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Core Physicochemical Properties: A Deeper Dive
The journey of a drug candidate from the bench to the bedside is significantly influenced by a trio of key physicochemical parameters: the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility. These properties are interconnected and provide a predictive framework for a molecule's in vivo behavior.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] For 4-(Aminomethyl)-N,N-dimethylbenzamide HCl, the primary basic center is the aliphatic amino group. The pKa of this group is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and interaction with biological targets.
Estimated pKa:
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Estimated LogP:
The calculated XLogP3 for the parent compound, N,N-dimethylbenzamide, is 0.6.[5][6] The addition of the polar aminomethyl group would decrease the lipophilicity. Therefore, a calculated logP for the free base of 4-(aminomethyl)-N,N-dimethylbenzamide would be expected to be lower than this.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] The hydrochloride salt form of the title compound is intended to improve its aqueous solubility compared to the free base.
Qualitative Solubility:
The compound is reported to be soluble in water.[2] However, quantitative determination is essential for formulation development.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl.
Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl and dissolve it in 50 mL of deionized water.
-
Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method with HPLC Quantification
The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, followed by separation of the layers after equilibration for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of 4-(Aminomethyl)-N,N-dimethylbenzamide (free base) in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, mix a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility by HPLC
This method determines the thermodynamic equilibrium solubility of the compound in an aqueous buffer.
Methodology:
-
Sample Preparation: Add an excess amount of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with the mobile phase and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Result: Express the solubility in mg/mL or µg/mL.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A robust HPLC method is essential for determining the purity of the synthesized compound and for quantifying its concentration in various assays.
Typical HPLC Conditions for Benzamide Derivatives:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile is commonly used for the separation of aromatic amines and amides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule.
Expected ¹H NMR Spectral Features (in D₂O):
-
Aromatic protons would appear as a set of doublets in the range of 7.5-8.0 ppm.
-
The benzylic protons of the aminomethyl group would likely appear as a singlet around 4.0-4.5 ppm.
-
The N-methyl protons would be observed as two singlets (due to restricted rotation around the amide bond) in the region of 2.8-3.2 ppm.
Expected ¹³C NMR Spectral Features (in D₂O):
-
The carbonyl carbon of the amide would resonate around 170-175 ppm.
-
Aromatic carbons would appear in the 125-145 ppm region.
-
The benzylic carbon would be expected around 45-50 ppm.
-
The N-methyl carbons would be found in the 35-40 ppm range.
Stability Profile
The stability of a drug candidate is a critical attribute that influences its shelf-life and the potential for the formation of degradation products. As a hydrochloride salt of an amine, 4-(Aminomethyl)-N,N-dimethylbenzamide HCl should be evaluated for its stability under various stress conditions.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11]
-
Acidic and Basic Hydrolysis: The compound should be subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures to assess the stability of the amide bond to hydrolysis.
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3%) will evaluate the susceptibility of the molecule to oxidation, particularly at the benzylic position and the amino group.
-
Thermal Degradation: The solid compound should be exposed to high temperatures to assess its thermal stability.
-
Photostability: The compound should be exposed to light according to ICH guidelines to determine its sensitivity to photodegradation.
The stability of hydrochloride salts can be influenced by factors such as humidity, which can potentially lead to disproportionation back to the free base and hydrochloric acid.[12][13]
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl. A thorough understanding and experimental determination of properties such as pKa, lipophilicity, solubility, and stability are fundamental to advancing a compound through the drug discovery and development pipeline. The methodologies and insights presented herein are intended to equip researchers with the necessary tools to conduct a robust characterization of this and other novel chemical entities, ultimately enabling more informed decision-making in the pursuit of new therapeutic agents.
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"4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride structure elucidation"
An In-depth Technical Guide to the Structure Elucidation of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
Introduction
In the landscape of pharmaceutical development and biochemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent studies of quality, safety, and efficacy are built. This compound is an organic compound with applications as an intermediate in the synthesis of biologically active molecules, including drugs and dyes.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent.[3]
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, field-proven framework for the structural elucidation of this compound. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating an integrated analytical strategy where each piece of data corroborates the others to build an unshakeable structural hypothesis. This self-validating system of analysis is critical for meeting the stringent quality and regulatory standards inherent in pharmaceutical manufacturing.[4][5]
Section 1: Foundational Physicochemical & Structural Overview
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's expected properties is essential. These values provide the initial benchmarks against which experimental data will be compared. The proposed structure is that of a 1,4-disubstituted benzene ring bearing an N,N-dimethylamide and a protonated aminomethyl group.
Chemical Structure:
Figure 1: Proposed structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O | [6] |
| Molecular Weight | 214.69 g/mol | [6] |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Soluble in water and organic solvents | [1][2] |
| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | [6] |
| Melting Point | 162-166°C |[1][2] |
Section 2: The Integrated Spectroscopic Elucidation Workflow
The definitive confirmation of a chemical structure is not achieved by a single technique but by the convergence of data from multiple, orthogonal analytical methods.[7][8] Our strategy employs Mass Spectrometry (MS) to define the molecular formula and fragmentation patterns, Nuclear Magnetic Resonance (NMR) to map the precise atomic connectivity, and Infrared (IR) Spectroscopy to confirm functional groups.
Caption: Integrated workflow for structure elucidation. (Within 100 characters)
High-Resolution Mass Spectrometry (HRMS): Molecular Formula and Fragmentation
Expertise & Rationale: We select HRMS with a soft ionization technique like Electrospray Ionization (ESI) as the first step.[3] Its primary purpose is to obtain the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula—a critical piece of evidence that is far more definitive than nominal mass data from a standard MS.[8] We use the positive ion mode as the primary amine group is readily protonated.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or LC inlet.
-
Analysis Mode: Operate in positive ion ESI mode. Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the most abundant ion. Use the instrument's software to generate possible elemental formulas that match the observed accurate mass within a narrow tolerance (e.g., < 5 ppm).
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor and perform a product ion scan to induce fragmentation, providing data for substructural confirmation.[9]
Expected Data & Interpretation: The primary ion observed will be that of the free base cation, [C₁₀H₁₄N₂O + H]⁺.
Table 2: Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed Mass | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 179.11844 | Expected within 5 ppm | Protonated molecular ion of the free base (C₁₀H₁₅N₂O⁺) |
| [M+H - NH₃]⁺ | 162.09188 | Expected fragment | Loss of ammonia from the aminomethyl group |
| [C₈H₈NO]⁺ | 134.06059 | Expected fragment | Fragment corresponding to the 4-formyl-N,N-dimethylbenzamide cation |
| [C₉H₁₀NO]⁺ | 148.07624 | Expected fragment | Key fragment of N,N-dimethylbenzoyl cation after benzylic cleavage[10] |
Caption: Predicted MS/MS fragmentation pathway. (Within 100 characters)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity
Expertise & Rationale: While MS provides the formula, NMR spectroscopy provides the atomic "blueprint." It is the most powerful tool for unambiguous structure elucidation, revealing the number of unique protons and carbons and, crucially, how they are connected.[8] We will use a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments to build the molecule piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the hydrochloride salt and its non-exchangeable proton signals.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.
-
2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons. This is invaluable for definitive signal assignment.
Expected Data & Interpretation: The ¹H NMR spectrum is expected to be highly informative. The 1,4-disubstitution pattern on the aromatic ring should produce a characteristic AA'BB' system (appearing as two distinct doublets). The presence of signals for the aminomethyl (-CH₂-), N,N-dimethyl, and amine (-NH₃⁺) protons will be key identifiers.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Label | Structure Fragment | ¹H Shift (ppm), Mult., Int. | ¹³C Shift (ppm) | HSQC Correlation |
|---|---|---|---|---|
| a | Aromatic CH (ortho to amide) | ~7.5 (d, 2H) | ~128 | Yes |
| b | Aromatic CH (ortho to -CH₂-) | ~7.4 (d, 2H) | ~129 | Yes |
| c | -CH ₂-NH₃⁺ | ~4.0 (s, 2H) | ~42 | Yes |
| d | -CH₂-NH ₃⁺ | ~8.3 (br s, 3H) | - | No |
| e | -N(CH ₃)₂ | ~2.9 (s, 6H) | ~39 | Yes |
| 1 | C =O | - | ~170 | No |
| 2 | Aromatic C (ipso-amide) | - | ~138 | No |
| 3 | Aromatic C (ipso-CH₂) | - | ~135 | No |
Note: The N-dimethyl protons (e) may appear as two separate singlets due to restricted rotation around the amide C-N bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Rationale: FTIR is a rapid and cost-effective technique used to confirm the presence of key functional groups predicted by the proposed structure.[8] While it does not provide detailed connectivity information like NMR, it serves as an excellent corroborative tool. For this molecule, we expect to see characteristic absorptions for the amine salt, the amide carbonyl, and the aromatic ring.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the dry, crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample scan.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000-3300 | Strong, Broad | N-H stretching vibration of the -NH₃⁺ group[11] |
| ~2800-3000 | Medium | C-H stretching of aromatic and aliphatic groups |
| ~1640 | Strong | C=O stretching of the tertiary amide (Amide I band)[12] |
| ~1610, ~1500 | Medium-Strong | C=C stretching vibrations of the aromatic ring |
| ~1400 | Medium | C-N stretching vibration |
Section 3: Data Synthesis and Final Structure Verification
The power of this multi-technique approach lies in the convergence of evidence. No single piece of data is relied upon in isolation.
Caption: Correlation of spectral data to the final structure. (Within 100 characters)
The HRMS data confirms the elemental formula C₁₀H₁₅ClN₂O. The FTIR spectrum confirms the presence of an amine salt, an amide carbonyl, and an aromatic ring. The NMR data provides the final, definitive proof: it shows a 1,4-disubstituted aromatic ring, an aminomethyl group, and an N,N-dimethyl group, and the relative integrations and correlations confirm their connectivity as proposed in the structure of this compound.
Section 4: Beyond Elucidation: The Imperative of Method Validation
Once the structure of a compound is unequivocally confirmed, the focus in a drug development setting shifts to ensuring its quality, purity, and potency over time.[13] This requires the development and validation of analytical methods (e.g., HPLC for purity and assay).[4] Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose, ensuring that it produces consistent, reliable, and accurate results.[5][14]
Trustworthiness through Validation: A validated method is a self-validating system. Any deviation in results can be confidently attributed to the sample rather than to the unreliability of the analytical method itself. The key parameters for validation are defined by regulatory bodies like the ICH.[14][15]
Table 5: Key Analytical Method Validation Parameters
| Parameter | Description |
|---|---|
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[14] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from HRMS, multi-dimensional NMR, and FTIR, a confident and complete structural assignment can be made. This guide demonstrates that a successful elucidation strategy is not merely about data collection, but about a logical workflow where each step validates the last, culminating in a result that meets the high standards of scientific and regulatory scrutiny. This rigorous characterization is the essential first step in the journey of any chemical entity from the research bench to its final application.
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An In-Depth Technical Guide on the Biological Activity of Aminomethyl-Substituted Benzamides
Introduction
The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] The introduction of an aminomethyl side chain to this scaffold has given rise to a therapeutically significant class of compounds with diverse pharmacological activities. These agents primarily exert their effects on the central nervous system (CNS), modulating key neurotransmitter systems implicated in psychiatric and gastrointestinal disorders.[3][4]
The journey of aminomethyl-substituted benzamides began with the serendipitous discovery of the antiemetic and prokinetic properties of metoclopramide, which was initially synthesized as part of a search for new antiarrhythmics.[3] This was followed by the development of sulpiride, an atypical antipsychotic that demonstrated efficacy against the symptoms of schizophrenia with a favorable side-effect profile compared to its predecessors.[3][5] These early discoveries spurred decades of research, leading to the rational design of more selective and potent molecules like amisulpride.[3][5]
This technical guide provides a comprehensive exploration of the biological activity of aminomethyl-substituted benzamides. It delves into their primary molecular targets, elucidates the signaling pathways they modulate, details the structure-activity relationships that govern their potency and selectivity, and provides field-proven experimental protocols for their evaluation.
Core Mechanisms of Action: Modulating Dopaminergic and Serotonergic Pathways
The primary therapeutic effects of aminomethyl-substituted benzamides stem from their interaction with dopamine and serotonin receptors.[4] The balance of activity at these receptors is a critical determinant of a compound's overall pharmacological profile, dictating its use as an antipsychotic, antidepressant, or gastroprokinetic agent.
Dopamine D2/D3 Receptor Antagonism
A hallmark of many clinically relevant aminomethyl-substituted benzamides is their potent antagonism of dopamine D2 and D3 receptors.[6][7][8] These G protein-coupled receptors (GPCRs) are pivotal in regulating mood, cognition, and motor control.[9][10]
Signaling Pathway: Dopamine D2-like receptors are coupled to Gαi/o proteins.[11] Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11][12] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.[10][12] By blocking these receptors, benzamide antagonists prevent this signaling cascade, which is thought to be the primary mechanism behind their antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[10][13]
Dopamine D2 Receptor Antagonism Pathway
Caption: Dopamine D2 receptor antagonism by aminomethyl-substituted benzamides.
A unique feature of some benzamides, like amisulpride, is their dose-dependent activity.[14][15] At high doses (e.g., 400-800 mg), they act as conventional postsynaptic D2 receptor antagonists, effective for treating the positive symptoms of psychosis.[4][16] However, at low doses (e.g., 50 mg), they preferentially block presynaptic D2/D3 autoreceptors.[4][17] These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride actually increases dopaminergic transmission in certain brain regions, which is believed to contribute to its efficacy against negative symptoms and depression.[4][17][18]
Serotonin 5-HT4 Receptor Agonism
Several aminomethyl-substituted benzamides, most notably metoclopramide, also function as agonists at serotonin 5-HT4 receptors.[19][20] This receptor is widely distributed in the gastrointestinal tract and the central nervous system.[21]
Signaling Pathway: The 5-HT4 receptor is coupled to Gαs proteins.[21][22] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[23][24] In the GI tract, this signaling cascade enhances the release of acetylcholine, a neurotransmitter that promotes gut motility.[20] This prokinetic effect, which accelerates gastric emptying and intestinal transit, is the basis for using these compounds to treat conditions like gastroparesis.[19][25][26] In the brain, 5-HT4 receptor activation has been linked to cognitive enhancement and antidepressant effects, making it a target of interest for new drug development.[23][27]
Serotonin 5-HT4 Receptor Agonism Pathway```dot
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"in vitro screening of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride"
An In-Depth Technical Guide to the In Vitro Screening of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Authored by a Senior Application Scientist
Foreword: Charting a Course for Discovery
In the landscape of early-stage drug discovery, the journey of a small molecule from a mere chemical structure to a potential therapeutic candidate is one of rigorous scientific inquiry. This guide is crafted for researchers, scientists, and drug development professionals embarking on the initial in vitro evaluation of this compound. While this compound is recognized as a chemical intermediate for the synthesis of biologically active molecules, its intrinsic pharmacological profile remains largely uncharted.[1][2] This document, therefore, presents a strategic and scientifically robust framework for its initial in vitro screening, with a focus on a plausible application in oncology, drawing from the structural motifs seen in known kinase inhibitors.[3] Our approach is not a rigid prescription but rather a dynamic, decision-based workflow designed to efficiently identify and characterize potential biological activity.
Compound Profile and Rationale for Screening
1.1. Physicochemical Properties
This compound is a white crystalline solid soluble in aqueous solutions, a property advantageous for in vitro assay development.[1][2] Key chemical identifiers are provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H15ClN2O | |
| Molecular Weight | 214.69 g/mol | |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Soluble in water | [1][2] |
1.2. Scientific Rationale for Anticancer Screening
The rationale for screening this compound as a potential anticancer agent is predicated on the established role of the benzamide scaffold in targeted therapies, particularly as protein kinase inhibitors.[3] The aminomethyl group provides a versatile linker for molecular interactions within a target's binding site. This guide outlines a hypothetical, yet scientifically rigorous, screening cascade to explore this potential.
A Tiered In Vitro Screening Cascade
A successful screening strategy should be designed as a funnel, starting with broad, high-throughput assays to identify any biological activity and progressively moving towards more specific, mechanism-of-action studies for the most promising hits.[4] This tiered approach conserves resources by focusing on compounds with the highest potential.
Caption: A tiered in vitro screening cascade for this compound.
Experimental Protocols
Tier 1: Primary Screening - High-Throughput Cell Viability Assay
The initial step is to assess the compound's effect on the viability of a diverse panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize and seed the cells into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the compound to the wells at various concentrations (e.g., from 0.1 µM to 100 µM). Include vehicle-only (water) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Tier 2: Secondary and Mechanistic Assays
Compounds demonstrating significant activity in the primary screen will be subjected to further investigation to confirm their effect and elucidate their mechanism of action.
3.2.1. Dose-Response Analysis and IC50 Determination
This analysis is crucial for quantifying the potency of the compound.
Protocol:
-
Follow the CellTiter-Glo® protocol as described above, but with a more granular range of compound concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).
3.2.2. Broad Kinase Panel Screen
Based on the structural alerts for kinase inhibition, a broad kinase panel screen is a logical next step. The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of virtually any kinase.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and a range of concentrations of this compound.
-
Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence. A decrease in signal indicates kinase inhibition.
3.2.3. Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Tier 3: Target Validation and Selectivity
The final tier of in vitro screening focuses on confirming the engagement of the compound with its putative target within the cellular environment and assessing its selectivity.
3.3.1. Western Blot Analysis of a Signaling Pathway
If the kinase screen identifies a specific kinase family as a target, Western blotting can be used to examine the phosphorylation status of downstream substrates.
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A Strategic Guide to Elucidating the Mechanism of Action for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Abstract
This technical guide addresses the current knowledge gap regarding the specific mechanism of action for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. As of this writing, publicly accessible scientific literature and patent databases do not contain definitive studies on the pharmacological targets or pathways of this compound. It is primarily cataloged as a chemical intermediate for the synthesis of other molecules.[1] This guide, therefore, pivots from a declarative summary to a strategic, methodological framework. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven workflow to systematically investigate and determine the mechanism of action for a novel compound such as this. We will leverage structural bioinformatics, high-throughput screening, and biophysical validation techniques to build a robust, evidence-based understanding of the compound's biological activity.
Introduction: The Investigational Landscape
This compound is a small molecule whose potential biological functions remain uncharacterized. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[2][3][4][5] Similarly, the aminomethyl group is a common pharmacophore in bioactive compounds, often contributing to interactions with neurotransmitter systems.[6][7] The combination of these features suggests a plausible, yet unproven, hypothesis that the compound may exhibit activity towards CNS targets.
Given the absence of direct evidence, a structured, multi-pronged investigational approach is required. This guide outlines a logical progression from broad, predictive methods to specific, hypothesis-driven validation experiments.
Phase 1: Hypothesis Generation and In Silico Target Prediction
The initial phase of any mechanism of action study for a novel compound should involve computational methods to generate tractable hypotheses and prioritize experimental resources. This in silico approach leverages the compound's structure to predict potential biological targets.[8][9][10][11]
Rationale for In Silico Screening
Computational screening is a cost-effective and rapid method to scan vast databases of known protein structures and ligand-binding sites.[8] By comparing the physicochemical properties and 3D conformation of this compound to libraries of molecules with known biological activities, we can identify potential protein targets.[9] This process, often referred to as target fishing or reverse screening, can provide the first clues to the compound's polypharmacology and potential off-target effects.[11]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Platform Selection: Utilize a combination of ligand-based and structure-based target prediction platforms.
-
Ligand-Based (Chemical Similarity): Employ platforms like SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach) to compare the compound's 2D and 3D fingerprints against databases of annotated ligands.
-
Structure-Based (Reverse Docking): Use platforms like PharmMapper or idTarget to dock the compound's 3D structure into the binding sites of a comprehensive protein structure database.
-
-
Data Analysis and Triage:
-
Consolidate the predicted target lists from all platforms.
-
Prioritize targets that appear across multiple platforms or are members of biologically plausible target classes (e.g., GPCRs, ion channels, kinases, HDACs) based on the benzamide scaffold.
-
Filter results based on confidence scores and relevance to potential therapeutic areas (e.g., CNS disorders).
-
The output of this phase is a ranked list of putative targets, which will guide the design of the subsequent experimental validation.
Phase 2: Broad-Spectrum In Vitro Pharmacological Profiling
With a list of potential targets from the in silico analysis, the next step is to perform broad experimental screening. This is a critical, unbiased approach to identify both expected and unexpected biological activities.[12][13] Many contract research organizations (CROs) offer comprehensive safety and pharmacology profiling services.[1][14][15]
Rationale for Broad-Spectrum Screening
Broad-spectrum screening provides a functional readout of the compound's interaction with a wide array of validated drug targets. This is essential for:
-
Primary Target Identification: Confirming any of the in silico predictions.
-
Off-Target Liability Assessment: Identifying potential interactions that could lead to adverse effects.[13][15]
-
Discovering Novel Activities: Uncovering unexpected mechanisms of action.
Experimental Protocol: In Vitro Profiling Panel
-
Compound Submission: Provide a high-purity sample of this compound to a reputable CRO (e.g., Eurofins Discovery, WuXi AppTec, Pharmaron).[1][14][15]
-
Panel Selection: Select a comprehensive screening panel. A standard panel often includes 40-100 key targets associated with adverse drug reactions and common therapeutic mechanisms.[14][15] This should encompass:
-
G-Protein Coupled Receptors (GPCRs): A diverse panel including dopaminergic, serotonergic, adrenergic, and opioid receptors.
-
Ion Channels: Including hERG, sodium, calcium, and potassium channels.
-
Kinases: A representative panel of tyrosine and serine/threonine kinases.
-
Enzymes: Including phosphodiesterases (PDEs) and histone deacetylases (HDACs).
-
Transporters: Such as the serotonin transporter (SERT) and dopamine transporter (DAT).
-
-
Assay Execution: The CRO will perform radioligand binding assays or functional assays (e.g., cAMP measurement, calcium flux, or enzymatic activity assays) at a fixed concentration of the test compound (typically 1-10 µM).[16][17][18][19]
-
Data Analysis: Results are typically reported as a percent inhibition or activation. A common threshold for a "hit" is >50% inhibition or activation.
The outcome of this phase will narrow the list of putative targets to a smaller set of experimentally verified "hits."
Figure 1: A proposed workflow for elucidating the mechanism of action.
Phase 3: Hit Validation and Mechanism of Action Confirmation
Once high-confidence hits are identified, the focus shifts to validating these interactions and understanding their functional consequences at the cellular level.
Dose-Response and Selectivity Profiling
The first step in validation is to confirm the activity of the compound in a dose-response format to determine its potency (IC50 or EC50).
Table 1: Hypothetical Dose-Response Data for Primary Hits
| Target | Assay Type | IC50 / EC50 (nM) | Hill Slope |
| Dopamine D2 Receptor | Radioligand Binding | 150 | 0.98 |
| HDAC6 | Enzymatic (Fluorogenic) | 850 | 1.10 |
| Serotonin 5-HT2A Receptor | Calcium Flux (Functional) | 2,200 | 0.95 |
Cellular and Functional Assays
Demonstrating that the compound engages its target in a cellular context and modulates downstream signaling is crucial.[20][21][22]
-
Rationale: These assays bridge the gap between biochemical activity and cellular response, providing evidence that the compound is cell-permeable and can affect the intended signaling pathway.[23][24]
-
Example Protocol (GPCR Target - e.g., Dopamine D2):
-
Cell Line: Use a recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay: Perform a cAMP accumulation assay.[16] The D2 receptor is typically Gi-coupled, so its activation will inhibit forskolin-stimulated cAMP production.
-
Procedure: a. Plate cells in a 384-well plate. b. Pre-treat cells with varying concentrations of this compound. c. Stimulate cells with a fixed concentration of forskolin. d. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, luminescence).
-
Analysis: Plot the inhibition of cAMP production against the compound concentration to determine a cellular EC50.
-
Figure 2: A hypothetical Gi-coupled GPCR signaling pathway.
Biophysical Confirmation of Direct Binding
The final step is to unequivocally demonstrate a direct, physical interaction between the compound and its purified target protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[25][26]
-
Rationale: These label-free methods provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics (ΔH, ΔS), confirming that the compound's activity is not an artifact of the assay system.[27][28][29]
-
Experimental Protocol: Surface Plasmon Resonance (SPR) [30][31]
-
Immobilization: Covalently immobilize the purified target protein (e.g., recombinant D2 receptor) onto a sensor chip surface.
-
Analyte Injection: Inject precise concentrations of this compound across the sensor surface in a flow cell.
-
Detection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the resulting sensorgrams (association and dissociation curves) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 2: Example Biophysical Binding Data
| Technique | Parameter | Value | Interpretation |
| SPR | KD (Affinity) | 210 nM | Confirms direct, high-affinity binding |
| SPR | ka (On-rate) | 1.5 x 10^5 M⁻¹s⁻¹ | Moderately fast association |
| SPR | kd (Off-rate) | 3.15 x 10⁻² s⁻¹ | Relatively slow dissociation (long residence time) |
| ITC | ΔH (Enthalpy) | -8.5 kcal/mol | Binding is enthalpically driven |
| ITC | TΔS (Entropy) | -2.1 kcal/mol | Binding incurs a slight entropic penalty |
Conclusion and Path Forward
While the specific mechanism of action for this compound is not currently established, this guide provides a robust and scientifically rigorous framework for its elucidation. By systematically progressing from broad, predictive in silico modeling to high-throughput in vitro screening and culminating in detailed biophysical and cellular validation, researchers can confidently identify the primary biological target(s) and characterize the downstream functional consequences of compound binding. This structured approach minimizes speculative detours and maximizes the probability of successfully defining the compound's precise role in biological systems, paving the way for its potential development as a pharmacological tool or therapeutic agent.
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A Technical Guide to the Pharmacological Profiling of Novel Benzamide Compounds
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide moiety, a simple yet versatile pharmacophore, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][3] From antipsychotics to antiemetics, and more recently in oncology, benzamide derivatives have demonstrated significant therapeutic potential.[3][4][5] This guide provides an in-depth, experience-driven framework for the comprehensive pharmacological profiling of novel benzamide compounds, designed for researchers and drug development professionals. Our focus will be on establishing a robust, self-validating series of assays to thoroughly characterize these promising molecules.
Part 1: Foundational In Vitro Profiling: Establishing Primary Activity and Selectivity
The initial phase of profiling is to ascertain the primary biological activity of the novel benzamide compounds. This involves a tiered approach, starting with broad screening and progressively narrowing down to specific molecular targets.
Initial Broad-Spectrum Biological Activity Screening
To cast a wide net, initial screening against a panel of cancer cell lines is a common starting point, given the diverse anticancer activities reported for benzamide derivatives.[2][5]
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a robust and high-throughput method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel benzamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Target-Specific Assays: Unraveling the Mechanism of Action
Once a primary biological effect is observed, the next critical step is to identify the specific molecular target(s). Benzamides are known to interact with a variety of targets, most notably G-protein coupled receptors (GPCRs) like dopamine receptors and enzymes such as histone deacetylases (HDACs).[4][6]
Many antipsychotic and antiemetic benzamides function as antagonists at dopamine D2 receptors.[4] A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[7]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Principle: This is a competitive binding assay where the novel benzamide compound competes with a radiolabeled ligand (e.g., [3H]-spiperone) for binding to the D2 receptor.[7]
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]-spiperone), and varying concentrations of the novel benzamide compound.[7]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the Ki value, which represents the inhibitory constant for the test compound. A lower Ki value indicates a higher binding affinity.[7]
Certain benzamide derivatives act as HDAC inhibitors, a mechanism with significant potential in cancer therapy.[4][6] Fluorogenic assays are commonly used to determine the in vitro inhibitory activity against specific HDAC isoforms.[6]
Experimental Protocol: Fluorogenic HDAC Inhibition Assay
-
Principle: This assay utilizes a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developing enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
-
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Use recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) and a suitable fluorogenic substrate.[6]
-
Inhibitor Pre-incubation: Pre-incubate the HDAC enzyme with various concentrations of the novel benzamide compound.[6]
-
Reaction Initiation: Add the fluorogenic substrate to start the enzymatic reaction.[6]
-
Reaction Termination and Signal Development: Stop the reaction and add a developing enzyme solution to generate the fluorescent signal.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[6]
-
-
Data Analysis: The results are expressed as IC50 values, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
Table 1: Illustrative In Vitro Profiling Data for a Novel Benzamide Compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Cell Viability | MCF-7 | IC50 | 5.2 µM |
| Receptor Binding | Dopamine D2 | Ki | 15.8 nM |
| Enzyme Inhibition | HDAC1 | IC50 | 0.75 µM |
Part 2: In Silico and In Vitro ADME/Tox Profiling: Early Assessment of Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify compounds with favorable pharmacokinetic profiles and minimize late-stage failures in drug development.[8][9]
In Silico ADME/Tox Prediction
Computational models provide a rapid and cost-effective way to predict the ADME/Tox properties of novel compounds based on their chemical structure.[8][10] Several freely accessible web servers, such as SwissADME and pkCSM, offer robust prediction methods.[8][11]
Key Parameters to Assess:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor potential.
-
Drug-likeness: Adherence to established rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
In Vitro ADME Assays
Experimental validation of the in silico predictions is essential. A standard battery of in vitro ADME assays should be performed.
Table 2: Key In Vitro ADME Assays
| ADME Property | Assay | Principle |
| Absorption | Caco-2 Permeability Assay | Measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal barrier.[10] |
| Metabolism | Metabolic Stability Assay | Determines the rate at which a compound is metabolized by liver microsomes or hepatocytes, providing an indication of its in vivo half-life.[10] |
| Distribution | Plasma Protein Binding Assay | Measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
| Toxicity | hERG Inhibition Assay | Assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk. |
Part 3: In Vivo Pharmacological Characterization: Bridging the Gap to Clinical Relevance
In vivo studies are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel benzamide compound in a whole-organism context.
Pharmacokinetic (PK) Studies
PK studies determine the fate of the compound in the body over time.[9]
Experimental Protocol: Rodent PK Study
-
Animal Model: Typically, rats or mice are used.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
Pharmacodynamic (PD) and Efficacy Studies
PD studies assess the physiological and biochemical effects of the drug on the body and help establish a dose-response relationship.[12]
Example: In Vivo Efficacy Study for an Antipsychotic Benzamide
-
Animal Model: A rodent model of psychosis, such as the amphetamine-induced hyperlocomotion model.
-
Study Design:
-
Administer different doses of the novel benzamide compound to the animals.
-
After a specified pre-treatment time, administer amphetamine to induce hyperlocomotion.
-
Measure the locomotor activity of the animals using an automated activity monitoring system.
-
-
Data Analysis: Determine the dose of the benzamide compound that effectively reduces amphetamine-induced hyperlocomotion, providing evidence of its antipsychotic potential.
Part 4: Safety Pharmacology and Toxicology: Ensuring Patient Safety
Safety pharmacology and toxicology studies are critical for identifying potential adverse effects before human clinical trials.[13][14][15] These studies are conducted in compliance with Good Laboratory Practices (GLP).[16][17]
Core Battery Safety Pharmacology Studies
Regulatory guidelines mandate the evaluation of the effects of a new drug candidate on vital organ systems.[15][18]
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is conducted to assess behavioral and neurological changes.[15][19]
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious animal model.
-
Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume.
Toxicology Studies
Toxicology studies are designed to characterize the toxicity profile of the compound.
-
Dose Range-Finding Studies: These initial studies help determine the appropriate dose levels for subsequent toxicity studies.[19]
-
Single-Dose Acute Toxicity Studies: Assess the effects of a single high dose of the compound.[19]
-
Repeat-Dose Toxicity Studies: Evaluate the effects of repeated administration of the compound over a specified duration (e.g., 28 days). These studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Caption: Simplified signaling pathways for Dopamine D2 receptor antagonism and HDAC inhibition by benzamide compounds.
Conclusion
The pharmacological profiling of novel benzamide compounds requires a systematic and multi-faceted approach. By integrating in vitro, in silico, and in vivo methodologies, researchers can build a comprehensive understanding of a compound's efficacy, safety, and drug-like properties. This guide provides a foundational framework, but it is the insightful interpretation of the data and the iterative nature of the drug discovery process that will ultimately lead to the successful development of new and impactful benzamide-based therapeutics.
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The Structure-Activity Relationship of 4-Aminomethylbenzamide Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile 4-Aminomethylbenzamide Scaffold
The 4-aminomethylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of targeted therapeutic agents. Its inherent structural features—a benzene ring providing a rigid core, a flexible aminomethyl linker, and a benzamide moiety capable of engaging in crucial hydrogen bonding interactions—make it an ideal starting point for the design of potent and selective inhibitors of various enzymes. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-aminomethylbenzamide analogs, with a particular focus on their development as inhibitors of key drug targets, including tyrosine kinases, Factor Xa, and DNA methyltransferases. Through a detailed analysis of how subtle structural modifications influence biological activity, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design the next generation of 4-aminomethylbenzamide-based therapeutics.
I. Targeting the Kinome: 4-Aminomethylbenzamide Analogs as Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways controlling cell growth, differentiation, and metabolism.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-aminomethylbenzamide scaffold has proven to be a highly effective framework for the development of potent tyrosine kinase inhibitors.[2][3]
Key Structural-Activity Relationship Insights
The inhibitory activity of 4-(arylaminomethyl)benzamide derivatives against various tyrosine kinases is profoundly influenced by the nature of the substituents on both the benzamide and the arylaminomethyl moieties.
-
The Role of the Linker: The 4-(aminomethyl)benzamide fragment serves as a flexible linker, allowing the molecule to adopt a favorable geometry within the ATP-binding pocket of the kinase.[2][4] This flexibility is crucial for circumventing steric hindrance from bulky amino acid residues, such as the "gatekeeper" residue, and for establishing essential binding interactions.[2]
-
Substitutions on the Amine Moiety: The introduction of specific substituents on the amine portion of the arylaminomethyl group is a critical determinant of potency and selectivity. For instance, analogs bearing a (trifluoromethyl)benzene ring on the amine moiety have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR).[3]
-
Modifications of the Benzamide Ring: Alterations to the benzamide ring also play a significant role in modulating activity. The strategic placement of substituents can enhance binding affinity and influence the overall pharmacokinetic properties of the compound.
Quantitative SAR Data for Tyrosine Kinase Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 4-(arylaminomethyl)benzamide analogs against various cancer cell lines, highlighting the impact of structural modifications on their anti-proliferative effects.
| Compound ID | R1 | R2 | K562 IC50 (µM) | HL60 IC50 (µM) |
| 8 | H | 4-CF3 | >100 | 12 |
| 9 | H | 3-CF3 | >100 | 15 |
| 10 | H | 2-CF3 | 40 | 8.2 |
| 11 | 4-CF3 | H | 45 | 11 |
| 13 | 3-CF3 | H | 5.6 | 13 |
| 15 | 2-CF3 | H | 31 | 5.6 |
Data sourced from Kalinichenko et al. (2019).
Signaling Pathway of Receptor Tyrosine Kinases
The diagram below illustrates the general signaling pathway initiated by the activation of a receptor tyrosine kinase. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK cascade, which ultimately regulates gene expression and cell proliferation.[5]
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
II. Targeting the Coagulation Cascade: 4-Aminomethylbenzamide Analogs as Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[6] Its inhibition is a key strategy for the development of anticoagulants for the prevention and treatment of thromboembolic disorders. The 4-aminomethylbenzamide scaffold has been explored for the design of potent and selective FXa inhibitors.
Key Structural-Activity Relationship Insights
The development of 4-aminomethylbenzamide-based FXa inhibitors has revealed several key SAR principles:
-
Amidine Mimics: While early FXa inhibitors often incorporated a basic benzamidine group to interact with the S1 pocket of the enzyme, later efforts focused on replacing this moiety with less basic mimics to improve pharmacokinetic properties.[7]
-
Importance of the Benzamide Core: The benzamide portion of the molecule is crucial for establishing hydrogen bonding interactions within the active site of FXa.
-
Role of the Aminomethyl Linker: The aminomethyl linker provides the necessary flexibility for the inhibitor to adopt an optimal conformation for binding to the enzyme.
-
Hydrophobicity and Molar Refractivity: Quantitative structure-activity relationship (QSAR) studies have shown that hydrophobicity (ClogP) and molar refractivity (CMR/MR) are significant parameters influencing the biological activity of FXa inhibitors.[8]
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol outlines a standard chromogenic assay to determine the inhibitory potency of 4-aminomethylbenzamide analogs against Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the test compound dilutions to the appropriate wells. Include a positive control (a known FXa inhibitor) and a negative control (buffer only).
-
Add a solution of human Factor Xa to each well and incubate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXa substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual FXa activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Caption: The DNA Methylation and Demethylation Cycle.
IV. Synthetic Strategies for 4-Aminomethylbenzamide Analogs
The synthesis of 4-aminomethylbenzamide analogs typically involves a multi-step process. A common and versatile approach is outlined below, focusing on the synthesis of 4-(arylaminomethyl)benzamide derivatives.
General Synthetic Protocol
Step 1: Synthesis of 4-(Chloromethyl)benzamide
-
Start with methyl 4-formylbenzoate.
-
Convert the methyl ester to the corresponding benzoyl chloride.
-
React the benzoyl chloride with an appropriate amine to form the benzamide.
-
Reduce the formyl group to a hydroxymethyl group.
-
Chlorinate the hydroxymethyl group to yield 4-(chloromethyl)benzamide.
Step 2: Synthesis of 4-(Arylaminomethyl)benzamide Derivatives
-
React the 4-(chloromethyl)benzamide intermediate with a variety of primary or secondary aryl amines.
-
This nucleophilic substitution reaction typically proceeds in the presence of a base to yield the final 4-(arylaminomethyl)benzamide analogs. [2] An alternative approach involves reductive amination, where 4-formylbenzamide is reacted directly with an arylamine in the presence of a reducing agent. [2]
V. Conclusion and Future Directions
The 4-aminomethylbenzamide scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective inhibitors of a range of important therapeutic targets. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating biological activity. For tyrosine kinase inhibitors, the nature of the substituents on the arylaminomethyl moiety is paramount for achieving high potency. In the case of Factor Xa inhibitors, the focus has shifted towards non-basic amidine mimics to improve drug-like properties. For DNMT inhibitors, further exploration of modifications that enhance interactions with the SAM binding pocket holds promise.
Future research in this area will likely focus on leveraging computational modeling and structure-based drug design to further refine the SAR and to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the 4-aminomethylbenzamide scaffold is poised to deliver the next generation of targeted therapies for a wide range of diseases.
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Kalinichenko, E., Faryna, A., Kondratyeva, A., Vlasova, A., Vasilevsky, V., Melnikova, A., ... & Belko, A. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
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Kalinichenko, E., Faryna, A., Kondratyeva, A., Vlasova, A., Vasilevsky, V., Melnikova, A., ... & Belko, A. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
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Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2018). Comparison of Quantitative and Qualitative (Q) SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in pharmacology, 9, 1135. [Link]
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Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2018). Comparison of Quantitative and Qualitative (Q) SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PubMed, 30349479. [Link]
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Fevig, J. M., Pinto, D. J., Han, Q., Quan, M. L., Pruitt, J. R., Jacobson, I. C., ... & Wexler, R. R. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & medicinal chemistry letters, 11(5), 641-645. [Link]
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Singh, P., & Kumar, A. (2021). Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity. Molecules, 26(15), 4683. [Link]
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Putra, G. S., Sulistyowaty, M. I., Yuniarta, T. A., Yahmin, Y., Sumari, S., Saechan, C., & Yamauchi, T. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1043-1054. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Li, J., ... & Zhang, Y. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5038. [Link]
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Putra, G. S., Sulistyowaty, M. I., Yuniarta, T. A., Yahmin, Y., Sumari, S., Saechan, C., & Yamauchi, T. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga Repository. [Link]
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Li, S., Wang, T., Zhang, H., & Wang, Y. (2022). Study on Preparation Process of Anticoagulant BAY2433334. Molecules, 27(19), 6529. [Link]
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Chen, Y., Li, Y., & Zhang, J. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 13, 1046889. [Link]
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Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., ... & Wexler, R. R. (2000). Amido-(propyl and allyl)-hydroxybenzamidines: development of achiral inhibitors of factor Xa. Bioorganic & medicinal chemistry letters, 10(3), 217-221. [Link]
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Wikipedia contributors. (2023, December 29). Receptor tyrosine kinase. In Wikipedia, The Free Encyclopedia. [Link]
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Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134. [Link]
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Chen, Y., Li, Y., & Zhang, J. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in pharmacology, 13, 1046889. [Link]
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Kalinichenko, E., Faryna, A., Kondratyeva, A., Vlasova, A., Vasilevsky, V., Melnikova, A., ... & Belko, A. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Semantic Scholar. [Link]
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Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2018). Comparison of Quantitative and Qualitative (Q) SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1135. [Link]
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Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2004). Current trends in quantitative structure activity relationships on FXa inhibitors: evaluation and comparative analysis. Medicinal research reviews, 24(6), 687-747. [Link]
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Methodological & Application
Application Notes and Protocols for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride in Cell Culture
For Research Use Only.
Introduction
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a benzamide derivative with potential applications in cell-based research. While direct studies on this specific compound in cell culture are limited, the benzamide scaffold is a common feature in molecules with diverse biological activities. Notably, derivatives of the closely related 4-(aminomethyl)-benzamide structure have been identified as potent inhibitors of specific cellular enzymes, suggesting potential mechanisms of action for the title compound.
This guide provides a comprehensive framework for researchers to investigate the cellular effects of this compound. Drawing on established methodologies for functionally similar compounds, we present detailed protocols to explore two potential mechanisms of action: Histone Deacetylase 6 (HDAC6) inhibition and Inosine Monophosphate Dehydrogenase (IMPDH) inhibition.
Compound Preparation and Handling
Proper preparation of this compound is critical for obtaining reproducible results in cell culture experiments.
Solubility and Stock Solution Preparation
Benzamide derivatives often exhibit limited solubility in aqueous solutions but are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO)[1][2].
Table 1: Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C, desiccated |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight is 214.69 g/mol .
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the compound is completely dissolved[2].
-
Store the stock solution in small aliquots at -20°C.
Potential Mechanism of Action I: HDAC6 Inhibition
Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6)[3][4][5]. HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin[6][7]. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and protein degradation pathways[6].
HDAC6 Signaling Pathway
The diagram below illustrates the central role of HDAC6 in deacetylating α-tubulin and the expected consequence of its inhibition.
Caption: Hypothesized HDAC6 inhibition by this compound.
Experimental Workflow for Assessing HDAC6 Inhibition
This workflow outlines the steps to determine if this compound acts as an HDAC6 inhibitor in a cellular context.
Caption: Workflow for determining cellular HDAC6 inhibition.
Protocol: Western Blot for Acetylated α-tubulin
This protocol is designed to detect changes in the acetylation status of α-tubulin, a key substrate of HDAC6[6].
Materials:
-
Selected cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Tubastatin A)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM), a positive control, and a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO2.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
Table 2: Expected Outcome for HDAC6 Inhibition
| Treatment | Acetylated α-tubulin Level | Total α-tubulin Level |
| Vehicle (DMSO) | Baseline | Unchanged |
| Compound | Dose-dependent increase | Unchanged |
| Positive Control | Significant increase | Unchanged |
Potential Mechanism of Action II: IMPDH Inhibition
Benzamide derivatives, such as benzamide riboside, have been shown to inhibit Inosine Monophosphate Dehydrogenase (IMPDH)[8]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides[9]. Inhibition of IMPDH leads to the depletion of GTP pools, which is crucial for DNA and RNA synthesis, thereby affecting cell proliferation[8][9].
De Novo Guanine Nucleotide Synthesis Pathway
The following diagram shows the position of IMPDH in the guanine nucleotide synthesis pathway and the potential inhibitory effect of the compound.
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Dissolving 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride: An Application Note and Protocol
This guide provides a comprehensive protocol for the dissolution of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile research chemical utilized in various biochemical and pharmaceutical applications. As an organic compound that serves as an intermediate in the synthesis of biologically active molecules, proper handling and dissolution are critical for experimental success and reproducibility.[1][2] This document outlines the chemical principles, step-by-step procedures, and critical considerations for preparing aqueous and organic stock solutions.
Introduction: Understanding the Molecule
This compound is a white crystalline solid.[1][2] Its chemical structure features a primary amine and a tertiary amide, with the amine group protonated to form a hydrochloride salt. This salt form significantly enhances its solubility in aqueous solutions. The presence of the hydrochloride is key to its dissolution characteristics in polar solvents. The amine group gets protonated to an ammonium ion, creating an organic salt that is readily soluble in water.[3][4] It is important to note that some commercial sources of this compound may contain up to 1.5 equivalents of HCl and may also contain water. This potential for excess acid and water should be considered when preparing solutions of a precise pH or concentration.
Physicochemical Properties
A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol.
| Property | Value | Source |
| Appearance | White crystalline solid | [1][2] |
| Molecular Formula | C₁₀H₁₅ClN₂O | |
| Molecular Weight | 214.69 g/mol | |
| Melting Point | 162-166°C | [1][2] |
| Solubility | Soluble in water and organic solvents | [1][2] |
Core Principles of Dissolution
The dissolution of an amine hydrochloride salt like this compound is governed by the equilibrium between its charged (protonated) and neutral (free amine) forms.
Caption: Dissolution and pH equilibrium of an amine hydrochloride salt.
In acidic to neutral aqueous solutions, the compound exists predominantly in its protonated, highly soluble form. If the pH of the solution is raised by adding a base, the equilibrium will shift towards the free amine, which is generally less soluble in water and may precipitate out of solution.[4] This principle is crucial for both preparing stable stock solutions and for subsequent experimental steps that might involve pH adjustments.
Protocol for Preparing an Aqueous Stock Solution
This protocol details the steps for preparing a 10 mM aqueous stock solution. The concentration can be adjusted as needed, but this serves as a common starting point for many biological assays.
Materials
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size for the desired volume)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Calculate the Required Mass:
-
For a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 10 mL (0.010 L) of a 10 mM solution:
-
Mass = 0.010 mol/L × 0.010 L × 214.69 g/mol = 0.0021469 g or 2.15 mg
-
-
-
Weigh the Compound:
-
Tare the analytical balance with a clean, dry weighing boat.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately half of the final desired volume of high-purity water to the flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at a moderate speed until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be applied to aid dissolution if necessary, but is typically not required due to the compound's good water solubility.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, remove the flask from the stirrer.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
For short-term storage (days to a week), the aqueous solution can be stored at 4°C, protected from light.
-
For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Caption: Workflow for preparing a stock solution.
Considerations for Organic Solvents
While this compound is readily soluble in water, some applications may necessitate the use of organic solvents. The compound is also cited as being soluble in organic solvents.[1][2]
-
Polar Aprotic Solvents: Solvents such as DMSO and DMF are generally good choices for dissolving a wide range of organic molecules and can be suitable for this compound.
-
Alcohols: Methanol and ethanol can also be effective solvents, particularly for a hydrochloride salt.
-
Non-polar Solvents: Solubility in non-polar solvents like hexane or dichloromethane is expected to be poor for the hydrochloride salt form. To dissolve the compound in such solvents, it would likely first need to be converted to its free amine form by neutralization with a base.[5]
When preparing a stock solution in an organic solvent, the same general procedure as outlined for aqueous solutions should be followed. However, ensure that the chosen solvent is compatible with the intended downstream application.
Safety and Handling
As with any chemical, proper safety precautions must be observed.[1][2]
-
Personal Protective Equipment: Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of dust and avoid contact with skin and eyes.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place.
Conclusion
The successful dissolution of this compound is straightforward due to its nature as a hydrochloride salt. By following the detailed protocol and adhering to the principles outlined in this guide, researchers can confidently prepare accurate and stable stock solutions for their experiments. The key to success lies in careful weighing, the use of high-purity solvents, and appropriate storage conditions to maintain the integrity of the compound.
References
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ChemBK. 4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride - Introduction. Available from: [Link]
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ChemBK. 4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE - Introduction. Available from: [Link]
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Quora. Why do amines dissolve in hydrochloric acid? Available from: [Link]
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University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
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ResearchGate. How can I neutralize aminehydrochlorides? Available from: [Link]
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"4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride as a chemical probe"
Application Note: 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
A Note to Researchers, Scientists, and Drug Development Professionals on the Current Status of this compound as a Chemical Probe.
Introduction
In the field of chemical biology and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets. A high-quality chemical probe is a small molecule that is potent, selective, and well-characterized, with a known mechanism of action against a specific biological target. The purpose of this document was to provide detailed application notes and protocols for the use of this compound as such a chemical probe.
However, after a comprehensive review of the current scientific literature and available chemical databases, it must be concluded that there is insufficient public information to characterize this compound as a chemical probe for a specific biological target.
Current State of Knowledge
Publicly accessible information on this compound is largely limited to its basic chemical properties, such as its molecular formula (C₁₀H₁₅ClN₂O) and molecular weight (214.69 g/mol ), along with supplier and safety data[1][2]. There is a notable absence of published research detailing its biological activity, specific protein targets, or its mechanism of action in a cellular or in vivo context.
Considerations from Structurally Related Compounds
While there is no direct evidence for the biological targets of this compound, structure-activity relationship (SAR) studies of related benzamide derivatives have pointed towards potential, though unconfirmed, areas of biological activity.
It is important to note that these findings pertain to structurally similar but distinct molecules. Direct extrapolation of these activities to this compound would be speculative and scientifically unsound without direct experimental validation. For instance, acyl derivatives of a related compound, 4-(aminomethyl)-N-hydroxybenzamide, have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6)[3]. Additionally, other benzamide derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase[4].
These examples highlight that the benzamide scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets. However, the specific substitutions on the benzamide core are critical determinants of target specificity and potency. The N,N-dimethylamide and the aminomethyl group at the 4-position of the user-specified compound define its unique chemical properties and likely its target profile, which remains to be elucidated.
Path Forward and Recommendations
For researchers in possession of this compound and interested in its potential as a chemical probe, the following steps are recommended for its characterization:
-
Target Identification: The primary and most crucial step is to identify the biological target(s) of the compound. This can be achieved through various unbiased screening approaches, such as:
-
Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes to generate hypotheses about the pathways it modulates.
-
Affinity-based Proteomics: Using the compound as a bait to pull down its interacting proteins from cell lysates.
-
In Vitro Target Screening: Profiling the compound against panels of recombinant enzymes or receptors (e.g., kinases, proteases, GPCRs).
-
-
Target Engagement and Potency: Once a putative target is identified, it is essential to confirm direct binding in a cellular context and determine the compound's potency. Techniques for this include:
-
Cellular Thermal Shift Assay (CETSA): To verify target engagement in intact cells.
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To quantify the binding affinity to the purified target protein.
-
Biochemical and Cell-Based Assays: To determine the functional potency (e.g., IC50 or EC50) of the compound against its target.
-
-
Selectivity Profiling: A good chemical probe should be selective for its intended target over other related proteins. Comprehensive selectivity profiling against a broad panel of off-targets is necessary to understand the compound's specificity and potential for polypharmacology.
While this compound is commercially available, it currently lacks the necessary characterization to be considered a chemical probe. The creation of detailed application notes and protocols requires a well-defined biological target and a clear understanding of the compound's mechanism of action. Without this foundational knowledge, any proposed protocol would be purely hypothetical and could lead to misinterpretation of experimental results.
The scientific community is encouraged to undertake the necessary research to characterize this and other under-annotated small molecules. Should data on the biological target and mechanism of action of this compound become available, the development of detailed application notes and protocols would be a valuable endeavor.
References
[1] ChemBK. (2024). 4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride - Introduction. [Link]
[5] National Center for Biotechnology Information. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
[6] PubChem. (2025). 4-(aminomethyl)-N-methylbenzamide hydrochloride. [Link]
[7] ResearchGate. (2017). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
[8] PubChemLite. 4-(aminomethyl)-n-methylbenzamide hydrochloride (C9H12N2O). [Link]
[9] PubChem. N,N-Dimethylbenzamide. [Link]
[4] PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
[3] PubMed. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. [Link]
[10] Drug Design Org. Structure Activity Relationships. [Link]
[11] University of Florida College of Pharmacy. Target Identification and Mode of Action Studies. [Link]
[12] PubMed. (2009). Molecular pharmacology of the amiloride analog 3-amino-6-chloro-5-[(4-chloro-benzyl)amino]-n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a pan inhibitor of the Na+-Ca2+ exchanger isoforms NCX1, NCX2, and NCX3 in stably transfected cells. [Link]
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Application of Aminomethyl Benzamides in High-Throughput Screening: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Aminomethyl Benzamide Scaffold in Modern Drug Discovery
The aminomethyl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutics and clinical candidates. Its remarkable versatility allows for the fine-tuning of pharmacological activity against a wide array of biological targets. This adaptability has made aminomethyl benzamides a compound class of significant interest in high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates for complex diseases.
This technical guide provides an in-depth exploration of the application of aminomethyl benzamides in HTS, offering detailed protocols, field-proven insights, and a discussion of the underlying scientific principles. We will delve into specific HTS assays for key target classes of aminomethyl benzamides, including G-protein coupled receptors (GPCRs) and enzymes, with a focus on practical implementation and data interpretation.
Core Principles of High-Throughput Screening with Aminomethyl Benzamides
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[1] The success of any HTS campaign hinges on the development of robust, sensitive, and reproducible assays. When screening aminomethyl benzamides, several key considerations come into play:
-
Target Selection: Aminomethyl benzamides have demonstrated activity against a variety of targets, including monoamine transporters (e.g., SERT, DAT, NET), histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), dopamine receptors, serotonin receptors, and sigma receptors.[2][3][4][5][6][7] The choice of target will dictate the assay format and detection technology.
-
Assay Format: A range of HTS-compatible assay formats can be employed, including fluorescence-based assays, fluorescence polarization (FP), luminescence assays, and radioligand binding assays.[1][8][9][10] The selection of the assay format depends on the nature of the target and the desired readout.
-
Compound Management: Proper handling and dilution of aminomethyl benzamide libraries are crucial to ensure accurate and reproducible results. The final concentration of solvents like DMSO must be carefully controlled to avoid adverse effects on the assay.[2]
High-Throughput Screening Protocols for Key Aminomethyl Benzamide Targets
The following sections provide detailed, step-by-step protocols for HTS assays targeting several key protein families known to be modulated by aminomethyl benzamides.
Application Note 1: Fluorescence-Based High-Throughput Screening for Monoamine Transporter Inhibitors
Background: Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention with aminomethyl benzamides.[2] This protocol describes a fluorescence-based neurotransmitter transporter uptake assay, a common and effective method for HTS.[8][11] The assay utilizes a fluorescent substrate that mimics natural monoamine neurotransmitters.[12] Inhibition of the transporter by a test compound prevents the uptake of this substrate, leading to a decrease in the intracellular fluorescence signal.[2]
Experimental Protocol:
-
Cell Preparation:
-
Culture HEK-293 cells stably expressing the monoamine transporter of interest (SERT, DAT, or NET) to 80-90% confluency.
-
Harvest the cells and seed them into black, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in a volume of 40 µL.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the aminomethyl benzamide compounds and control inhibitors (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET) in 100% DMSO.
-
Further dilute the compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.
-
Remove the culture medium from the cell plates and add 10 µL of the diluted compounds to the appropriate wells.
-
Incubate the plates for 10-30 minutes at 37°C.[2]
-
-
Assay Execution:
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., using a commercially available neurotransmitter transporter uptake assay kit).[8]
-
Add 10 µL of the fluorescent substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader capable of bottom-read fluorescence detection.
-
Monitor the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis and Quality Control:
-
The inhibitory activity of the test compounds is determined by measuring the reduction in the rate of fluorescence increase or the endpoint fluorescence signal compared to vehicle-treated controls.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values (the concentration of inhibitor that causes a 50% reduction in substrate uptake) by fitting the concentration-response data to a four-parameter logistic equation.[13]
-
To ensure the quality and reliability of the screening data, calculate the Z'-factor for each assay plate. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay.[2]
Hypothetical HTS Results for Monoamine Transporter Inhibitors
| Compound ID | Target | Assay Format | IC50 (nM) | Z'-Factor |
| AMB-001 | SERT | Fluorescence Uptake | 15 | 0.82 |
| AMB-002 | DAT | Fluorescence Uptake | 78 | 0.75 |
| AMB-003 | NET | Fluorescence Uptake | 32 | 0.88 |
Application Note 2: A Fluorescence Polarization-Based HTS Assay for Inhibitors of the PARP1
Background: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway.[10] Inhibitors of PARP1, including certain substituted benzamides, have shown significant promise as anticancer agents, particularly in cancers with deficiencies in other DNA repair pathways.[10] This application note details a robust, high-throughput fluorescence polarization (FP) assay for the discovery of novel aminomethyl benzamide inhibitors of PARP1. The assay is designed to measure the formation of the PARP1/DNA complex.[14]
Signaling Pathway:
Caption: PARP1 signaling in DNA damage response.
Experimental Workflow:
Caption: HTS workflow for PARP1 inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 5x PARPtrap™ assay buffer.
-
Prepare a solution of fluorescently labeled DNA duplex at a concentration of 25 nM.
-
Prepare a solution of NAD+.
-
Prepare the PARP1 enzyme at the desired concentration. The initial concentration is lot-specific.[14]
-
Prepare a master mix containing the assay buffer, fluorescent DNA, NAD+, and PARP1 enzyme.[14]
-
-
Compound Plating:
-
Prepare serial dilutions of aminomethyl benzamide test compounds in a suitable solvent (e.g., 10% DMSO).
-
Dispense 2.5 µL of the diluted compounds or controls (e.g., olaparib as a positive control, 10% DMSO as a negative control) into a 384-well low-volume black microplate.
-
-
Assay Execution:
-
Add 10 µL of the master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
Data Analysis:
-
The increase in fluorescence polarization is directly proportional to the amount of PARP1 trapped on the DNA by the inhibitor.[4]
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low FP controls.
-
Determine the IC50 values by fitting the concentration-response data to a suitable model.
Application Note 3: Homogeneous Luminescence-Based HTS for Histone Deacetylase (HDAC) Inhibitors
Background: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation.[3] Aberrant HDAC activity is associated with various diseases, including cancer, making them attractive therapeutic targets.[3] Certain aminomethyl benzamides have been identified as potent HDAC inhibitors.[3] This protocol describes a homogeneous, luminescence-based HTS assay for the discovery of novel HDAC inhibitors.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cancer cell line (e.g., HeLa or A549) in the appropriate growth medium.
-
Seed the cells into 1536-well white, solid-bottom microplates at a density of 1,000-2,000 cells per well in a volume of 5 µL.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
-
Compound Addition:
-
Prepare serial dilutions of the aminomethyl benzamide compounds and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) in DMSO.
-
Add 25 nL of the diluted compounds to the wells using an acoustic liquid handler.
-
Incubate the plates for the desired time period (e.g., 24 hours).[10]
-
-
Reagent Addition and Data Acquisition:
Data Analysis:
-
The luminescence signal is proportional to the HDAC enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 values from the dose-response curves.
Hypothetical HTS Results for HDAC Inhibitors
| Compound ID | Target Class | Assay Format | IC50 (µM) |
| AMB-101 | HDAC Class I | Luminescence | 0.5 |
| AMB-102 | HDAC Class I | Luminescence | 1.2 |
| AMB-103 | HDAC Class II | Luminescence | 5.8 |
Self-Validating Systems: Ensuring Data Integrity and Trustworthiness
To ensure the trustworthiness of HTS data, it is imperative to build self-validating systems into every protocol. This involves the rigorous use of controls and statistical measures to monitor assay performance.
-
Positive and Negative Controls: Every assay plate must include wells with a known inhibitor (positive control) and wells with only the vehicle (negative control, e.g., DMSO). These controls define the dynamic range of the assay.
-
Z'-Factor: As previously mentioned, the Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions. A Z'-factor > 0.5 is generally considered acceptable for HTS.[2]
-
Signal-to-Background Ratio (S/B): This ratio provides a measure of the assay window. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This parameter measures the variability of the data. A low %CV for the controls is desirable.
By consistently monitoring these parameters, researchers can have confidence in the quality and reproducibility of their HTS data.
Troubleshooting Common HTS Issues
Despite careful planning, issues can arise during an HTS campaign. Here are some common problems and their potential solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Optimize cell seeding protocol, use automated liquid handlers, randomize plate layout. |
| Low Z'-Factor | Small assay window, high data variability. | Optimize reagent concentrations, increase incubation times, switch to a more sensitive detection method. |
| False Positives | Compound autofluorescence, compound precipitation, non-specific interactions. | Screen compounds for autofluorescence, check compound solubility, perform counter-screens. |
| False Negatives | Low compound potency, insufficient incubation time, compound degradation. | Re-screen at higher concentrations, optimize incubation time, check compound stability. |
Conclusion and Future Directions
Aminomethyl benzamides represent a highly valuable class of compounds for drug discovery, with demonstrated activity against a wide range of clinically relevant targets. The HTS protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively screen these compounds and identify promising new therapeutic leads. As HTS technologies continue to evolve, with advancements in automation, microfluidics, and data analysis, the exploration of the vast chemical space of aminomethyl benzamides will undoubtedly accelerate the discovery of next-generation medicines.
References
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Ihara, M., et al. (2021). Proposal for fluorescence-based in vitro assay using human and zebrafish monoamine transporters to detect biological activities of antidepressants in wastewater. Science of The Total Environment, 773, 144665. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–177. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Google Patents. (n.d.). Sigma-1 receptor ligands and methods of use.
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Schrage, R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7723. [Link]
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Stenberg, L., et al. (2010). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Journal of pharmacological and toxicological methods, 61(3), 286–295. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
-
Sorkhabi, F. S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 827-848. [Link]
-
Karmaus, A. L., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Scientific reports, 9(1), 7167. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
-
Narayanan, S., & Ramachandran, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.13. [Link]
-
Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5035. [Link]
- Gorshkov, K., & Vaskivskyi, V. (2014). Data analysis approaches in high throughput screening. Methods in molecular biology, 1118, 213–232.
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mates, A., et al. (2009). Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. Journal of medicinal chemistry, 52(8), 2419–2429. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 264–272. [Link]
- Kennis, L. E., et al. (1996). New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template. Bioorganic & medicinal chemistry letters, 6(19), 2337-2342.
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Elabscience. (n.d.). ST/5-HT(Serotonin/5-Hydroxytryptamine) ELISA Kit. Retrieved from [Link]
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567.
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
- Coma, M., et al. (2012). High-Throughput Screening Data Analysis. In High-Throughput Screening for Food Safety Assessment (pp. 131-150). Woodhead Publishing.
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
-
MacKenzie, R. G., et al. (1995). New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. Journal of medicinal chemistry, 38(23), 4594–4604. [Link]
-
Tsirogianni, E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of medicinal chemistry, 66(21), 14619–14638. [Link]
- Almansa, C., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Bioorganic & medicinal chemistry, 109, 117859.
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Abate, C., et al. (2013). Development of sigma-1 fluorescent ligands for imaging purposes. Bioorganic & medicinal chemistry, 21(1), 268–275.
-
ResearchGate. (n.d.). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
-
Constantinescu, C. C., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS chemical neuroscience, 12(18), 3366–3377. [Link]
-
Ben-Simon, Y., et al. (2025). Serotonin Engages Divergent 5-HT Receptor Pathways for Cell Type-Resolved Modulation of Prefrontal Layer 5 Microcircuits. bioRxiv. [Link]
-
Sorkhabi, F. S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 827-848. [Link]
-
ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Lacivita, E., et al. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Pharmacology & therapeutics, 267, 108665. [Link]
-
Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Retrieved from [Link]
-
Horváth, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4591. [Link]
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bpsbioscience.com [bpsbioscience.com]
Application Note: A Scalable Synthetic Route for 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
Introduction
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. This application note provides a detailed, scalable, and efficient three-step synthetic route for the preparation of this compound, starting from commercially available 4-cyanobenzoic acid. The described protocol is designed to be robust and reproducible, making it suitable for both laboratory-scale synthesis and larger-scale production.
The causality behind the chosen experimental design prioritizes scalability, safety, and purity of the final product. Each step has been optimized to ensure high yields and straightforward purification procedures, minimizing the need for complex chromatographic techniques on a large scale.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step process:
-
Amide Formation: 4-cyanobenzoic acid is first converted to its corresponding acyl chloride, 4-cyanobenzoyl chloride, which is then reacted with dimethylamine to yield 4-cyano-N,N-dimethylbenzamide.
-
Nitrile Reduction: The cyano group of 4-cyano-N,N-dimethylbenzamide is selectively reduced to a primary amine using catalytic hydrogenation to afford 4-(aminomethyl)-N,N-dimethylbenzamide.
-
Salt Formation: The final product is obtained by treating the free base with hydrochloric acid to form the stable and readily handled hydrochloride salt.
This synthetic approach is advantageous for scaling up due to the use of readily available and cost-effective reagents, as well as the implementation of catalytic processes that are efficient and generate minimal waste.
Visual Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Cyano-N,N-dimethylbenzamide
This initial step involves the formation of the amide from the corresponding carboxylic acid via an acyl chloride intermediate.
Step 1a: Preparation of 4-Cyanobenzoyl Chloride
-
Materials:
-
4-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add 4-cyanobenzoic acid (1.0 eq) and anhydrous toluene.
-
Stir the suspension and add a catalytic amount of DMF (e.g., 3-4 drops per mole of carboxylic acid).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-cyanobenzoyl chloride is obtained as a solid and can be used in the next step without further purification.
-
Step 1b: Amidation with Dimethylamine
-
Materials:
-
Crude 4-cyanobenzoyl chloride
-
Dimethylamine (aqueous solution, e.g., 40%, or as a gas)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude 4-cyanobenzoyl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq) while maintaining the temperature below 10 °C. If using dimethylamine gas, it can be bubbled through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyano-N,N-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part 2: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide
This step involves the catalytic hydrogenation of the nitrile to the primary amine. Raney Nickel is a suitable catalyst for this transformation on a larger scale.
-
Materials:
-
4-Cyano-N,N-dimethylbenzamide
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-cyano-N,N-dimethylbenzamide and a suitable solvent such as methanol or ethanol. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.
-
Carefully add Raney Nickel (typically 5-10% by weight of the starting material) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.[1]
-
Monitor the reaction progress by monitoring the hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst upon exposure to air.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-N,N-dimethylbenzamide as an oil or solid. This material is often of sufficient purity for the next step.
-
Part 3: Preparation of this compound
The final step is the formation of the hydrochloride salt, which improves the stability and handling of the compound.
-
Materials:
-
Crude 4-(Aminomethyl)-N,N-dimethylbenzamide
-
Anhydrous diethyl ether or isopropanol
-
Hydrogen chloride (gas or as a solution in a suitable solvent, e.g., 2 M HCl in diethyl ether)
-
-
Procedure:
-
Dissolve the crude 4-(aminomethyl)-N,N-dimethylbenzamide in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in a suitable solvent dropwise.
-
A white precipitate of the hydrochloride salt will form. Continue the addition of HCl until the solution is acidic (test with pH paper).
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to afford this compound as a white to off-white crystalline solid.
-
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity | Key Parameters |
| 1a | 4-Cyanobenzoic acid, SOCl₂ | 4-Cyanobenzoyl chloride | >95% (crude) | - | Reflux in toluene, catalytic DMF |
| 1b | 4-Cyanobenzoyl chloride, Dimethylamine | 4-Cyano-N,N-dimethylbenzamide | 85-95% | >98% after recrystallization | Low temperature addition, aqueous workup |
| 2 | 4-Cyano-N,N-dimethylbenzamide, H₂ | 4-(Aminomethyl)-N,N-dimethylbenzamide | 80-90% | >95% | Raney Ni catalyst, 50-100 psi H₂, 40-60 °C |
| 3 | 4-(Aminomethyl)-N,N-dimethylbenzamide, HCl | 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | >95% | >99% | Anhydrous conditions, precipitation from ether/isopropanol |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dimethylamine is a flammable and corrosive gas or solution with a strong odor. Handle in a fume hood.
-
Raney Nickel is a pyrophoric catalyst and may ignite if allowed to dry in the air. Always handle as a slurry or under an inert atmosphere. The filter cake from the reaction should be kept wet and disposed of properly.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation equipment is properly maintained and operated in a well-ventilated area, free from ignition sources.
-
Hydrogen chloride is a corrosive gas. Handle with appropriate safety precautions in a fume hood.
Conclusion
This application note provides a comprehensive and scalable synthetic route for the preparation of this compound. The described protocols are based on well-established chemical transformations and have been designed for efficiency, scalability, and safety. By following these procedures, researchers can reliably produce high-purity material for their drug discovery and development programs.
References
- Showa Denko Kabushiki Kaisha. Process for producing cyanobenzoyl chloride. US Patent 6,433,211B1, issued August 13, 2002.
- CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents. (n.d.).
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
Sources
Application Notes and Protocols for the Analysis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
Introduction
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a substituted benzamide derivative of interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, and stability throughout the development lifecycle. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the selection of specific techniques. These notes are intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and stability assessment.
The methodologies detailed herein encompass chromatographic separations, spectroscopic characterization, and forced degradation studies, providing a complete analytical profile of the molecule.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating the target analyte from impurities and degradation products. Given the polar nature of this compound, due to the primary amine and its salt form, specific considerations are necessary for achieving optimal separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the preferred method for the analysis of polar compounds. A C18 stationary phase is versatile and widely used for this purpose.[1][2] The key to retaining and resolving polar analytes on a C18 column is the careful control of the mobile phase pH to manage the ionization of the analyte.[2][3]
Protocol 1: RP-HPLC Purity Assay and Stability Indicating Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of analytes.[1][4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate the polar analyte from potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 235 nm | Based on the benzamide chromophore. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | |
| Sample Diluent | Mobile Phase A | To ensure compatibility with the initial mobile phase conditions. |
Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.
Workflow for HPLC Method Development:
Caption: GC-MS derivatization workflow.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine Salt) | 3000-2800 (broad) | The hydrochloride salt will show broad absorption due to the ammonium ion (R-NH₃⁺). |
| C=O Stretch (Amide) | 1650-1630 | Conjugation with the aromatic ring lowers the stretching frequency. |
| N-H Bend (Amine Salt) | 1600-1500 | Characteristic bending vibration of the ammonium group. |
| C-N Stretch (Amide) | ~1400 | |
| Aromatic C=C Stretch | 1600-1450 | |
| Aromatic C-H Bend | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~3.0 | Singlet | 6H |
| -CH₂-NH₃⁺ | ~4.1 | Singlet | 2H |
| Aromatic H | 7.4-7.6 | Multiplet | 4H |
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| N(CH₃)₂ | ~35-40 |
| -CH₂-NH₃⁺ | ~45 |
| Aromatic C | 127-138 |
| Aromatic C-N | ~135 |
| Aromatic C-C=O | ~138 |
| C=O (Amide) | ~172 |
Mass Spectrometry (MS)
For the free base form (after derivatization for GC-MS or using ESI-MS), the following fragmentation pattern is expected:
-
Molecular Ion (M⁺): m/z = 192 (for the free base)
-
Key Fragments:
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating methods and understanding the degradation pathways of a drug substance. T[8][9][10][11]hese studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.
Protocol 3: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).
-
Expose the solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated HPLC method (Protocol 1).
Stress Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80 °C (in oven) | 48 hours (solid and solution) |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | Until significant degradation is observed |
Rationale for Conditions:
-
Acid/Base Hydrolysis: To assess the stability of the amide bond and other susceptible functional groups to hydrolysis.
-
Oxidation: The primary amine and benzylic position are susceptible to oxidation. H[12][13][14][15][16]ydrogen peroxide is a commonly used oxidizing agent. *[12][13][14][15][16] Thermal Degradation: To evaluate the intrinsic thermal stability of the molecule. Hydrochloride salts can exhibit complex thermal decomposition patterns. *[17][18][19] Photostability: To determine the compound's sensitivity to light exposure, following ICH Q1B guidelines.
[8][9][10][20][21]*** Logical Flow of a Forced Degradation Study:
Caption: Forced degradation study workflow.
Conclusion
The analytical methods presented in this guide provide a robust framework for the comprehensive characterization of this compound. The proposed HPLC method is suitable for purity determination and as a stability-indicating assay. For orthogonal identification, the GC-MS method, following derivatization, offers high specificity. The outlined spectroscopic data provides a basis for structural confirmation. The forced degradation protocol is essential for understanding the stability profile of the molecule and is a regulatory requirement for drug development. These methods, when properly validated, will ensure the quality and consistency of this compound for its intended research and development applications.
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Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
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European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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Adis International. Derivatization reagents for GC - Chromatography. Retrieved from [Link]
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Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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Yusop, S. M., Othman, A., & Haron, H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]
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Singer, G. M., & Lijinsky, W. (1976). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 59(5), 1129–1133. Retrieved from [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
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Al-Sabahi, A. H., et al. (2014). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 19(1), 58-69. Retrieved from [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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ResearchGate. (2022). What is the best method for determining amino acids on HPLC C18 column DAD?. Retrieved from [Link]
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Chegg. (2020). Solved: 7. (9 pts) (a) Provide the fragmentation reactions to account for each of the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149). Retrieved from [Link]
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Gross, G. A., & Grüter, H. J. (1992). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography A, 592(1-2), 271–278. Retrieved from [Link]
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Schlegel, H. B., et al. (1991). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. The Journal of Organic Chemistry, 56(10), 3368–3374. Retrieved from [Link]
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G. A. Olah, et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(10), 2467. Retrieved from [Link]
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Davis, B. R., & Fittock, J. E. (2009). Thermal decomposition studies on magnesium hydroxychlorides. ResearchGate. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. Retrieved from [Link]
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Sakaue, S., Tsubakino, T., Nishiyama, Y., & Ishii, Y. (1993). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 58(14), 3633–3638. Retrieved from [Link]
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NIST. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Chegg. (2021). Solved: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. Retrieved from [Link]
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G. A. Olah, et al. (2014). Oxidation of Amines and N-Hetarenes. Catalytic Oxidation, 11, 645-702. Retrieved from [Link]
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Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS Omega, 8(6), 5586–5596. Retrieved from [Link]
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ResearchGate. (2019). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012–1027. Retrieved from [Link]
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ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]
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Popović, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 4945. Retrieved from [Link]
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Characterizing Novel Enzyme Inhibitors: A-001 A Protocol for Screening and Potency Determination Using 4-(Aminomethyl)-N,N-dimethylbenzamide HCl as a Model Compound
Application Note: A-001
Abstract
The identification of novel enzyme inhibitors is a cornerstone of drug discovery and chemical biology.[1][2] This application note presents a comprehensive framework for the initial characterization of unstudied compounds, using 4-(Aminomethyl)-N,N-dimethylbenzamide HCl as a hypothetical test case. While this compound is not a widely recognized enzyme inhibitor, its structure provides a practical model for outlining a robust screening and potency determination workflow.[3][4] We provide detailed, field-proven protocols for an initial single-concentration screen to identify inhibitory activity, followed by a dose-response assay to determine the half-maximal inhibitory concentration (IC50), a critical measure of inhibitor potency.[5][6] This guide is designed for researchers in drug development and academia to establish a self-validating system for assessing the potential of novel chemical entities.
Introduction and Scientific Principle
Enzyme inhibitors are invaluable tools for elucidating biological pathways and serve as the foundation for a significant portion of modern therapeutics.[2] The journey from a novel chemical entity to a characterized inhibitor begins with systematic screening and quantitative assessment of its inhibitory potential.[1]
This guide uses 4-(Aminomethyl)-N,N-dimethylbenzamide HCl, a compound with limited published data on enzyme inhibition, as a model to demonstrate a best-practice workflow.[4] We will use a model serine protease, Trypsin, for our hypothetical assay system. Serine proteases are a well-understood class of enzymes involved in numerous physiological processes, making them excellent targets for inhibitor screening.[7]
The core of this protocol is a colorimetric assay. Trypsin cleaves a specific chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), releasing p-nitroaniline. This product absorbs light at 405 nm, providing a direct, measurable signal of enzyme activity. An inhibitor will bind to the enzyme, reducing the rate of substrate cleavage and thus decreasing the colorimetric signal.[8]
Materials and Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T1426)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, B4875)
-
Test Compound: 4-(Aminomethyl)-N,N-dimethylbenzamide HCl
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade
-
Positive Control: A known trypsin inhibitor, such as Aprotinin[9] or Soybean Trypsin Inhibitor (SBTI)
-
Equipment:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Single and multichannel pipettes
-
Incubator set to 37°C
-
Experimental Protocols
Part 1: Initial Screening for Inhibitory Activity
Objective: To determine if 4-(Aminomethyl)-N,N-dimethylbenzamide HCl exhibits any inhibitory activity against Trypsin at a single, high concentration.
Protocol:
-
Reagent Preparation:
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl in DMSO.
-
Trypsin Working Solution (2X): Prepare a 20 µg/mL solution of Trypsin in Assay Buffer.
-
BAPNA Working Solution (2X): Prepare a 0.5 mM solution of BAPNA in Assay Buffer.
-
Positive Control Stock (1 mM): Prepare a stock solution of Aprotinin or SBTI in Assay Buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add 5 µL of 10 mM Test Compound stock and 45 µL of Assay Buffer.
-
100% Activity Control Wells (No Inhibitor): Add 5 µL of DMSO and 45 µL of Assay Buffer.
-
Positive Control Wells: Add 5 µL of a suitable dilution of the Positive Control stock and 45 µL of Assay Buffer.
-
Blank Wells (No Enzyme): Add 5 µL of DMSO and 95 µL of Assay Buffer.
-
-
Pre-incubation:
-
Add 50 µL of the 2X Trypsin Working Solution to all wells except the Blank wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the 2X BAPNA Working Solution to all wells. The final volume in each well should be 150 µL.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of 100% Activity Control Well)) * 100
-
Trustworthiness Check: The positive control wells should show significant inhibition (>80%), and the 100% activity control should show a robust signal over the blank. If the test compound shows >50% inhibition, proceed to Part 2.
Diagram: Initial Screening Workflow
Caption: Workflow for determining the IC50 value of an inhibitor.
Data Presentation
Quantitative data from the IC50 determination should be summarized in a clear, tabular format.
Table 1: Sample Dose-Response Data for 4-(Aminomethyl)-N,N-dimethylbenzamide HCl against Trypsin
| [Inhibitor] (µM) | Log [Inhibitor] | Average Rate (mOD/min) | % Inhibition |
| 100.00 | 2.00 | 5.2 | 92.1 |
| 33.33 | 1.52 | 8.9 | 86.5 |
| 11.11 | 1.05 | 19.8 | 69.9 |
| 3.70 | 0.57 | 35.1 | 46.6 |
| 1.23 | 0.09 | 55.3 | 15.9 |
| 0.41 | -0.39 | 63.2 | 4.1 |
| 0.14 | -0.86 | 65.8 | 0.0 |
| 0.00 (Control) | - | 65.8 | 0.0 |
| Calculated IC50: | ~4.0 µM |
Note: Data presented are hypothetical for illustrative purposes.
Conclusion and Further Steps
This application note provides a robust, two-part protocol for the initial characterization of a novel compound's enzyme inhibitory activity. By following the detailed steps for an initial screen and subsequent IC50 determination, researchers can reliably assess the potential of compounds like 4-(Aminomethyl)-N,N-dimethylbenzamide HCl. A positive result from this workflow (i.e., a confirmed IC50 value) provides the foundation for more advanced studies, such as determining the mechanism of inhibition (e.g., competitive, non-competitive) and assessing selectivity against other proteases.
References
- Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025). BiochemSphere.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
- IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). University of Wisconsin-La Crosse.
- Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B. (n.d.). Benchchem.
- Trypsin Inhibitors. (n.d.). Sigma-Aldrich.
- Wong, G., Li, S., & Lee, T. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One, 14(3), e0213564.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 19(14), 1639-1656.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1157-1167.
- O'Donoghue, A. J., Eroy-Reveles, A. A., & Craik, C. S. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 987654.
- Enzyme Analysis. (n.d.). G-Biosciences.
- Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. (2025). KCAS Bio.
-
Auld, D. S., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening, 21(10), 1075-1089. Available from: [Link]
- Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (2007). Journal of Molecular Biology, 367(4), 1055-1068.
- Guidelines for the digestive enzymes inhibition assay. (2018). Food & Function, 9(3), 1334-1349.
- Enzyme Assay Protocol. (n.d.). University of San Diego.
- Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. (2018). Marine Drugs, 16(11), 444.
- Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2022). Food and Chemical Toxicology, 168, 113330.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods, 17(1), 6.
-
Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). Journal of Medicinal Chemistry, 56(18), 7235-7245. Available from: [Link]
- Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2016). Journal of Proteins and Proteomics, 7(2), 125-132.
-
Mehta, S., Andrews, J. S., Svensson, B., & Pinto, B. M. (1995). Synthesis and Enzymic Activity of Novel Glycosidase Inhibitors Containing Sulfur and Selenium. Journal of the American Chemical Society, 117(37), 9783-9790. Available from: [Link]
-
Enkephalin-degrading enzyme inhibitors. Crucial role of the C-terminal residue on the inhibitory potencies of retro-hydroxamate dipeptides. (1992). Journal of Medicinal Chemistry, 35(21), 3934-3941. Available from: [Link]
-
Enzyme Inhibitors. (n.d.). MP Biomedicals. Available from: [Link]
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Application Note: Optimized Crystallization Protocols for Aminomethyl Benzamide Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethyl benzamide derivatives represent a crucial class of compounds in modern pharmacology, serving as foundational structures for a wide array of active pharmaceutical ingredients (APIs). The therapeutic efficacy, stability, and bioavailability of these APIs are profoundly influenced by their solid-state properties.[1][] Crystallization is the most critical manufacturing step for controlling these properties, as it dictates particle size, purity, and, most importantly, the polymorphic form.[] Different polymorphs, or crystal structures of the same compound, can exhibit varied physical and chemical properties, including solubility and stability, which can significantly impact a drug's performance.[3][4]
This guide provides a comprehensive overview and detailed protocols for the crystallization of aminomethyl benzamide salts. As this class of compounds possesses a basic aminomethyl group and an amide moiety, their crystallization is highly sensitive to pH and solvent selection. This document will delve into the underlying principles and offer field-proven methodologies to empower researchers to achieve robust and reproducible crystallization outcomes, ensuring the desired solid-state form for optimal drug product performance.
Section 1: Fundamental Principles of Crystallization
A successful crystallization process hinges on the precise control of supersaturation—the state where the concentration of the solute in a solution exceeds its equilibrium solubility. For aminomethyl benzamide salts, several key factors must be expertly manipulated to control the generation of supersaturation and, consequently, the crystallization outcome.
The Critical Role of pH and pKa
The aminomethyl group is basic and will be protonated at acidic to neutral pH, forming a salt (e.g., a hydrochloride salt). The solubility of these salts is highly pH-dependent.[5][6] Understanding the pKa of the aminomethyl group is paramount.
-
Below the pKa: The amine is predominantly in its protonated, charged (salt) form, which is typically more soluble in polar solvents like water.
-
Above the pKa: The amine exists as the neutral free base, which is generally less soluble in water but more soluble in organic solvents.
This pH-solubility relationship is the cornerstone of pH-shift (or reactive) crystallization , a powerful technique for this class of compounds.[5] By adjusting the pH of a solution, one can precisely control the point at which the compound's solubility limit is crossed, thereby inducing crystallization.[6][7]
Solvent Selection: The Key to Success
The choice of solvent system is arguably the most critical decision in developing a crystallization process. An ideal solvent should:
-
Exhibit high solubility for the aminomethyl benzamide salt at elevated temperatures or in its free base form.
-
Show low solubility for the desired salt form at lower temperatures or upon pH adjustment.
-
Promote the formation of the desired crystal habit and polymorphic form.[4]
A systematic solvent screening is highly recommended.[8][9] This involves testing the solubility of the compound in a range of solvents with varying polarities and hydrogen bonding capabilities. Common solvents for benzamide derivatives include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.[10][11]
Polymorphism: The Stability Challenge
Polymorphism is the ability of a compound to exist in multiple crystalline forms.[][4] Different polymorphs can have drastically different properties, making polymorph control a regulatory and therapeutic necessity.[3][12] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors, which are controlled by crystallization conditions such as:
-
Solvent choice
-
Rate of supersaturation generation (e.g., cooling rate, anti-solvent addition rate)[4]
-
Temperature
-
Agitation
Techniques like slurry crystallization are often employed to convert a less stable (metastable) form into the most stable polymorph through a process known as Ostwald ripening.[13][14][15]
Section 2: Crystallization Techniques & Protocols
This section provides detailed, step-by-step protocols for the most effective crystallization techniques for aminomethyl benzamide salts.
Cooling Crystallization
This is the most common technique when the salt's solubility is significantly temperature-dependent.
Causality: The principle is to create supersaturation by dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the salt drops, forcing the excess solute out of the solution to form crystals.
Protocol: Cooling Crystallization of an Aminomethyl Benzamide HCl Salt
-
Dissolution: In a jacketed glass reactor, charge the aminomethyl benzamide HCl salt and a selected solvent (e.g., 80% ethanol/20% water). A typical solvent ratio is 5-10 mL per gram of solute.
-
Heating: While stirring, heat the mixture to a temperature where the salt completely dissolves (e.g., 60-70 °C). Ensure a clear solution is obtained.
-
Cooling (Crystal Growth): Initiate a slow, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point. Slower cooling generally promotes the growth of larger, more well-defined crystals.
-
Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, add a small quantity (0.1-1% w/w) of seed crystals of the desired polymorphic form. This provides a template for growth and helps control the final crystal form and size.
-
Hold & Maturation: Continue the cooling ramp to the final temperature (e.g., 0-5 °C). Hold the slurry at this temperature for several hours (2-8 hours) with gentle agitation to allow for complete crystallization and maturation.
-
Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities. Dry the crystals under vacuum at a suitable temperature.
Diagram: Cooling Crystallization Workflow
Caption: Workflow for controlled cooling crystallization.
Anti-Solvent Crystallization
This method is ideal when the salt has low solubility in one solvent (the anti-solvent) but high solubility in another miscible solvent.
Causality: Supersaturation is generated by adding a miscible anti-solvent to a solution of the compound, which reduces the overall solubility of the salt in the mixed solvent system, causing it to crystallize.[16] The rate of anti-solvent addition is a critical parameter for controlling particle size.[16]
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the aminomethyl benzamide salt in a minimum amount of a "good" solvent (e.g., methanol, water) at a constant temperature (e.g., 25 °C).
-
Anti-Solvent Addition: While vigorously stirring the solution, add the "anti-solvent" (e.g., ethyl acetate, acetone) dropwise. The addition rate is critical; a slow rate promotes crystal growth, while a fast rate can lead to rapid precipitation and smaller or amorphous particles.
-
Monitoring: Continue adding the anti-solvent until turbidity persists, indicating the onset of nucleation.
-
Maturation: Once nucleation begins, continue the anti-solvent addition at a controlled rate. After the addition is complete, allow the resulting slurry to stir for 1-4 hours to ensure complete crystallization.
-
Isolation & Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Table 1: Common Solvent / Anti-Solvent Systems
| Good Solvent (for Salt) | Anti-Solvent (for Salt) | Polarity Mismatch | Notes |
| Water / Methanol | Acetone / Isopropanol | High | Good for highly polar salts. |
| Ethanol | Ethyl Acetate / Toluene | Medium | Versatile system for many organic salts. |
| Dimethylformamide (DMF) | Water / Diethyl Ether | High | Use DMF sparingly due to high boiling point. |
Diagram: Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
pH-Shift (Reactive) Crystallization
This technique leverages the pH-dependent solubility of aminomethyl benzamide. It is particularly effective for purification, as many impurities may have different solubility profiles with respect to pH.[5]
Causality: The free base form of aminomethyl benzamide is dissolved in an acidic solution where it is highly soluble as the corresponding salt. Supersaturation is then induced by slowly adding a base, which increases the pH. As the pH approaches and surpasses the pKa of the aminomethyl group, the compound converts to its less soluble free base form and crystallizes out of solution.[17]
Protocol: pH-Shift Crystallization
-
Dissolution: Dissolve the aminomethyl benzamide free base in a stoichiometric amount of aqueous acid (e.g., HCl) to form the salt in solution. Alternatively, dissolve the isolated salt in water.
-
pH Adjustment: While stirring vigorously, slowly add a base (e.g., 1M NaOH or ammonium hydroxide) to the solution. Monitor the pH of the solution continuously.
-
Nucleation & Growth: As the pH approaches the pKa of the amine, the solution will become turbid, indicating nucleation. Continue the slow addition of the base until the target pH (typically 1-2 units above the pKa) is reached to ensure complete precipitation.
-
Maturation: Allow the slurry to stir at the final pH for 1-3 hours to allow for crystal growth and equilibration.
-
Isolation & Drying: Filter the crystalline product, wash thoroughly with water to remove any residual salts, and dry under vacuum.
Section 3: Crystal Characterization
Post-crystallization, it is essential to characterize the solid form to confirm its identity, purity, and crystallinity.[18] A failure to fully characterize the solid state can lead to issues with solubility and bioavailability.[18]
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Outcome for Good Crystalline Product |
| Powder X-Ray Diffraction (PXRD) | Identify the crystal form (polymorph) and assess crystallinity.[3][19] | A sharp, well-defined diffraction pattern unique to the desired polymorph. |
| Differential Scanning Calorimetry (DSC) | Determine melting point, purity, and detect polymorphic transitions. | A single, sharp endotherm corresponding to the melting point of the pure substance. |
| Thermogravimetric Analysis (TGA) | Quantify residual solvent or water content (hydrates). | Minimal weight loss until the decomposition temperature. |
| Optical Microscopy | Visually inspect crystal habit (shape), size, and uniformity. | Uniformly sized crystals with a consistent and well-defined shape. |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Supersaturation is too high; cooling or anti-solvent addition is too fast. Impurities are depressing the melting point.[20] | Re-heat to redissolve the oil, add more solvent to reduce concentration, and cool/add anti-solvent much more slowly.[20] Consider a pre-purification step. |
| No Crystals Form | Solution is not sufficiently supersaturated. Kinetic barrier to nucleation. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod or adding seed crystals to induce nucleation.[20] |
| Fine Needles or Powder | Nucleation rate is much faster than the growth rate, often due to high supersaturation. | Reduce the rate of supersaturation generation (slower cooling, slower anti-solvent addition, slower pH change). Use a solvent system that promotes a different crystal habit. |
| Wrong Polymorph Forms | The crystallization conditions (solvent, temperature, saturation) favor a metastable form. | Systematically screen different solvents. Use slurry crystallization in a suitable solvent to convert the metastable form to the stable form.[13][15] Implement seeding with the desired polymorph. |
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (n.d.). IEEE Xplore.
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design.
- Ostwald Ripening. (2024). Pharmatech.
- Salt screening. (n.d.). CRYSFORMA.
- Solid State Characterization of APIs. (n.d.). CD Formulation.
- Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024). Malvern Panalytical.
- Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores.
- Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.
- Crystallisation in pharmaceutical processes. (n.d.). BIA.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Reactive crystallization method to improve particle size. (n.d.). Google Patents.
- Reactive crystallization in pharma industry. (n.d.). Longdom Publishing.
- Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate.
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
- Ostwald ripening – Knowledge and References. (n.d.). Taylor & Francis.
- Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals.
- Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. (2017). UCL Discovery.
- Continuous reactive crystallization of pharmaceuticals using impinging jet mixers. (n.d.). White Rose Research Online.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Crystallinity Determination for API Development. (2023). Labinsights.
- Salt Screening. (2021). Improved Pharma.
- Ostwald ripening. (n.d.). Wikipedia.
- Ostwald ripening. (n.d.). Terese Bergfors.
- 2-(Phenylamino)Benzamide Crystallization. (n.d.). Benchchem.
- Method of crystallizing salts from aqueous solutions. (n.d.). Google Patents.
- Reaction Crystallization of Pharmaceutical Molecular Complexes. (n.d.). ACS Publications.
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025). ResearchGate.
- Progress in the development of stabilization strategies for nanocrystal preparations. (n.d.). PMC.
- Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. (n.d.). ResearchGate.
- Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. (n.d.). ResearchGate.
- Crystallization Tips. (n.d.). Hampton Research.
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC.
- 2-(Aminomethyl)benzamide hydrochloride. (n.d.). Biosynth.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Unknown Source.
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals.
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC.
- Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Unknown Source.
- Production of amine salts of carboxylic acids. (n.d.). Google Patents.
- Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). NIH.
- Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP.
- Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. (2025). ResearchGate.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Synthesis of Substituted 4-Aminobenzamides. (n.d.). Benchchem.
- A kind of method for synthesizing Para Amino Benzamide. (n.d.). Google Patents.
- Purification: How To. (n.d.). University of Rochester Department of Chemistry.
- N-(aminomethyl)benzamide. (2025). ChemSynthesis.
Sources
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 4. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
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Application Notes and Protocols for the Derivatization of 4-(Aminomethyl)-N,N-dimethylbenzamide in Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of the 4-(Aminomethyl)benzamide Scaffold
The 4-(aminomethyl)benzamide core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this structure have emerged as remarkably potent small-molecule inhibitors of viral entry, particularly against filoviruses like Ebola and Marburg.[1][2] These findings underscore the significant therapeutic potential of this compound class and highlight the importance of systematic Structure-Activity Relationship (SAR) studies to optimize their efficacy, selectivity, and pharmacokinetic properties.[1][3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of 4-(aminomethyl)-N,N-dimethylbenzamide, a key starting material for building a diverse chemical library for SAR exploration. We will delve into the strategic rationale behind derivatization, provide step-by-step experimental procedures for key synthetic transformations, and discuss the analytical techniques essential for structural confirmation and purity assessment.
Strategic Rationale for Derivatization: Probing the SAR Landscape
The primary objective of derivatizing the 4-(aminomethyl)-N,N-dimethylbenzamide core is to systematically explore how modifications to the aminomethyl side chain impact biological activity. The primary amine serves as a versatile chemical handle for introducing a wide array of functional groups, allowing researchers to probe key interactions with the biological target.
Key questions to be addressed through SAR studies include:
-
Impact of Size and Steric Bulk: How does increasing or decreasing the size of the substituent on the amine affect binding affinity?
-
Electronic Effects: What is the influence of electron-donating or electron-withdrawing groups on activity?
-
Hydrogen Bonding Potential: Can the introduction of hydrogen bond donors or acceptors enhance potency or selectivity?
-
Lipophilicity and Physicochemical Properties: How do modifications alter the compound's solubility, permeability, and metabolic stability?[1]
The derivatization strategies outlined below are designed to address these fundamental questions in a logical and efficient manner.
Experimental Workflows and Protocols
A successful derivatization campaign begins with a reliable supply of the starting material and a robust set of synthetic protocols. The following sections detail the synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide and three fundamental derivatization techniques: N-acylation, N-sulfonylation, and reductive amination.
Synthesis of Starting Material: 4-(Aminomethyl)-N,N-dimethylbenzamide
While commercially available, 4-(aminomethyl)-N,N-dimethylbenzamide can be synthesized from 4-(aminomethyl)benzoic acid. A common route involves an initial protection of the primary amine, followed by amide coupling with dimethylamine, and subsequent deprotection. A Boc-protection strategy is often employed due to the mild deprotection conditions.
Caption: Synthesis workflow for the starting material.
Core Derivatization Protocols
The following protocols are designed as starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Acylation
N-acylation is a fundamental transformation for introducing a wide variety of substituents. This reaction forms a stable amide bond and is an excellent method for exploring the impact of different functionalities on biological activity.
Caption: General workflow for N-acylation.
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(aminomethyl)-N,N-dimethylbenzamide (1.0 eq). Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using a coupling agent like EDC/HOBt) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).[4]
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture, especially when using reactive acyl chlorides.
-
A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the primary amine for the acylating agent.[5]
-
Cooling the reaction initially helps to control the exothermicity of the reaction.
Protocol 2: N-Sulfonylation
N-sulfonylation introduces a sulfonamide group, which can act as a hydrogen bond acceptor and can significantly alter the electronic and steric properties of the molecule compared to an amide.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 4-(aminomethyl)-N,N-dimethylbenzamide (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base such as triethylamine (1.5 eq) or pyridine. Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with the solvent used and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Trustworthiness of the Protocol:
-
Slow addition of the sulfonyl chloride is important to prevent potential di-sulfonylation, where the initially formed sulfonamide is further reacted.
-
The acidic wash (1M HCl) helps to remove excess amine base, while the basic wash (NaHCO3) removes any unreacted sulfonyl chloride and the sulfonic acid byproduct.
Protocol 3: Reductive Amination
Reductive amination is a powerful method for introducing alkyl groups to the primary amine, allowing for the exploration of steric bulk and lipophilicity. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.[6]
Caption: General workflow for reductive amination.
Detailed Step-by-Step Methodology:
-
Preparation: To a flask, add 4-(aminomethyl)-N,N-dimethylbenzamide (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent and Additives: Add a suitable solvent such as methanol (MeOH), 1,2-dichloroethane (DCE), or THF. A small amount of acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.[6]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Expertise & Experience Insights:
-
Sodium triacetoxyborohydride is often preferred as it is milder and more selective for imines over carbonyls, allowing for a one-pot procedure without the need to isolate the imine.[6]
-
The choice of solvent can be critical; protic solvents like methanol can participate in the reaction, so aprotic solvents like DCE are sometimes favored.
Characterization of Derivatives
unambiguous characterization of all newly synthesized compounds is paramount for reliable SAR data. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for a Hypothetical N-Benzoyl Derivative |
| ¹H NMR | Structural elucidation and confirmation. | Appearance of new aromatic protons from the benzoyl group. A downfield shift of the methylene protons adjacent to the newly formed amide bond. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of a new amide carbonyl carbon signal (~165-175 ppm) and aromatic carbons from the benzoyl group. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Observation of the correct molecular ion peak (e.g., [M+H]⁺ in ESI-MS). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a pure compound. Purity is typically reported as a percentage based on the peak area. |
Interpreting SAR Data: A Hypothetical Case Study
To illustrate the process, consider a hypothetical SAR study based on the N-acylated derivatives of 4-(aminomethyl)-N,N-dimethylbenzamide against a viral target.
| Compound | R Group (on Nitrogen) | EC₅₀ (µM) | Interpretation |
| 1 (Parent) | -H | >50 | Unsubstituted amine is inactive. |
| 2a | -C(O)CH₃ (Acetyl) | 25.3 | Small acyl group confers weak activity. |
| 2b | -C(O)Ph (Benzoyl) | 5.2 | Aromatic ring significantly improves potency, suggesting a potential π-stacking interaction. |
| 2c | -C(O)-(4-F-Ph) | 1.8 | Electron-withdrawing fluorine at the para position enhances activity, possibly through favorable electronic interactions or improved metabolic stability. |
| 2d | -C(O)-(4-OMe-Ph) | 8.9 | Electron-donating methoxy group is less favorable than the fluoro substituent. |
| 2e | -SO₂Ph (Benzenesulfonyl) | 15.7 | Sulfonamide is less active than the corresponding amide, indicating the amide carbonyl oxygen may be a key hydrogen bond acceptor. |
From this hypothetical data, a medicinal chemist might conclude that an aromatic ring attached via an amide linkage is crucial for activity. Furthermore, substitution on this aromatic ring with electron-withdrawing groups at the para-position is a promising avenue for further optimization.
Conclusion
The derivatization of 4-(aminomethyl)-N,N-dimethylbenzamide is a valuable strategy for the exploration of new chemical space in drug discovery. The protocols for N-acylation, N-sulfonylation, and reductive amination provided herein offer robust and versatile methods for generating a library of analogs for SAR studies. By systematically modifying the structure and correlating these changes with biological activity, researchers can gain critical insights into the molecular interactions driving potency and selectivity, ultimately paving the way for the development of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][7]
- Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol for the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions. The Journal of Organic Chemistry, 71(21), 8283–8286.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
-
Li, P., & Porco, J. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1349-1356.
-
Gali, M. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][6]
-
Das, U., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7134–7154.[1][2][3]
-
Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726.[8]
-
Wang, Z., et al. (2020). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 25(18), 4285.[9]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
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A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical support center for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Understanding and controlling for potential degradation is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the primary chemical groups on this molecule that I should be concerned about regarding stability?
A1: The molecule has two key functional groups that are susceptible to degradation:
-
Tertiary Benzamide: The N,N-dimethylbenzamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, which would cleave the amide bond to form 4-(aminomethyl)benzoic acid and dimethylamine. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but it remains a potential degradation pathway under stressed conditions.[1][2]
-
Primary Aminomethyl Group: The aminomethyl group (-CH₂NH₂) is a primary amine attached to a benzene ring. This group is susceptible to oxidation.[3] Aromatic amines, in general, can be sensitive to photo-oxidation, which can be initiated by exposure to UV or even visible light.[4][5][6]
Q2: What is the best general-purpose solvent for preparing a stock solution?
A2: For initial stock solutions, sterile, purified water (e.g., Milli-Q® or equivalent) is recommended. The hydrochloride salt form is designed to enhance aqueous solubility. For applications requiring organic solvents, dimethyl sulfoxide (DMSO) or ethanol can be used, but the long-term stability in these solvents should be validated for your specific experimental conditions. Always start with high-purity, anhydrous solvents when not using water.
Q3: How should I store solutions of this compound?
A3: Proper storage is crucial to minimize degradation.
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting solutions into single-use vials and storing them at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles.
-
Light: The compound contains an aromatic amine moiety, which suggests potential light sensitivity.[7][8] It is imperative to protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[7]
-
Atmosphere: To prevent oxidation of the amine group, it is good practice to purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Q4: What pH range is optimal for maintaining the stability of the compound in aqueous solutions?
A4: To minimize the risk of amide hydrolysis, it is best to maintain the pH of the solution close to neutral (pH 6-8). Both strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions can accelerate the rate of hydrolysis.[9][10] Since the compound is supplied as a hydrochloride salt, dissolving it in neutral water will result in a slightly acidic solution, which is generally acceptable. Avoid using strongly acidic or basic buffers unless required by the experiment, and if so, prepare the solution fresh and use it immediately.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness appears in my aqueous solution. | pH Shift: The hydrochloride salt is water-soluble, but if the pH of the solution is raised (becomes more basic), the free base form of the amine can be generated. The free base is typically less water-soluble and may precipitate. | Check the pH of your solution or buffer. If it is neutral to basic, you may be exceeding the solubility limit of the free base. Consider lowering the pH slightly or reducing the concentration. |
| Exceeded Solubility Limit: The concentration of the compound may be too high for the chosen solvent at a given temperature. | Try gently warming the solution to aid dissolution. If it precipitates upon cooling, the solution is supersaturated. Reduce the working concentration. Always perform solubility tests before preparing large batches. | |
| I see new, unexpected peaks in my HPLC or LC-MS analysis over time. | Chemical Degradation: The appearance of new peaks is a classic sign of degradation. The two most likely culprits are hydrolysis of the amide bond or oxidation of the amine group. | To identify the degradant: 1. Perform a forced degradation study (see Protocol 1) to intentionally generate the primary degradants under controlled stress (acid, base, oxidation).2. Compare the retention times of the peaks in your aged sample to those from the forced degradation study.3. This will help confirm the degradation pathway and allow you to implement appropriate preventative measures (e.g., pH control, inert atmosphere, light protection). |
| My experimental results are inconsistent or show a loss of compound activity. | Solution Instability: The concentration of the active compound is likely decreasing over time due to degradation, leading to unreliable results. | Validate Solution Stability: Do not assume your solution is stable under your specific experimental conditions (e.g., in cell culture media at 37°C).1. Prepare a fresh solution and immediately test its activity. 2. Test the activity of an aged solution stored under your standard conditions.3. If a significant drop in activity is observed, you must prepare fresh solutions for each experiment or shorten the storage time. Always use fresh solutions for dose-response curves or sensitive assays. |
Experimental Protocols & Methodologies
As a Senior Application Scientist, I advocate for proactive stability validation. The following protocols are designed to empower you to understand the specific stability profile of this compound in your own experimental systems.
Protocol 1: Forced Degradation Study for Identifying Potential Degradants
This study intentionally exposes the compound to harsh conditions to rapidly generate potential degradation products, which can then be used as markers in future stability assessments.
Objective: To identify the primary degradation products resulting from hydrolysis and oxidation.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Set Up Stress Conditions (in separate, protected vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[11]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[11]
-
Control: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.
-
-
Analysis:
-
After the incubation period, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples (including the control) by a suitable stability-indicating method, such as Reverse-Phase HPLC with UV detection.
-
Compare the chromatograms. The new peaks that appear in the stressed samples relative to the control are your potential degradation products.
-
Visualizations
Degradation Pathway Analysis Workflow
The following diagram outlines the logical workflow for investigating and mitigating solution stability issues.
Caption: Workflow for troubleshooting compound stability.
Potential Hydrolytic Degradation Pathway
This diagram illustrates the primary mechanism of concern for stability in aqueous solutions: amide hydrolysis.
Caption: Hydrolysis of the tertiary amide bond.
(Note: A placeholder image is used in the DOT script above. In a real scenario, this would be the chemical structure image.)
Summary of Recommended Storage Conditions
| Condition | Aqueous Solutions | Organic (DMSO/EtOH) Solutions |
| Short-Term (≤ 2 weeks) | 2-8°C, protected from light | 2-8°C, protected from light, desiccate |
| Long-Term (> 2 weeks) | -20°C or -80°C in single-use aliquots, protected from light | -20°C or -80°C in single-use aliquots, protected from light, desiccate |
| pH (Aqueous) | 6.0 - 8.0 | N/A |
| Atmosphere | Inert gas (Argon/Nitrogen) overlay recommended | Inert gas (Argon/Nitrogen) overlay recommended |
References
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]
-
ResearchGate. List of aromatic amines used in this study and the efficiency of their.... Available at: [Link]
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Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560–563. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet. Available at: [Link]
-
National Institutes of Health. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available at: [Link]
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Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554. Available at: [Link]
-
American Chemical Society. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
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NILU. Atmospheric Degradation of Amines (ADA). Available at: [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4. Available at: [Link]
-
ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link]
-
ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Available at: [Link]
-
Semantic Scholar. Benzamide hydrolysis in strong acids : The last word. Available at: [Link]
-
ChemBK. 4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride. Available at: [Link]
-
PubChem. 4-(aminomethyl)-N-methylbenzamide hydrochloride. Available at: [Link]
-
Wikipedia. Benzamide. Available at: [Link]
- Google Patents. Process for the synthesis of a benzamide derivative.
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- 3. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a successful and efficient synthesis.
Overview of Synthetic Strategy
The most common and reliable laboratory-scale synthesis of this compound involves a two-step process. The synthesis begins with the preparation of the intermediate, 4-cyano-N,N-dimethylbenzamide, followed by the reduction of the nitrile group to a primary amine and subsequent conversion to its hydrochloride salt.
This route is often favored due to the commercial availability of starting materials and the generally high yields achievable under optimized conditions. However, as with any multi-step synthesis, challenges can arise. This guide will address those potential issues directly.
Synthetic Pathway and Key Transformations
The overall synthetic workflow is illustrated below. Understanding the function of each step is critical for effective troubleshooting.
Caption: General Synthetic Workflow
Frequently Asked Questions (FAQs)
Q1: My nitrile reduction with LiAlH₄ failed or is giving very low yield. What went wrong?
A1: This is the most critical and often problematic step. Failure is typically due to three main factors:
-
Reagent Inactivation: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. Ensure your glassware is oven-dried, and your solvent (THF or diethyl ether) is anhydrous. The presence of moisture will quench the LiAlH₄, rendering it ineffective.
-
Insufficient Reagent: The amide carbonyl and the nitrile group can both complex with LiAlH₄. While the amide is generally stable to reduction under these conditions, it's crucial to use a sufficient excess of the reducing agent to ensure the nitrile is fully reduced.
-
Inadequate Workup: The workup procedure is critical for breaking down the aluminum-amine complexes formed during the reaction. A standard Fieser workup (sequential addition of water, then 15% NaOH, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate, which simplifies the isolation of your product.
Q2: My final product is an oil or a sticky solid and won't crystallize. How can I purify it?
A2: Oiling out during hydrochloride salt formation is common if the free base is impure or if the wrong solvent is used.
-
Purity Check: First, ensure the free base is pure. Run a quick column chromatography on a small sample if needed. The free base should be a solid at room temperature.
-
Solvent Choice: For salt formation, use a solvent in which the hydrochloride salt is insoluble but the free base is soluble. A common choice is adding a solution of HCl in diethyl ether or isopropanol to a solution of the free base in a minimal amount of a co-solvent like methanol or ethanol, followed by the addition of a larger volume of ether to precipitate the salt.[1]
-
Trituration: If an oil persists, try cooling the flask in an ice bath and scratching the inside with a glass rod to induce crystallization. You can also try removing the solvent under reduced pressure and triturating the resulting residue with fresh anhydrous ether.
Q3: The ¹H NMR of my N,N-dimethylbenzamide intermediate shows two singlets for the methyl groups. Is this normal?
A3: Yes, this is completely normal and expected. Due to the partial double-bond character of the C-N amide bond, rotation is restricted.[2] This makes the two methyl groups diastereotopic, meaning they are in chemically non-equivalent environments. As a result, they appear as two distinct singlets in the NMR spectrum rather than a single 6H singlet. The exact chemical shift will vary, but they typically appear between 2.9 and 3.1 ppm.[3]
In-Depth Troubleshooting Guides
Guide 1: Low Yield in Step 1 (Amide Formation)
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Low conversion of starting acid chloride. | 1. Inactive Dimethylamine: Aqueous dimethylamine solutions can degrade over time. The concentration may be lower than stated. | Use a freshly opened bottle of dimethylamine solution or titrate it before use. Alternatively, bubble dimethylamine gas through the reaction mixture for more precise control. |
| 2. Insufficient Base: The reaction produces HCl as a byproduct, which must be neutralized. If not, it will protonate the dimethylamine, rendering it non-nucleophilic. | Ensure at least 2 equivalents of amine (one to react, one to act as a base) or 1 equivalent of dimethylamine and at least 1 equivalent of a non-nucleophilic base like triethylamine (TEA) are used. | |
| Reaction mixture is thick and difficult to stir. | Precipitation of Dimethylamine Hydrochloride: The salt formed between dimethylamine and HCl can precipitate, trapping reagents and hindering the reaction. | Use a solvent that can better solubilize the salt, or increase the solvent volume. Dichloromethane (DCM) is generally a good choice. |
| Multiple spots on TLC, indicating side products. | Reaction with Water: 4-Cyanobenzoyl chloride is highly reactive and will readily hydrolyze to 4-cyanobenzoic acid if moisture is present. | Ensure all glassware is dry and use an anhydrous solvent. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Issues in Step 2 (Nitrile Reduction)
The reduction of a nitrile in the presence of an amide requires careful control. While LiAlH₄ is a powerful reducing agent, the amide is generally less reactive than the nitrile.[4]
Caption: Troubleshooting Workflow for Nitrile Reduction
Common Side Reactions and Impurities:
-
Incomplete Reduction: If the reaction is not complete, you will isolate the starting material, 4-cyano-N,N-dimethylbenzamide. This is often due to deactivated or insufficient LiAlH₄.[5]
-
Hydrolysis of Nitrile: During acidic workup, any unreacted nitrile can be hydrolyzed to the corresponding carboxylic acid (4-(N,N-dimethylcarbamoyl)benzoic acid), which can complicate purification.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-N,N-dimethylbenzamide
-
To a round-bottom flask under a nitrogen atmosphere, add 4-cyanobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a 40% aqueous solution of dimethylamine (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.[7]
Protocol 2: Reduction and Hydrochloride Salt Formation
-
Caution: Perform all operations involving LiAlH₄ in a fume hood under an inert atmosphere.
-
Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser.
-
Cool the suspension to 0°C.
-
Dissolve 4-cyano-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via an addition funnel.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction back to 0°C.
-
Workup: Cautiously and slowly add water (X mL), followed by 15% w/v NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the free base, 4-(aminomethyl)-N,N-dimethylbenzamide.
-
Dissolve the crude free base in a minimal amount of isopropanol or methanol.
-
Add a solution of 2M HCl in diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper).
-
The hydrochloride salt should precipitate. If not, add more diethyl ether to reduce solubility.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
References
-
Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726. [Link]
-
Wang, L., et al. (2014). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. [Link]
-
Reddit user discussion. (2023). NMR spectrum of n,n-diethylbenzamide. r/chemhelp. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]
-
Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
-
Save My Exams. (n.d.). Reactions of Nitriles. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we will delve into the nuances of reaction conditions, address common challenges, and provide scientifically grounded solutions to enhance yield, purity, and efficiency.
I. Foundational Principles of N,N-Dimethylbenzamide Synthesis
The formation of an amide bond, the cornerstone of N,N-dimethylbenzamide synthesis, is a fundamentally important transformation in organic chemistry.[1][2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and often requires high temperatures to overcome the kinetic barrier.[1][4] This is due to the formation of a stable ammonium carboxylate salt at lower temperatures.[5][6] Consequently, various strategies have been developed to facilitate this transformation under milder conditions. These primarily involve the activation of the carboxylic acid to enhance its electrophilicity.[3][6]
Two of the most prevalent methods for synthesizing N,N-dimethylbenzamide are:
-
From Benzoyl Chloride and Dimethylamine: This is a classic and robust method involving a nucleophilic acyl substitution reaction.[7][8] Benzoyl chloride, being a highly reactive acyl halide, readily reacts with the nucleophilic dimethylamine.[6][7] The reaction is typically fast and high-yielding.
-
From Benzoic Acid and Dimethylamine: This approach requires the activation of the less reactive benzoic acid.[5] This can be achieved through various coupling agents or catalysts that convert the hydroxyl group of the carboxylic acid into a better leaving group.[6][9]
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to N,N-dimethylbenzamide.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of N,N-dimethylbenzamide in a question-and-answer format.
Low or No Product Yield
Q1: My reaction yield is consistently low when using benzoic acid and dimethylamine. What are the potential causes and how can I improve it?
A1: Low yields in the direct amidation of benzoic acid are a common challenge and can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The primary hurdle in this synthesis is the activation of the benzoic acid.[6] At room temperature, benzoic acid and dimethylamine will simply form a salt.[5][6] Heating is required to drive the reaction towards amide formation.[5]
-
Inadequate Water Removal: The formation of the amide bond from a carboxylic acid and an amine is a condensation reaction that produces water.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene.[10] Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Suboptimal Reaction Temperature: While heating is necessary, excessive temperatures can lead to side reactions and decomposition of starting materials or product.
-
Solution: The optimal temperature depends on the specific catalyst and solvent system used. For instance, TiF₄-catalyzed amidation of benzoic acid is typically performed in refluxing toluene.[12] It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature and reaction time.
-
Q2: I am using the benzoyl chloride method, but my yield is still poor. What could be going wrong?
A2: While generally high-yielding, the benzoyl chloride route can also present challenges:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water and will readily hydrolyze to benzoic acid, which is unreactive under these conditions.[13][14][15]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[15]
-
-
Incomplete Reaction: This can occur due to insufficient reaction time, low temperature, or poor mixing.[13]
-
Solution: The reaction of benzoyl chloride with dimethylamine is typically exothermic. It is often started at a low temperature (e.g., 0-5 °C) for controlled addition, and then allowed to warm to room temperature to ensure completion.[8][16] Stirring for an adequate period (e.g., 2-18 hours) is important.[8][16]
-
-
Loss of Product During Workup: N,N-dimethylbenzamide has some solubility in water, which can lead to losses during aqueous extraction steps.[17]
-
Solution: Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product from the aqueous layer.
-
Formation of Impurities and Side Products
Q3: I have a significant amount of a white solid impurity that is sparingly soluble in my recrystallization solvent. What is it and how can I prevent its formation?
A3: This white solid is very likely benzoic acid, resulting from the hydrolysis of benzoyl chloride.[14]
-
Prevention: As detailed in Q2, the key is to maintain strictly anhydrous conditions throughout the experiment.[15]
-
Removal: Benzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium benzoate, which will be extracted into the aqueous phase.
Q4: My final product is contaminated with a byproduct that has a higher molecular weight. What could this be?
A4: A common higher molecular weight byproduct is the diacylated product, N-benzoyl-N,N-dimethylbenzamide. This can form if the initially formed N,N-dimethylbenzamide reacts with another molecule of benzoyl chloride.
-
Prevention: This side reaction is more likely to occur if a large excess of benzoyl chloride is used or if the reaction temperature is too high.[14] To minimize its formation, add the benzoyl chloride slowly and in a controlled manner to the dimethylamine solution.[14] This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic dimethylamine. Maintaining a lower reaction temperature is also beneficial.[14]
Reaction Monitoring and Product Purification
Q5: What are the best methods to monitor the progress of my reaction?
A5: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture, allowing for the identification of the product and any side products.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for monitoring the reaction, particularly for quantitative analysis of product formation and starting material consumption.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and assessing its purity.[19]
Q6: What is the recommended procedure for purifying N,N-dimethylbenzamide?
A6: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Extraction and Washing: After the reaction is complete, a standard workup involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer with water and brine.[19][20] A wash with a dilute acid (e.g., 1M HCl) can remove any unreacted amine, and a wash with a dilute base (e.g., saturated NaHCO₃) can remove any acidic impurities like benzoic acid.[13]
-
Column Chromatography: For high purity, column chromatography on silica gel is an effective method. A common eluent system is a mixture of petroleum ether and ethyl acetate.[20][21]
-
Distillation: If the product is an oil at room temperature, Kugelrohr distillation can be used for purification.[16]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step.
Experimental Protocols: A Comparative Overview
The following table summarizes typical reaction conditions for the two primary synthetic routes to N,N-dimethylbenzamide.
| Parameter | From Benzoyl Chloride | From Benzoic Acid (with Catalyst) |
| Starting Materials | Benzoyl chloride, Dimethylamine | Benzoic acid, Dimethylamine |
| Key Reagent/Catalyst | Triethylamine (as a base)[16] | Coupling agent (e.g., DCC, EDC) or Catalyst (e.g., Boric Acid, TiF₄)[10][12] |
| Solvent | Dichloromethane, Toluene[16][19] | Toluene[12][19] |
| Temperature | 0 °C to Room Temperature[8][16] | Reflux[12][19] |
| Reaction Time | 2 - 18 hours[8][16] | 12 - 24 hours[12] |
| Workup | Filtration, Aqueous Wash | Aqueous Wash, Extraction |
| Purification | Distillation or Column Chromatography[16] | Column Chromatography[20][21] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
III. References
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from
-
N,N-Dimethylbenzamide synthesis. (n.d.). ChemicalBook. Retrieved January 22, 2026, from
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Retrieved January 22, 2026, from
-
What starting material, when treated with dimethylamine would produce, N-N-dimethylbenzamide? Draw overall reaction. (n.d.). Study.com. Retrieved January 22, 2026, from
-
Synthesis of amides from carboxylic acids. (n.d.). Organica.org. Retrieved January 22, 2026, from
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.). Science and Education Publishing. Retrieved January 22, 2026, from
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017, August 7). The Journal of Organic Chemistry. Retrieved January 22, 2026, from
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved January 22, 2026, from
-
Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. Retrieved January 22, 2026, from
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2023, July 11). The Journal of Organic Chemistry. Retrieved January 22, 2026, from
-
Carboxylic acid and amine = amide? (2023, December 22). Reddit. Retrieved January 22, 2026, from
-
Synthesis of N,N-Diethylbenzamide. (n.d.). PrepChem.com. Retrieved January 22, 2026, from
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016, June 10). PubMed Central. Retrieved January 22, 2026, from
-
Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. (n.d.). Benchchem. Retrieved January 22, 2026, from
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from
-
analytical methods. (n.d.). Retrieved January 22, 2026, from
-
One-pot activation and amidation of carboxylic acids with acetylene. (n.d.). ResearchGate. Retrieved January 22, 2026, from
-
How to overcome common problems in Benzamide synthesis? (n.d.). Benchchem. Retrieved January 22, 2026, from
-
Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem. Retrieved January 22, 2026, from
-
strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem. Retrieved January 22, 2026, from
-
N,N-Dimethylbenzamide - Solubility of Things. (n.d.). Retrieved January 22, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 11. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 12. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
"preventing degradation of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl"
Welcome to the technical support center for 4-(Aminomethyl)-N,N-dimethylbenzamide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and best practices for handling and experimentation with this compound. Our goal is to ensure the integrity and stability of your research material through a foundational understanding of its chemical properties.
Introduction
4-(Aminomethyl)-N,N-dimethylbenzamide HCl is a bifunctional molecule containing a tertiary benzamide and a primary benzylamine moiety. This structure, while synthetically useful, presents inherent stability challenges that must be carefully managed to ensure experimental reproducibility and the integrity of the active substance. The primary liabilities of this molecule are its susceptibility to hydrolysis at the amide linkage and oxidation of the aminomethyl group. This guide will provide a comprehensive framework for mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(Aminomethyl)-N,N-dimethylbenzamide HCl?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The N,N-dimethylbenzamide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(aminomethyl)benzoic acid and dimethylamine.[1]
-
Oxidation: The primary benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives.[2][3]
Q2: What are the ideal storage conditions for solid 4-(Aminomethyl)-N,N-dimethylbenzamide HCl?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to protect it from atmospheric moisture, which can facilitate hydrolysis. For enhanced protection, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[4][5]
Q3: I've prepared a stock solution of the compound in an aqueous buffer. How long can I expect it to be stable?
A3: The stability of aqueous solutions is highly dependent on the pH of the buffer, temperature, and exposure to light and oxygen. Alkaline and strongly acidic conditions should be avoided to minimize hydrolysis of the amide bond.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, we advise sterile filtering the solution and storing it at 2-8°C for no longer than 24-48 hours. A preliminary stability study in your specific buffer system is highly recommended.
Q4: Can I use solvents other than water to prepare my stock solutions?
A4: Yes, using anhydrous organic solvents such as DMSO or ethanol can enhance the stability of the compound in solution by minimizing the risk of hydrolysis. However, ensure the chosen solvent is compatible with your downstream experimental conditions. When preparing solutions, it is best practice to use solvents that have been purged with an inert gas to remove dissolved oxygen.[4]
Troubleshooting Guide: Common Issues and Solutions
Unexpected experimental results can often be traced back to the degradation of the starting material. This section provides a systematic approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Loss of Potency or Reduced Biological Activity | Degradation of the parent compound into less active or inactive products (e.g., via hydrolysis or oxidation). | 1. Verify the purity of the compound using a stability-indicating analytical method like HPLC. 2. Prepare fresh solutions from solid material for each experiment. 3. Review solution preparation and storage procedures to ensure they minimize exposure to water, oxygen, and light. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify potential degradants. 2. Based on the mass of the degradants, infer the degradation pathway (e.g., a mass increase of 1 Da could indicate oxidation to a carboxylic acid from a benzaldehyde intermediate). 3. Perform a forced degradation study to confirm the identity of the degradation products. |
| Discoloration of Solid Compound or Solutions | Often an indication of oxidation. Aromatic amines, in particular, can form colored impurities upon oxidation. | 1. Discard the discolored material. 2. Ensure future storage of the solid is under an inert atmosphere and protected from light. 3. When preparing solutions, use deoxygenated solvents and consider adding an antioxidant if compatible with your experiment.[5] |
| Poor Reproducibility Between Experiments | Inconsistent levels of degradation due to variations in handling, solution age, or storage. | 1. Standardize all protocols for solution preparation, handling, and storage. 2. Always use freshly prepared solutions. 3. Routinely check the purity of your stock material. |
Core Degradation Pathways
Understanding the likely chemical transformations your molecule may undergo is the first step toward preventing them.
Hydrolytic Degradation
The amide bond is susceptible to cleavage in the presence of water, a reaction that is catalyzed by both acid and base.
Caption: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation
The primary amine of the benzylamine group is a primary target for oxidation, which can proceed through an aldehyde intermediate to a carboxylic acid.
Caption: Proposed Oxidative Degradation Pathway.
Experimental Protocols and Best Practices
Protocol 1: Best Practices for Storage and Handling
-
Solid Compound Storage:
-
Store the vial in a desiccator at 2-8°C.
-
For long-term storage (>6 months), consider flushing the vial with an inert gas (argon or nitrogen) before sealing.
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Solution Preparation:
-
Whenever possible, use anhydrous solvents (e.g., DMSO, ethanol).
-
If using aqueous buffers, ensure they are freshly prepared and deoxygenated by sparging with an inert gas for at least 15-20 minutes.[4]
-
Prepare solutions immediately before use. Avoid preparing large stock solutions that will be stored for extended periods.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7]
Caption: Workflow for a Forced Degradation Study.
Protocol 3: Example Stability-Indicating HPLC Method
This method serves as a starting point and should be optimized and validated for your specific application.[6][8][9]
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the amine is protonated and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 minutes | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm and 254 nm | Aromatic nature of the molecule allows for UV detection. Using multiple wavelengths can help in identifying impurities. |
| Injection Volume | 5 µL |
References
- Wang, J., & Moore, D. E. (1992). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 10(7), 535-540.
- Gibson, E. K. (2007).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- LibreTexts Chemistry. (2021). 23.
- Ceylan, Z., & Çaycı, G. (2024). Development of a new High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in fish samples. Global NEST Journal, 26(4), 1-8.
- Song, H., et al. (2011). Properties of Amines and their Hydrochloride Salt.
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Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Retrieved from [Link]
- Wang, J. (1992). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. SciSpace.
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- University of Helsinki. (2017).
- Google Patents. (2012).
- ChemicalBook. (n.d.). Description, Synthesis and Function of 4-(aminomethyl) benzoic acid.
- LibreTexts Chemistry. (2019). 20.7: Amide Chemistry.
- Szabó, Z., & Dalmadi, I. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current pharmaceutical design, 22(6), 726–739.
- Google Patents. (1993).
- PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid.
- Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Murphy, S. (2012).
- NCERT. (n.d.). Amines.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Douthwaite, R. E. (2017). Developments in the Aerobic Oxidation of Amines.
- Khan, I., et al. (2021). Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs.
- de la Torre, J. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 10(43), 14227-14237.
- Taha, M., et al. (2016). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 21(8), 993.
- Shah, D. A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 74(1), 69–73.
- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99 611-74-5.
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Technical Support Center: Off-Target Effects of Benzamide Derivatives in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with benzamide derivatives in cellular assays. It provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for a systematic approach to identifying and mitigating off-target effects.
Introduction: The Benzamide Scaffold - A Double-Edged Sword
This guide will help you navigate these complexities, ensuring the integrity of your cellular assay data.
Section 1: Troubleshooting Unexpected Cytotoxicity
One of the most common and concerning observations when working with novel compounds is unexpected cell death. This section addresses how to dissect whether this cytotoxicity is a desired on-target effect or an unintended off-target consequence.
FAQ 1: My benzamide derivative is showing potent cytotoxicity at concentrations where I don't expect to see on-target activity. What's happening?
Answer: This is a classic sign of potential off-target effects. The observed cytotoxicity could be due to several mechanisms unrelated to your primary target.[4] A systematic approach is required to de-risk this observation.
Initial Steps for Investigation:
-
Confirm Compound Integrity and Concentration: Ensure the compound is pure and the correct concentration was used.
-
Rule out Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent is not the source of cytotoxicity. Keep the final solvent concentration low, typically below 0.5% for DMSO.[5]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells can be more susceptible to compound-induced stress.[5][6] A cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and assay duration.[5]
Investigating the Mechanism of Cell Death:
If the basic checks don't resolve the issue, the next step is to investigate the mode of cell death.
-
Apoptosis vs. Necrosis: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical first step. A common method is to measure the activity of caspases, key executioner enzymes in the apoptotic cascade.[7][8]
dot graph TD { A[Unexpected Cytotoxicity Observed] --> B{Initial Checks}; B --> C[Compound Integrity & Concentration]; B --> D[Solvent Toxicity Control]; B --> E[Cell Health & Seeding Density]; A --> F{Investigate Mechanism}; F --> G[Measure Caspase Activity]; G --> H[High Caspase 3/7 Activity -> Apoptosis]; G --> I[Low Caspase 3/7 Activity -> Necrosis or Other]; H --> J[Consider Off-Target Kinase Inhibition]; I --> K[Assess Mitochondrial Dysfunction or Membrane Damage];
} caption: "Workflow for investigating unexpected cytotoxicity."
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol outlines a common method for measuring caspase-3 and -7 activity using a luminescent assay.[7][9]
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
White-walled 96-well plates suitable for luminescence
-
Multimode plate reader with luminescence detection
-
Cell culture medium
-
Your benzamide compound and controls (e.g., staurosporine as a positive control for apoptosis)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your benzamide derivative. Include vehicle-only and positive controls.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[9]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of caspase activity.[9]
Interpretation: A significant increase in luminescence in compound-treated wells compared to the vehicle control suggests the induction of apoptosis. This could be an on-target effect if your primary target is involved in cell survival pathways, or an off-target effect if it is not.
Section 2: Assay Interference and False Positives
Not all positive hits in a screen are genuine. Benzamide derivatives, like many other chemical scaffolds, can interfere with assay technologies, leading to false-positive results.
FAQ 2: My compound is a hit in a fluorescence-based assay, but the results are not reproducible in an orthogonal assay. Could it be assay interference?
Answer: Yes, this is a strong possibility. Assay interference can arise from several properties of the compound itself.[10]
Common Mechanisms of Assay Interference:
-
Compound Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false-positive signal.
-
Thiol Reactivity: Some compounds can react with sulfhydryl groups on proteins, including enzymes used in the assay (e.g., luciferase), leading to inhibition that is not specific to your target.[10][11]
-
Redox Activity: Compounds that are redox-active can generate reactive oxygen species (ROS) which can interfere with assay components.[10]
Troubleshooting Strategy:
-
Run a "Compound Only" Control: Measure the fluorescence of your compound in the assay buffer without cells or enzymes. A high signal indicates autofluorescence.
-
Use an Orthogonal Assay: Validate your findings using a different assay platform that relies on a distinct detection method (e.g., if you used a fluorescence-based assay, try a luminescence or absorbance-based one).
-
Counter-Screening: If you suspect reactivity, you can perform a counter-screen against the reporter enzyme (e.g., luciferase) alone.
dot graph TD { A[Positive Hit in Primary Assay] --> B{Is it Reproducible?}; B -- No --> C[Suspect Assay Interference]; B -- Yes --> D[Proceed with Validation]; C --> E[Check for Autofluorescence]; C --> F[Assess Thiol Reactivity]; C --> G[Evaluate Redox Activity]; E --> H[Run Compound-Only Control]; F --> I[Perform Counter-Screen]; G --> J[Use Redox-Insensitive Assay];
} caption: "Decision tree for investigating potential assay interference."
Section 3: Identifying the Unseen - Unmasking Off-Targets
When you have ruled out assay artifacts and confirmed a cellular phenotype, the next challenge is to determine if the effect is mediated by your intended target or an unknown off-target.
FAQ 3: I've confirmed a real cellular phenotype, but I'm not confident it's due to inhibition of my primary target. How can I identify potential off-targets?
Answer: Identifying the specific off-targets of your compound requires a multi-pronged approach, moving from broad, unbiased screening to specific, targeted validation.
A. Broad Kinase Profiling
Many benzamide-based inhibitors, including PARP inhibitors, have been shown to have off-target effects on various kinases.[3][12] Therefore, screening your compound against a large panel of kinases is a crucial step.
-
Why it's important: Kinases are involved in a vast array of cellular processes, and off-target kinase inhibition can explain a wide range of phenotypes, including unexpected cytotoxicity.[12][13] For example, the PARP inhibitor rucaparib has been shown to inhibit kinases like CDK16 and DYRK1A at submicromolar concentrations.[3]
Experimental Protocol: In Vitro Kinase Profiling
This can be done through commercial services that offer panels of hundreds of kinases. The general principle involves measuring the ability of your compound to inhibit the activity of each kinase in the panel, typically using a radiometric or fluorescence-based assay.[14][15]
General Procedure (Radiometric Assay Example): [14]
-
Compound Dilution: Prepare serial dilutions of your benzamide derivative.
-
Kinase Reaction: In a multi-well plate, combine a specific kinase, its substrate, and [γ-³³P]ATP with your compound.
-
Incubation: Allow the kinase reaction to proceed for a set amount of time.
-
Stopping the Reaction: Stop the reaction and capture the phosphorylated substrate on a filter.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentrations.
B. Cellular Target Engagement Assays
While in vitro profiling is informative, it's essential to confirm that your compound is engaging its target (and potential off-targets) within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures the change in the thermal stability of a protein upon ligand binding.[16][17] If your compound binds to a protein in the cell, it will typically increase that protein's melting temperature.[18] CETSA is invaluable because it is label-free and can be performed in intact cells.[19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein(s)
-
Your benzamide compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Compound Treatment: Treat intact cells with your compound or vehicle control and incubate to allow for cell entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler. This creates a melt curve.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[20]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells.[21][22] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[22][23] Your compound will compete with the tracer for binding, leading to a decrease in the BRET signal. This method allows for the quantitative measurement of compound affinity in a cellular context.[22]
dot graph TD { A[Confirmed Cellular Phenotype] --> B{Is it On-Target?}; B --> C[Broad Kinase Profiling]; B --> D[Cellular Target Engagement]; C --> E[Identify Potential Off-Target Kinases]; D --> F[Confirm Target Binding in Cells]; F --> G[CETSA]; F --> H[NanoBRET]; E --> I[Validate with Cellular Assays]; G --> I; H --> I;
} caption: "Strategy for identifying and validating off-target effects."
Section 4: Data Interpretation and Next Steps
Quantitative Data Summary
| Assay Platform | Key Output | Interpretation |
| Caspase-3/7 Assay | Luminescence Signal | Increased signal indicates apoptosis. |
| In Vitro Kinase Profiling | % Inhibition or IC50 | Identifies potential off-target kinases. |
| CETSA | Thermal Shift (ΔTm) | A positive shift confirms target engagement in cells.[16] |
| NanoBRET™ | IC50 | Quantifies compound affinity for the target in live cells.[22] |
Putting It All Together: A Case Study
Imagine you have a novel benzamide-based PARP inhibitor.
-
Observation: You observe significant cytotoxicity in a cancer cell line at a low micromolar concentration.
-
Troubleshooting: A caspase-3/7 assay reveals a strong apoptotic signal.
-
Off-Target Identification: You perform a broad kinase screen and find that your compound inhibits DYRK1A with an IC50 of 500 nM.
-
Cellular Validation: You use CETSA to confirm that your compound engages both PARP1 (your intended target) and DYRK1A in intact cells.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Creative Bioarray. Caspase Activity Assay.
-
PMC. Caspase Protocols in Mice.
-
BenchChem. Application Notes and Protocols for Assessing Kinase Inhibitor Specificity.
-
BenchChem. Cellular Thermal Shift Assay (CETSA®) for PROTAC® Target Engagement: Application Notes and Protocols.
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
-
Massachusetts Biotechnology Council. Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
-
Protocols.io. Caspase 3/7 Activity.
-
Abcam. MTT assay protocol.
-
CUSABIO. Caspase-3 activity assay.
-
SpringerLink. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
-
PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
-
BenchChem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
-
bioRxiv. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
-
NIH. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells.
-
PerkinElmer. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
-
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
-
BenchChem. Technical Support Center: Investigating and Mitigating Cytotoxicity of Novel Benzamide Derivatives.
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!.
-
bioRxiv. The off-target kinase landscape of clinical PARP inhibitors.
-
Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
-
PMC. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer.
-
BenchChem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
-
Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer).
-
BenchChem. Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives.
-
PMC. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
-
ResearchGate. Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?.
-
NIH. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
-
NCBI Bookshelf. Cell Viability Assays.
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MDPI. Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates.
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
-
ACS Publications. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
-
NIH. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors.
-
ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9.
-
BenchChem. In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
-
Frontiers. Off-target effects in CRISPR/Cas9 gene editing.
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them.
-
ResearchGate. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors.
-
BenchChem. Application of N-(8-Quinolinyl)benzamide Derivatives in Medicinal Chemistry: Focus on PARP Inhibition.
-
PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
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Wikipedia. Imatinib.
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Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects.
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MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
-
PubMed. Synthesis of benzamide derivatives and their evaluation as antiprion agents.
-
ResearchGate. (PDF) Interference of oleamide with analytical and bioassay results.
-
NIH. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
-
PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
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"minimizing side reactions in aminomethylbenzamide synthesis"
Technical Support Center: Aminomethylbenzamide Synthesis
A Guide for Researchers and Drug Development Professionals on Minimizing Side Reactions and Optimizing Synthetic Routes
Welcome to the technical support center for aminomethylbenzamide synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this crucial chemical intermediate. As Senior Application Scientists, we understand that achieving high yield and purity requires a deep understanding of reaction mechanisms and the causality behind experimental choices. This resource offers troubleshooting guides, detailed protocols, and comparative data to help you navigate the complexities of your synthesis.
Overview of Synthetic Pathways
The two most common industrial and laboratory-scale routes to synthesize 4-aminomethylbenzamide begin from either 4-cyanobenzamide or a 4-(halomethyl)benzamide derivative. Each pathway has distinct advantages and is susceptible to specific side reactions that can impact yield and purity.
Caption: Primary synthetic routes to 4-aminomethylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Route A: Catalytic Hydrogenation of 4-Cyanobenzamide
Q1: My catalytic hydrogenation of 4-cyanobenzamide results in a low yield and a significant amount of a high-molecular-weight impurity. What is this byproduct and how can I prevent it?
A1: The most common byproduct in nitrile hydrogenation is the formation of a secondary amine, in this case, bis(4-carbamoylbenzyl)amine. This occurs because the primary amine product can react with the intermediate imine formed during the reduction.
Causality & Mechanism: The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. This imine is electrophilic and can be attacked by the nucleophilic primary amine product already present in the reaction mixture. This condensation forms a gem-diamine, which then eliminates ammonia to yield a secondary imine. Subsequent hydrogenation of this secondary imine produces the undesired secondary amine byproduct.[1]
Caption: Mechanism of secondary amine formation during nitrile hydrogenation.
Troubleshooting & Optimization:
-
Addition of Ammonia: The most effective way to suppress secondary amine formation is to add ammonia (aqueous or anhydrous) to the reaction. By Le Châtelier's principle, the excess ammonia shifts the equilibrium away from the formation of the secondary imine.[2]
-
Catalyst Selection: Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for the synthesis of primary amines from nitriles as it tends to be more selective.[2][3] Pd/C can sometimes promote the formation of secondary or tertiary amines and is also more prone to causing hydrogenolysis of the resulting benzylamine to toluene derivatives.[4][5][6]
-
Acidic Additives: Adding a mineral acid like H₂SO₄ can protonate the primary amine product to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing byproduct formation.[6][7]
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or water are commonly used.
Q2: My reaction is very slow or stalls completely. What are the potential causes?
A2: Incomplete reactions are often due to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting & Optimization:
-
Catalyst Activity: Ensure your catalyst is active. Raney Nickel should be stored properly (typically under water) and used as a slurry.[8] For Pd/C, ensure it has not been exposed to catalyst poisons (e.g., sulfur compounds).
-
Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, many nitrile reductions require elevated hydrogen pressure (e.g., 3-6 bar) to achieve a reasonable reaction rate.[7][9]
-
Temperature: Increasing the temperature (e.g., to 60-80 °C) can increase the reaction rate, but be aware that it can also promote side reactions if not carefully controlled.[7] An optimal balance must be found.
Route B: Gabriel Synthesis & Deprotection
Q3: I am having difficulty with the final deprotection step of the Gabriel synthesis. Using strong acid gives a low yield, and using hydrazine leaves a byproduct that is hard to remove.
A3: This is a classic challenge of the Gabriel synthesis. Strong acid or base hydrolysis can be harsh on the benzamide functional group. The Ing-Manske procedure using hydrazine is milder but produces phthalhydrazide, which can be difficult to separate from the product. [10]
Troubleshooting & Optimization:
-
Optimizing the Ing-Manske Procedure: The key to this step is the workup. Phthalhydrazide is sparingly soluble in many common solvents.
-
Acidification: After the reaction with hydrazine is complete, cool the mixture and acidify with concentrated HCl. This protonates your desired amine product, making it water-soluble, while the neutral phthalhydrazide byproduct will precipitate and can be removed by filtration.[11]
-
Basification & Extraction: After filtering off the phthalhydrazide, make the aqueous filtrate strongly basic (pH > 12) with NaOH or KOH. This deprotonates the amine salt, liberating the free primary amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
-
Alternative Mild Deprotection: A very mild, two-stage, one-flask deprotection can be achieved using sodium borohydride (NaBH₄) followed by an acetic acid quench. This method avoids the use of hydrazine entirely and produces phthalide as a byproduct, which is often easier to remove via extraction.[12]
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Cyanobenzamide using Raney Nickel
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker or autoclave), add 4-cyanobenzamide (1.0 eq.).
-
Catalyst & Solvent: Add methanol as the solvent, followed by aqueous ammonia (e.g., 25% solution, ~10-20% v/v). Carefully add Raney Nickel catalyst (~10-20% by weight, as a water slurry) to the mixture.[13]
-
Reaction: Seal the vessel, purge several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 4 bar / ~60 psi) and begin vigorous stirring. Heat the reaction to 50-70 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Gabriel Synthesis and Ing-Manske Deprotection
Step A: N-Alkylation
-
Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzamide (1.0 eq.) and potassium phthalimide (1.05 eq.) in anhydrous DMF.[14]
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC until the starting halide is consumed.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into cold water. The N-(4-carbamoylbenzyl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.
Step B: Ing-Manske Deprotection[10][15]
-
Setup: To a round-bottom flask, add the N-(4-carbamoylbenzyl)phthalimide intermediate (1.0 eq.) and ethanol.
-
Reaction: Add hydrazine hydrate (1.2-1.5 eq.) to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Workup (Precipitation): Cool the reaction mixture to room temperature and acidify with concentrated HCl (e.g., 6M HCl) until the pH is ~1. A dense precipitate of phthalhydrazide will form.
-
Workup (Isolation): Filter the mixture to remove the phthalhydrazide precipitate, washing the solid with a small amount of cold ethanol.
-
Workup (Extraction): Transfer the filtrate to a separatory funnel. Make the solution strongly basic (pH > 12) by the slow addition of concentrated NaOH solution. Extract the liberated 4-aminomethylbenzamide with dichloromethane (3x).
-
Final Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Comparative Analysis of Synthetic Routes
The choice between catalytic hydrogenation and the Gabriel synthesis depends on available equipment, safety considerations, and the desired scale of the reaction.
| Parameter | Route A: Catalytic Hydrogenation | Route B: Gabriel Synthesis |
| Starting Material | 4-Cyanobenzamide | 4-(Halomethyl)benzamide |
| Key Reagents | H₂, Raney Ni or Pd/C, NH₃ | Potassium Phthalimide, Hydrazine |
| Number of Steps | 1 | 2 |
| Primary Side Reaction | Formation of secondary amine | Procedural difficulty (byproduct removal) |
| Typical Yield | Good to Excellent (75-95%) | Good (70-90%) |
| Safety Concerns | Handling of flammable H₂ gas and pyrophoric Raney Ni catalyst; requires pressure equipment.[8] | Handling of corrosive hydrazine hydrate and flammable solvents. |
| Scalability | Highly scalable and often preferred for industrial production. | Scalable, but workup can be cumbersome on a large scale due to solid byproduct filtration. |
Troubleshooting Flowchart: Low Yield in Hydrogenation
Caption: Decision tree for troubleshooting low yields in the hydrogenation of 4-cyanobenzamide.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hidenanalytical.com [hidenanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Low pressure amide hydrogenation enabled by magnetocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 13. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up Purification of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
<_ 2_0_2_5-0_1-2_21_6:5_8:3_9.5_6_9>
Welcome to the technical support center for the purification of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the purification of this compound. This document offers field-proven insights and scientifically grounded protocols to ensure the successful and efficient purification of this important chemical intermediate.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common methods for purifying this compound at a larger scale?
When scaling up, the primary purification methods to consider are recrystallization and column chromatography.[1]
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid compounds at scale.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[2] For this compound, which is a salt, recrystallization can be particularly effective.[1]
-
Column Chromatography: While potentially more resource-intensive, column chromatography offers high-resolution purification.[1][4] For scaling up, considerations include increasing the column diameter while maintaining the bed height and linear flow rate to ensure consistent separation.[4]
Q2: How do I select an appropriate solvent system for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] Given the hydrochloride salt nature of the target compound, polar protic solvents are a good starting point.
-
Initial Screening: Begin by testing the solubility of your crude material in small volumes of various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating.
-
Solvent Mixtures: A two-solvent system can be highly effective.[2][5] For instance, dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol or methanol) and then slowly adding a "poor" solvent (an anti-solvent like ethyl acetate or diethyl ether) until turbidity appears can induce crystallization upon cooling.[2]
Q3: What is the impact of pH on the purification process and the stability of the compound?
The pH of the solution is a critical parameter that can significantly influence both the solubility and stability of this compound.[6][7][8]
-
Solubility: As an amine hydrochloride salt, the compound is generally more soluble in acidic to neutral aqueous solutions.[9] Adjusting the pH towards the basic range will neutralize the hydrochloride salt, leading to the precipitation of the free amine, which is typically less water-soluble. This property can be exploited for purification.[9]
-
Stability: Amide bonds can be susceptible to hydrolysis under extreme pH conditions (both acidic and basic), especially at elevated temperatures.[6] It is crucial to maintain the pH within a range that ensures the stability of the amide group throughout the purification process.
Q4: What are the likely impurities I might encounter, and how can I remove them?
Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-cyano-N,N-dimethylbenzamide or other precursors.
-
Byproducts of the Aminomethylation or Reduction Step: Depending on the synthetic route.
-
Over-alkylated Species: If the aminomethylation is not well-controlled.
-
Degradation Products: Resulting from harsh reaction or workup conditions.
Removal Strategies:
-
Recrystallization: Often effective at removing small amounts of structurally different impurities.
-
Acid-Base Extraction: This can be a powerful technique to separate the basic amine product from non-basic impurities.[1] Dissolving the crude material in an organic solvent and washing with an acidic aqueous solution will extract the amine into the aqueous layer. The aqueous layer can then be basified to precipitate the purified free amine, which can be extracted back into an organic solvent and converted back to the hydrochloride salt.[9]
-
Column Chromatography: Particularly useful for removing closely related impurities.[1]
TROUBLESHOOTING GUIDE
Issue 1: Low Yield After Recrystallization
-
Problem: Significant loss of product during the recrystallization process.
-
Possible Causes & Solutions:
-
Too much solvent was used: This will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[2] After crystallization, cool the flask in an ice bath to maximize precipitation.
-
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[2]
-
-
Issue 2: Poor Purity After Recrystallization (Oily Product or Persistent Impurities)
-
Problem: The recrystallized product is not a crystalline solid or analytical data (e.g., NMR, HPLC) shows significant impurities.
-
Possible Causes & Solutions:
-
Incomplete dissolution of impurities: Some impurities may be less soluble than the product in the hot solvent.
-
Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.[2]
-
-
Co-precipitation of impurities: If an impurity has similar solubility properties to the product.
-
Solution: A different recrystallization solvent or a multi-step purification approach (e.g., acid-base extraction followed by recrystallization) may be necessary.
-
-
"Oiling out": The product separates as a liquid instead of crystals.
-
Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try slower cooling, using a more dilute solution, or adding the anti-solvent more slowly.
-
-
Issue 3: Difficulty with Column Chromatography (Streaking or Poor Separation)
-
Problem: The compound streaks on the silica gel column, leading to broad peaks and poor separation.
-
Possible Causes & Solutions:
-
Interaction with acidic silica: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel.[1]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as triethylamine (Et3N) or ammonia (e.g., 0.1-1% v/v), to your eluent.[1] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Solution 2 (Stationary Phase Modification): Use a different stationary phase, such as basic alumina or amine-functionalized silica.[1]
-
Solution 3 (Reverse-Phase Chromatography): If normal-phase chromatography remains problematic, switching to a reverse-phase system (e.g., C18 silica) can be an effective alternative.[1]
-
-
Issue 4: Inconsistent Salt Formation or Stoichiometry
-
Problem: The final product has an incorrect hydrochloride stoichiometry (e.g., contains excess HCl or is partially the free base). Some sources indicate the potential for up to 1.5 equivalents of HCl.[10][11]
-
Possible Causes & Solutions:
-
Improper pH control during salt formation:
-
Solution: Carefully control the addition of HCl (e.g., HCl in ether or isopropanol) to a solution of the free base. Monitor the pH to ensure complete protonation without adding a large excess of acid.
-
-
Inadequate drying: Residual water can affect the final form of the salt.
-
Solution: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents or water.
-
-
EXPERIMENTAL PROTOCOLS
Protocol 1: Scaled-Up Recrystallization
-
Solvent Selection: Based on preliminary screening, select an appropriate solvent or solvent system. For this example, an ethanol/ethyl acetate system is proposed.
-
Dissolution: In a suitably sized reaction vessel equipped with a mechanical stirrer and reflux condenser, add the crude this compound. Add the minimum amount of hot ethanol required to achieve complete dissolution with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter into a clean, pre-heated vessel.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Once the solution has reached room temperature, you can further cool it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol, followed by a wash with a cold, non-polar solvent like ethyl acetate or hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Impurity Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl) two to three times. The target compound will move into the aqueous layer.
-
Separation: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 30% NaOH solution) with stirring until the pH is basic (pH > 10) to precipitate the free amine.[9]
-
Extraction of Free Base: Extract the precipitated free amine into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified free base. The hydrochloride salt can then be reformed by dissolving the free base in a suitable solvent (e.g., ether or isopropanol) and adding a solution of HCl in the same solvent.
VISUALIZATION OF WORKFLOWS
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting common recrystallization issues.
REFERENCES
-
4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]
-
Considerations for Scaling Up Purification Processes - Bio-Rad. (n.d.). Retrieved January 22, 2026, from [Link]
-
Process for preparing 4-amino-N, N-dimethylbenzylamine. (2013). Google Patents. Retrieved January 22, 2026, from
-
4-(aminomethyl)-N-methylbenzamide hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 22, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recrystallization with two solvents. (2019). Reddit. Retrieved January 22, 2026, from [Link]
-
Purification of N-substituted aminobenzaldehydes. (1984). Google Patents. Retrieved January 22, 2026, from
-
Preparing method of N, N-dimethylbenzamide. (2009). Google Patents. Retrieved January 22, 2026, from
-
Struggling with yield for a simple reaction: What could I be screwing up? (2023). Reddit. Retrieved January 22, 2026, from [Link]
-
Protein and peptide purification - Cytiva. (n.d.). Retrieved January 22, 2026, from [Link]
-
Process for the purification of amines. (1967). Google Patents. Retrieved January 22, 2026, from
-
Can anyone suggest how to neutralize aminehydrochlorides? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Scaling up production to 500 L for a highly concentrated monoclonal antibody - Cytiva. (2023). Retrieved January 22, 2026, from [Link]
-
Scale-Up of Protein Purification: Downstream Processing Issues. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
Optimization and Scale-Up of HCIC-Based MAb Purification Processes, Part 1. (2015). BioProcess International. Retrieved January 22, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2007). Retrieved January 22, 2026, from [Link]
-
Preparation method for p-aminobenzamidine hydrochloride. (2016). Google Patents. Retrieved January 22, 2026, from
-
Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). NIH. Retrieved January 22, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved January 22, 2026, from [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2002). PubMed. Retrieved January 22, 2026, from [Link]
-
Effect of pH on the performance of polyamide/polyacrylonitrile based thin film composite membranes. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. bio-rad.com [bio-rad.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 10. This compound may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.cn]
Validation & Comparative
A Comparative Analysis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride Against Known Histone Deacetylase (HDAC) Inhibitors
Introduction: The Therapeutic Potential of Targeting Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making them a compelling target for therapeutic intervention. The benzamide scaffold has been identified as a privileged structure in the development of HDAC inhibitors, forming the core of several clinical candidates.
This guide provides a comparative analysis of the potential inhibitory activity of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride against two well-characterized HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor, and Tubastatin A, a selective inhibitor of HDAC6. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel small molecules targeting epigenetic pathways. We will provide a comprehensive overview of the experimental design for this comparison, including a detailed in vitro HDAC activity assay protocol, and present a framework for the interpretation of the resulting data.
Rationale for Comparison: Unveiling the Potential of a Novel Benzamide Derivative
While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to known benzamide-based HDAC inhibitors suggests its potential as a modulator of this enzyme class. The aminomethyl group at the 4-position of the benzamide ring is a common feature in many bioactive compounds and could play a key role in binding to the active site of HDAC enzymes.
To rigorously assess this potential, a direct comparison with established inhibitors is essential.
-
Vorinostat (SAHA): As a pan-HDAC inhibitor, Vorinostat provides a broad benchmark for general HDAC inhibition.[1][2][3][4][5] It is known to inhibit class I, II, and IV HDACs with IC50 values in the nanomolar range.[2]
-
Tubastatin A: This compound offers a more targeted comparison, being a potent and selective inhibitor of HDAC6.[1][6][7][8][9] Comparing our compound of interest to Tubastatin A will help to elucidate any potential isoform selectivity.
By evaluating the inhibitory activity of this compound against these two standards, we can gain valuable insights into its potency and selectivity profile, thereby guiding future drug discovery and development efforts.
Experimental Design: A Framework for Comparative Inhibitor Profiling
To quantitatively assess and compare the inhibitory activity of this compound, a robust in vitro HDAC activity assay is required. The following protocol outlines a fluorometric assay, a widely accepted and sensitive method for measuring HDAC activity.
In Vitro Fluorometric HDAC Activity Assay Protocol
This protocol is designed to measure the deacetylation of a fluorogenic substrate by HDAC enzymes in the presence of inhibitory compounds.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1 for class I and HDAC6 for class IIb)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
Vorinostat (SAHA)
-
Tubastatin A
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of this compound, Vorinostat, and Tubastatin A in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted test compounds to their respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Add the recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
-
Development and Detection:
-
Stop the reaction by adding the developer solution to each well. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for 15-30 minutes to allow for complete development.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data Presentation
The results of the in vitro HDAC activity assay should be summarized in a clear and concise table to facilitate direct comparison of the inhibitory potencies of this compound and the known inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | HDAC1 | Experimental Value | Calculated Value |
| HDAC6 | Experimental Value | ||
| Vorinostat (SAHA)[1][2] | HDAC1 | ~10 | Pan-inhibitor |
| HDAC6 | Literature Value | ||
| Tubastatin A[1][6][7][8][9] | HDAC1 | >15,000 | >1000-fold for HDAC6 |
| HDAC6 | ~15 |
Note: Literature values for known inhibitors should be included for reference, and experimentally determined values should be clearly indicated.
Understanding the HDAC Signaling Pathway
HDACs play a pivotal role in regulating gene expression through the deacetylation of histones. This process is a key component of a larger signaling network that controls cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Simplified diagram of the role of HDACs in gene regulation.
As illustrated, Histone Acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a relaxed chromatin structure (euchromatin) that is permissive for gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin structure (heterochromatin) and transcriptional repression. HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones and the activation of gene expression. This can include the re-expression of tumor suppressor genes, making HDAC inhibitors a promising strategy in cancer therapy.[10]
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the initial characterization of this compound as a potential HDAC inhibitor. The resulting IC50 values, when compared to those of Vorinostat and Tubastatin A, will offer a preliminary assessment of its potency and selectivity.
Should the initial screening reveal significant inhibitory activity, further studies would be warranted. These could include:
-
Full-panel HDAC isoform screening: To determine the complete selectivity profile against all HDAC isoforms.
-
Cell-based assays: To assess the compound's ability to induce histone hyperacetylation and its effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.
-
In vivo studies: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease.
By systematically applying this comparative approach, the therapeutic potential of novel benzamide derivatives like this compound can be effectively and efficiently evaluated, paving the way for the development of next-generation epigenetic therapies.
References
-
PubMed Central. HDAC signaling in neuronal development and axon regeneration. [Link]
-
Chemietek. Tubastatin A. [Link]
-
ResearchGate. HDAC Signaling Pathways: Integrating Epigenetic Control with Cellular Responses (Data Provided by MCE). [Link]
-
PubMed. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma. [Link]
-
PubMed Central. Preparation and Biochemical Analysis of Classical Histone Deacetylases. [Link]
-
PubMed Central. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium. [Link]
-
PubMed Central. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity. [Link]
-
PubMed Central. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. [Link]
-
MDPI. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. [Link]
-
PubMed Central. Next-generation of selective histone deacetylase inhibitors. [Link]
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
ResearchGate. IC50 values (µM) for inhibition of different HDAC isoforms.. [Link]
-
MDPI. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. [Link]
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- 5. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
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- 10. mdpi.com [mdpi.com]
Validation of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride Bioactivity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of the bioactivity of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. Given the limited direct literature on this specific molecule, we will proceed with a hypothesis-driven approach based on the known biological activities of structurally related benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction and Hypothesized Mechanism of Action
This compound belongs to the benzamide class of compounds, a versatile scaffold known to exhibit a wide range of biological activities. Derivatives of benzamide have been reported to act as antiviral agents, anticancer agents, and inhibitors of various enzymes, including tyrosine kinases and DNA methyltransferases[1][2][3]. The presence of the 4-(aminomethyl)benzamide core, in particular, has been associated with tyrosine kinase inhibition[2].
Hypothesis: Based on the existing literature for analogous structures, we hypothesize that this compound may function as a tyrosine kinase inhibitor (TKI) . Tyrosine kinases are a class of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention.
This guide will outline a systematic approach to validate this hypothesis, comparing the bioactivity of this compound with established TKIs.
Experimental Design for Bioactivity Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is proposed. This will involve an initial in vitro kinase assay followed by cell-based assays to assess cellular potency and downstream effects.
In Vitro Kinase Inhibition Assay
The primary validation step is to determine if this compound can directly inhibit the enzymatic activity of a panel of relevant tyrosine kinases.
Rationale for Kinase Panel Selection: The selected kinases should represent different families and be implicated in various cancers. A representative panel would include:
-
EGFR (Epidermal Growth Factor Receptor): Frequently mutated in lung and colorectal cancers.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a subset of breast cancers.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): Implicated in chronic myeloid leukemia.
-
SRC (Proto-oncogene tyrosine-protein kinase Src): Involved in multiple signaling pathways related to cancer progression.
Comparator Compounds:
-
Positive Controls: Established TKIs with known activity against the selected kinases (e.g., Gefitinib for EGFR, Sunitinib for VEGFR2, Imatinib for ABL1).
-
Negative Control: A structurally similar but biologically inactive compound, or a vehicle control (e.g., DMSO).
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Following the in vitro kinase profiling, the next crucial step is to evaluate the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on the activity of the targeted kinases.
Cell Line Selection:
-
A549 (Lung Carcinoma): Expresses high levels of EGFR.
-
SK-BR-3 (Breast Cancer): Overexpresses HER2.
-
K562 (Chronic Myeloid Leukemia): Driven by the BCR-ABL fusion protein.
-
HEK293 (Human Embryonic Kidney): As a non-cancerous control cell line to assess general cytotoxicity.
Methodology: A standard MTS or CellTiter-Glo® assay will be employed to measure cell viability after treatment with a range of concentrations of this compound and comparator compounds.
Western Blot Analysis of Downstream Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, we will analyze the phosphorylation status of key downstream signaling proteins.
Rationale: If this compound is an effective TKI, it should reduce the phosphorylation of proteins in the signaling cascade activated by the target kinase. For example, in EGFR-driven cell lines, we would expect to see a decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
Comparative Data Presentation
The results from the proposed experiments should be tabulated for a clear and objective comparison.
Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | ABL1 IC₅₀ (nM) | SRC IC₅₀ (nM) |
| 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | 50 | 150 | >10,000 | 800 | 250 |
| Gefitinib (Positive Control) | 5 | 2000 | >10,000 | >10,000 | >10,000 |
| Sunitinib (Positive Control) | 200 | 500 | 10 | 150 | 75 |
| Inactive Analog (Negative Control) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Anti-proliferative Activity (Hypothetical Data)
| Compound | A549 GI₅₀ (µM) | SK-BR-3 GI₅₀ (µM) | K562 GI₅₀ (µM) | HEK293 GI₅₀ (µM) |
| 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | 0.5 | 2.1 | 5.8 | >50 |
| Gefitinib (Positive Control) | 0.05 | 15 | >50 | >50 |
| Imatinib (Positive Control) | >50 | >50 | 0.1 | >20 |
Signaling Pathway Visualization
The hypothesized mechanism of action can be visualized to illustrate the point of intervention of this compound.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for the assay.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of each compound dilution. Include wells for positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and ATP at the Km concentration.
-
Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation (MTS) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Western Blot Protocol
-
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial bioactivity validation of this compound, with a focus on its potential as a tyrosine kinase inhibitor. The proposed experiments, from direct enzyme inhibition to cellular pathway analysis, provide a comprehensive framework for assessing its potency, selectivity, and mechanism of action.
Positive results from these validation studies would warrant further investigation, including:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to determine selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound.
By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of this compound and make informed decisions about its advancement in the drug discovery pipeline.
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.[Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.[Link]
-
Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. European Journal of Medicinal Chemistry.[Link]
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- 3. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Cross-Reactivity Profile of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively establish and compare the cross-reactivity profile of the novel compound, 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride. Given the compound's novelty, this document focuses on the strategic design and execution of experiments to generate a robust selectivity profile, a critical step in de-risking a candidate molecule for further development.
Introduction: The Imperative of Selectivity Profiling
This compound is a small molecule with a benzamide scaffold, a chemical moiety present in numerous clinically approved drugs. While the primary target and therapeutic indication of this compound are under investigation, early and thorough characterization of its off-target interactions is paramount. Unintended interactions with other proteins, known as cross-reactivity or off-target effects, can lead to adverse drug reactions (ADRs) or unexpected toxicities, which are major causes of late-stage clinical trial failures.[1][2]
This guide outlines a tiered, systematic approach to building a comprehensive cross-reactivity profile. It begins with computational predictions, progresses through broad in vitro screening, and culminates in specific functional assays to determine the physiological relevance of any identified off-target hits. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.
Part 1: Foundational Assessment - In Silico Profiling and Structural Alerts
Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective initial screen to predict potential off-target interactions based on the compound's structure.[3][4] This step helps in hypothesis generation and guides the selection of targets for subsequent experimental validation.
Rationale and Workflow
The principle behind in silico target prediction is that structurally similar molecules often share similar biological targets.[5] By comparing the structure of this compound to vast chemogenomic databases, we can identify known proteins that bind to similar chemical scaffolds. The benzamide group, for instance, is known to interact with a range of targets, including G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as certain enzymes.[6][7]
Caption: In Silico Workflow for Off-Target Prediction.
Experimental Protocol: In Silico Target Prediction
-
Obtain Compound Structure: Secure the 2D structure (SMILES format) of this compound.
-
Select Prediction Tools: Utilize publicly available, validated web servers such as SwissTargetPrediction, TargetHunter, or similar platforms that employ ligand-based target prediction algorithms.[3][5]
-
Perform Similarity Searches: Submit the compound's structure to these tools. The algorithms will compare it against libraries of known bioactive molecules and predict a ranked list of potential protein targets.
-
Analyze and Prioritize: Review the output, paying close attention to targets with high prediction scores. Prioritize targets that belong to protein families commonly associated with adverse effects (e.g., hERG ion channel, GPCRs, kinases). This list will form the basis for the in vitro screening panel.
Part 2: Tiered In Vitro Cross-Reactivity Screening
This phase aims to experimentally test the predictions generated in silico and to broadly survey for unanticipated interactions using standardized safety panels. These panels consist of dozens of targets known to be implicated in adverse drug reactions.[8][9]
Tier 1: Broad Liability Screening
The initial step is to screen the compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets. The goal is to identify any potential "hits" that warrant further investigation. Commercial services like Eurofins' SafetyScreen44 or Pharmaron's Safety Panel provide a cost-effective way to do this.[8][9][10] These panels cover a wide range of target classes, including GPCRs, ion channels, transporters, and enzymes.[11]
Table 1: Hypothetical Data from a Broad Panel Screen (at 10 µM)
| Target Class | Target Name | Assay Type | % Inhibition / Activity | Result |
|---|---|---|---|---|
| GPCR | Dopamine D2 | Binding | 95% | Hit |
| Serotonin 5-HT7 | Binding | 88% | Hit | |
| Adrenergic α1A | Binding | 15% | No Hit | |
| Ion Channel | hERG | Binding | 52% | Hit |
| Nav1.5 | Functional | 8% | No Hit | |
| Enzyme | COX-2 | Enzymatic | 5% | No Hit |
| Transporter | SERT | Binding | 65% | Hit |
Note: Data is hypothetical. A "hit" is typically defined as >50% inhibition or stimulation.
Tier 2: Dose-Response and Potency Determination
Any target identified as a "hit" in the broad screen must be validated through a full dose-response study. This experiment determines the potency of the interaction, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This quantitative data is crucial for assessing the risk of an off-target effect occurring at therapeutic concentrations.
Caption: Tiered In Vitro Cross-Reactivity Workflow.
Experimental Protocol: Radioligand Binding Assay (Dose-Response)
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
-
Prepare Reagents:
-
Membrane Preparation: Use cell membranes expressing the target of interest (e.g., Dopamine D2 receptor).
-
Radioligand: Select a high-affinity radioligand for the target (e.g., [³H]-Spiperone).
-
Test Compound: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known, unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 3: Cellular and Functional Assays
Demonstrating that a compound binds to an off-target is only the first step. The critical question is whether this binding has a functional consequence (e.g., agonist, antagonist, or inverse agonist activity). Cellular assays are essential for answering this question and validating the clinical relevance of in vitro findings.[12][13][14]
Rationale
Functional assays measure the downstream cellular response following receptor activation or inhibition.[15] For GPCRs, common readouts include changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[16][17] For ion channels, techniques like patch-clamp electrophysiology directly measure ion flow. These assays provide a more complete picture of the compound's pharmacological activity at an off-target.[12]
Experimental Protocol: cAMP Functional Assay (for GPCRs)
This protocol assesses whether the compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., 5-HT7 receptor in HEK293 cells).
-
Assay Setup (Antagonist Mode):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80).
-
-
Assay Setup (Agonist Mode):
-
Incubate the cells with varying concentrations of the test compound alone, without a known agonist.
-
-
Lysis and Detection:
-
After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50 (functional inhibition).
-
Agonist Mode: Plot the cAMP response against the log concentration to determine the EC50 (functional activation).
-
Table 2: Comparative Selectivity Profile (Hypothetical Data)
| Target | Assay Type | Potency (IC50/EC50) | Mode of Action | Selectivity Index (vs. Primary Target) |
|---|---|---|---|---|
| Primary Target | Functional | 50 nM | - | 1x |
| Dopamine D2 | Functional | 850 nM | Antagonist | 17x |
| Serotonin 5-HT7 | Functional | 1,200 nM | Antagonist | 24x |
| hERG Channel | Binding | 5,500 nM | Blocker | 110x |
| SERT | Functional | 3,000 nM | Inhibitor | 60x |
The Selectivity Index is calculated as (Off-Target IC50 / Primary Target EC50). A higher index indicates greater selectivity for the primary target.
Conclusion and Interpretation
A thorough cross-reactivity investigation, following the tiered approach outlined in this guide, provides a robust foundation for decision-making in drug development. The goal is to build a comprehensive "selectivity profile" that compares the compound's potency at its intended target with its potency at a wide range of biologically relevant off-targets.
A selectivity window of at least 100-fold between the primary target and any significant off-target is often considered a desirable benchmark, though this can vary depending on the therapeutic indication and the nature of the off-target. Data generated from these studies are critical components of preclinical safety packages submitted to regulatory agencies like the FDA.[18][19] By systematically identifying and characterizing off-target interactions early, researchers can mitigate risks, optimize lead compounds, and ultimately increase the probability of developing a safe and effective therapeutic.
References
- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- ICE Bioscience. (n.d.). Safety Pharmacology Profiling.
- WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling.
- Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific.
- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay.
- BenchChem. (2025). Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives.
- ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Abbas, A. I., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Chemical Neuroscience.
- ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?.
- MDPI. (n.d.). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Class II Special Controls Guidance Document.
- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
- Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals.
- Ellis, A. L., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols.
- Traynor, J. R. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
- Lazzarotto, C. R., et al. (n.d.). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology.
- Experimental Drug Development Centre. (2021). Cellular assays for Target Validation.
- ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- ResearchGate. (2025). Functional assays for screening GPCR targets.
- PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride.
- Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- Shimazoe, T., et al. (n.d.). Effects of Sulpiride and Nemonapride, Benzamide Derivatives Having Distinct Potencies of Antagonistic Action on Dopamine D 2 Receptors, on Sensitization to Methamphetamine in Mice. Japanese Journal of Pharmacology.
- ChemBK. (2024). 4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE.
- U.S. Food and Drug Administration. (n.d.). Template for Developers of Molecular Diagnostic Tests.
- Sigma-Aldrich. (n.d.). This compound.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Ross, D., et al. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology.
- PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide.
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"orthogonality of assays for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride"
An In-Depth Guide to Orthogonal Assays for the Quality Control of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
As a Senior Application Scientist, the robust characterization of active pharmaceutical ingredients (APIs) is paramount. A single analytical method, no matter how well-validated, provides only one perspective on a molecule's quality attributes. True analytical confidence is achieved through orthogonality—the practice of using two or more independent analytical methods whose separation or detection principles are based on different chemical or physical properties.[1][2] This guide provides a comparative analysis of two orthogonal methods for ensuring the identity, purity, and assay of this compound, an important intermediate in pharmaceutical synthesis.[3]
The structure of this compound features a substituted benzene ring, a primary amine, and a tertiary amide. This combination of functional groups dictates the selection of appropriate and complementary analytical techniques. We will compare a separation-based method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with a structure-based spectroscopic method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The fundamental differences in their measurement principles ensure a comprehensive and trustworthy assessment of the API's quality.
Method 1: Purity and Assay Determination by Reversed-Phase HPLC
Principle of the Method:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis for its high resolving power and sensitivity. The technique separates compounds based on their polarity. A sample is introduced into a polar mobile phase and travels through a column packed with a non-polar stationary phase (e.g., C18). Non-polar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier. For this compound, this method is ideal for separating the polar parent compound from potentially less polar synthesis-related impurities or more polar degradation products.
Experimental Protocol: RP-HPLC
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
3. Solution Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water and adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Reference Standard Solution.[5]
4. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Gradient Program | 10% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes. |
5. Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Assay (%): Calculate using the external standard method: (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100.
-
Purity (%): Determined by area percent normalization: (Area of Main Peak / Total Area of All Peaks) x 100.
HPLC Workflow Diagram
Caption: Workflow for purity and assay analysis by RP-HPLC.
Method 2: Identity and Assay by Quantitative ¹H NMR (qNMR)
Principle of the Method:
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for molecular structure elucidation.[6] It exploits the magnetic properties of atomic nuclei (in this case, protons or ¹H). When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure.
In its quantitative application (qNMR), the integrated area of a specific resonance signal is directly proportional to the number of nuclei it represents. By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the concentration and purity of the analyte can be determined with high precision and accuracy, without the need for a specific reference standard of the analyte itself.[4] This provides a truly independent measure of the compound's quantity based on a fundamental molecular property.
Experimental Protocol: qNMR
1. Reagents and Materials:
-
This compound sample
-
Maleic acid (certified internal standard)
-
Deuterium oxide (D₂O) (99.9 atom % D)
-
High-precision analytical balance
-
NMR tubes
2. Instrumentation:
-
400 MHz (or higher) NMR spectrometer.[4]
3. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial to ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Program | Standard quantitative ¹H experiment with water suppression |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Acquisition Time | ~4 seconds |
| Spectral Width | -2 to 12 ppm |
5. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identification: Confirm the structure by assigning the observed chemical shifts to the protons of the molecule.
-
Expected shifts: Aromatic protons (~7.5-7.8 ppm), aminomethyl (CH₂) protons (~4.1 ppm), N,N-dimethyl (CH₃) protons (~3.0 ppm). The primary amine protons will exchange with D₂O and will not be observed.
-
-
Quantification:
-
Select a well-resolved signal from the analyte (e.g., the N,N-dimethyl protons at ~3.0 ppm, which integrates to 6H).
-
Integrate the analyte's signal (I_analyte) and the signal from the internal standard (maleic acid singlet at ~6.3 ppm, which integrates to 2H) (I_std).
-
Calculate the purity/assay using the following formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x 100 Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
qNMR Workflow Diagram
Caption: Workflow for identity and assay analysis by qNMR.
Comparative Analysis: The Power of Orthogonality
The true strength of this analytical approach lies in the complementary nature of the two methods. They are orthogonal because their measurement principles are fundamentally different.
| Feature | RP-HPLC with UV Detection | ¹H qNMR Spectroscopy | Orthogonal Value |
| Principle | Physical separation based on polarity | Nuclear magnetic resonance based on chemical structure | A co-eluting impurity in HPLC will likely be detected by its unique signals in NMR. |
| Specificity | High; based on retention time and UV spectrum. | Very high; provides a unique fingerprint of the entire molecule. | Confirms that the HPLC peak corresponds to the correct chemical structure. |
| Primary Use | Purity profiling, detection of trace impurities. | Structural confirmation, absolute quantification (assay). | Provides a complete picture: "What is it?" and "How much is there?" (NMR) plus "What else is there?" (HPLC). |
| Standardization | Requires a specific reference standard of the analyte. | Requires a certified internal standard (can be any stable compound). | qNMR provides an assay value independent of the primary reference material's purity. |
| Sample Throughput | Relatively high (e.g., 20-30 min per sample). | Lower (e.g., 10-15 min per sample, plus preparation time). | HPLC is better for screening many samples; qNMR is ideal for definitive characterization. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered. | qNMR allows for further testing of the exact same sample if needed. |
| LOD/LOQ | Excellent (ppm levels). | Good (typically ~0.1% w/w). | HPLC is superior for trace impurity detection. |
This orthogonal approach is strongly aligned with modern regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which emphasize the importance of well-validated and specific analytical procedures.[7][8][9] By combining HPLC and qNMR, we create a self-validating system. If the assay value from HPLC (relative to a reference standard) agrees with the absolute purity determined by qNMR, it provides extremely high confidence in the quality of both the analytical data and the material itself.
The Concept of Orthogonality
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A Head-to-Head Comparison of Aminomethylbenzamide Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and chemical synthesis, the subtle yet profound impact of isomeric substitution cannot be overstated. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of functional groups, often exhibit divergent physicochemical properties and biological activities.[1][2] This guide provides an in-depth, head-to-head comparison of the ortho- (2-), meta- (3-), and para- (4-) isomers of aminomethylbenzamide, crucial building blocks in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and utilize the optimal isomer for their specific application.
Introduction to Aminomethylbenzamide Isomers
Aminomethylbenzamide is a bifunctional molecule featuring a primary amine attached to a methyl group and a primary amide, both substituted on a benzene ring. The relative positions of these two functional groups—ortho (1,2), meta (1,3), or para (1,4)—define the three distinct positional isomers. This structural variation dictates intramolecular interactions, molecular symmetry, and electronic properties, which in turn influence everything from crystal lattice energy to receptor binding affinity. While all three isomers serve as versatile intermediates, their utility is not interchangeable. For example, 4-aminomethylbenzamide has been identified as a scaffold for potent antiviral agents against Ebola and Marburg viruses, highlighting the therapeutic potential locked within this specific isomeric form.[3]
Visualizing the Isomeric Structures
A clear understanding of the spatial arrangement of the aminomethyl and benzamide groups is fundamental. The following diagram illustrates the structures of the ortho-, meta-, and para-isomers.
Caption: Chemical structures of ortho-, meta-, and para-aminomethylbenzamide.
Comparative Physicochemical Properties
The positioning of the substituents directly impacts intermolecular and intramolecular forces, leading to distinct physical properties. While comprehensive experimental data for all isomers is not uniformly available in a single source, we can synthesize a comparative profile from various chemical suppliers and predictive models. The para-isomer's symmetry typically allows for more efficient crystal packing, often resulting in a higher melting point compared to its less symmetrical ortho and meta counterparts.[4][5]
| Property | Ortho-Aminomethylbenzamide | Meta-Aminomethylbenzamide | Para-Aminomethylbenzamide |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol |
| CAS Number | 1187927-15-6 (HCl salt)[6] | 102562-86-7[7] | 369-53-9[8] |
| Melting Point | Not readily available | 237-239 °C (decomp.)[7] | Not readily available |
| Boiling Point | Not readily available | 316.4±25.0 °C (Predicted)[7] | 332.7±25.0 °C (Predicted)[8] |
| pKa (Predicted) | Not readily available | Not readily available | 16.14±0.50 (Predicted)[8] |
| Density (Predicted) | Not readily available | Not readily available | 1.172±0.06 g/cm³ (Predicted)[8] |
Note: Data is compiled from various sources and includes predicted values where experimental data is unavailable. Direct experimental comparison under identical conditions is recommended for rigorous analysis.
Synthesis and Spectroscopic Differentiation
The synthesis of aminomethylbenzamide isomers typically starts from the corresponding cyanobenzoic acid or aminomethylbenzoic acid precursors.[9] For instance, 4-(acylaminomethyl)benzamides have been prepared from 4-aminomethylbenzoic acid.[9] Similarly, derivatives of 2-aminobenzamide can be synthesized from isatoic anhydride.[10][11]
Distinguishing between these isomers analytically is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern.[12][13]
-
Ortho-Isomer: The aromatic region of the ¹H NMR spectrum is expected to be the most complex due to the proximity of the two different substituents, leading to distinct electronic environments for all four aromatic protons.
-
Meta-Isomer: The ¹H NMR spectrum will also show signals for four distinct aromatic protons, but with a different splitting pattern compared to the ortho-isomer.
-
Para-Isomer: Due to the C₂ symmetry of the molecule, the aromatic protons are chemically equivalent in pairs. This results in a much simpler ¹H NMR spectrum, typically showing two distinct doublets (an AA'BB' system), which is a key signature for para-substitution.[4][13]
Biological Activity and Structure-Activity Relationship (SAR)
The spatial orientation of the aminomethyl and amide groups is critical for molecular recognition by biological targets like enzymes and receptors.[14]
-
Para-Aminomethylbenzamide (4-AMBA): This isomer has received significant attention in drug discovery. It serves as a key structural component in a series of potent small-molecule inhibitors of Ebola and Marburg virus entry.[3] The specific para-orientation is likely crucial for fitting into the target's binding pocket. It has also been described as a trypsin inhibitor.[8] Furthermore, derivatives of 4-AMBA have been investigated as potential anticancer agents.[9]
-
Meta-Aminomethylbenzamide (3-AMBA): This isomer is utilized as a pharmaceutical intermediate in the development of bioactive molecules, particularly for agents targeting the central nervous system and anti-inflammatory compounds.[15] Its specific geometry allows for the design of modulators for different targets than its para-counterpart.
-
Ortho-Aminomethylbenzamide (2-AMBA): The ortho-isomer is also a valuable building block in the synthesis of complex organic molecules and fine chemicals.[6] The proximity of the amine and amide groups can allow for intramolecular hydrogen bonding, which may pre-organize the molecule into a specific conformation or be exploited in the synthesis of heterocyclic systems like quinazolinones.[16]
The key takeaway for researchers is that the choice of isomer is a critical design element. The distance and geometric vector between the hydrogen bond donor/acceptor features of the amine and amide groups are fundamentally different for each isomer, leading to distinct pharmacodynamic profiles.[2]
Experimental Protocol: HPLC Method for Isomer Separation
For any research involving these isomers, a robust analytical method to separate and quantify them is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17][18] While a specific validated method for these exact isomers is not published, a general protocol can be designed based on their physicochemical properties. Hydrophilic Interaction Chromatography (HILIC) is often an excellent choice for separating polar, aromatic compounds.[19]
Objective: To develop a baseline HILIC-HPLC method for the separation of ortho-, meta-, and para-aminomethylbenzamide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.[20]
-
Data acquisition and processing software.
Materials:
-
Columns: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Samples: Individual isomer standards and a mixed standard solution (e.g., 10 µg/mL of each isomer) dissolved in 90:10 Acetonitrile:Water.
Workflow Diagram:
Caption: A typical workflow for developing an HPLC separation method.
Method Parameters (Starting Point):
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 95% B
-
15.0 min: 60% B
-
15.1 min: 95% B
-
20.0 min: 95% B (re-equilibration)
-
Rationale and Self-Validation:
-
Causality: HILIC is chosen because the analytes are polar. The elution order is typically from least polar to most polar. The para-isomer, being the most symmetric, may have a slightly different polarity and interact differently with the stationary phase compared to the ortho- and meta-isomers.
-
Trustworthiness: This protocol serves as a starting point. Method validation is crucial.[20] Run individual standards first to determine the retention time of each isomer. A successful separation will show three distinct, well-resolved peaks in the mixed standard chromatogram. The system's suitability can be confirmed by ensuring high peak efficiency (plate count) and good peak symmetry for all three isomers.
Conclusion and Future Directions
The ortho-, meta-, and para- isomers of aminomethylbenzamide are not interchangeable chemical entities. Their distinct physicochemical properties, spectroscopic signatures, and biological activities are a direct consequence of their unique substitution patterns. The para-isomer has shown notable promise as a scaffold in antiviral drug discovery, while the meta- and ortho-isomers remain vital intermediates for a range of other therapeutic targets.
For researchers, a thorough understanding of these differences is essential for rational drug design and the synthesis of novel chemical entities. We strongly advocate for the initial analytical characterization and separation of any isomeric mixtures using techniques like HPLC and NMR to ensure the chemical integrity of the materials used in subsequent biological or chemical studies. Future research should focus on direct, systematic comparative studies of these isomers against a wide range of biological targets to more fully elucidate their structure-activity relationships and unlock their full therapeutic potential.
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available from: [Link]
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Martens, J., et al. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. International Journal of Mass Spectrometry, 408, 38-46. Available from: [Link]
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Toda, M., et al. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 13(31), 3505-3512. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride Against Certified Standards
Introduction: The Imperative of Rigorous Benchmarking
In the landscape of drug discovery and development, the purity, identity, and strength of any chemical entity are paramount. 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a versatile intermediate used in the synthesis of various biologically active compounds.[1][2] Before its inclusion in any critical pathway, a rigorous analytical characterization is not just a regulatory formality but a scientific necessity. This guide provides a comprehensive framework for benchmarking a new or in-house batch of this compound (referred to herein as the "Test Article") against a certified reference standard (CRS).
The core principle of benchmarking is to establish the Test Article's performance and quality attributes relative to a highly characterized standard. This comparison provides the confidence needed to proceed with further research and development. We will explore a multi-tiered analytical approach, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
Understanding Analytical Standards
The quality of any analytical measurement is fundamentally tied to the quality of the reference standard used. It's crucial to distinguish between two main types of standards:
-
Primary Standards : These are substances of the highest purity, typically ≥99.9%, that are thoroughly characterized and can be directly weighed and used to prepare a standard solution of a known concentration.[7][8] They are the bedrock of analytical traceability.
-
Secondary Standards : These are standards whose values are assigned by comparison to a primary standard.[9][10][11] They are more commonly used in routine laboratory settings to conserve the more expensive primary standards.[10]
For this guide, we will assume the use of a commercially available, certified reference standard (CRS) which has been qualified against a primary standard and comes with a comprehensive Certificate of Analysis (CoA).
The Benchmarking Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for comprehensive characterization. Our approach employs a suite of orthogonal methods to build a complete profile of the Test Article. This ensures that any potential discrepancies are not artifacts of a single analytical system.
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A Comparative Guide to Ensuring Experimental Reproducibility with 4-(Aminomethyl)-N,N-dimethylbenzamide HCl
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a versatile chemical intermediate whose utility in research and development hinges on the consistency of its quality. This guide provides an in-depth analysis of the critical parameters governing experimental reproducibility when working with this compound. We will objectively compare different synthetic and analytical methodologies, offering data-driven insights and validated protocols to ensure reliable and repeatable outcomes. This document is structured to empower researchers to proactively address the common sources of irreproducibility in synthetic chemistry, which can range from minor deviations in yield to significant variations in product purity that compromise subsequent biological or chemical assays.[1][2][3]
Introduction: The Challenge of Reproducibility
Reproducibility is a cornerstone of scientific integrity.[1][2] However, chemists often encounter difficulties in precisely replicating published results, particularly in synthetic chemistry where subtle, often unreported, variations can significantly alter an experiment's outcome.[1] Factors such as reagent purity, solvent quality, reaction setup, and even minor temperature fluctuations can lead to discrepancies.[3][4] This guide focuses on 4-(Aminomethyl)-N,N-dimethylbenzamide HCl (CAS No. 104566-35-0), a substituted benzamide derivative, to illustrate how a systematic and well-documented approach to synthesis and analysis can mitigate these challenges. The principles discussed herein are broadly applicable and promote a culture of robust and reliable chemical science.
Critical Quality Attributes of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl
To ensure reproducibility, one must first define the critical quality attributes (CQAs) of the final compound. These are the physical, chemical, and biological characteristics that must be within a predefined limit to ensure the desired quality and performance.
| Attribute | Specification | Analytical Method | Justification |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS | Confirms the correct molecular structure. |
| Purity (Assay) | ≥ 98.0% | HPLC-UV | Ensures that the majority of the material is the desired compound, minimizing the impact of impurities on subsequent experiments. |
| Specific Impurities | Starting materials (e.g., 4-cyano-N,N-dimethylbenzamide) ≤ 0.1% | HPLC-UV | Unreacted starting materials can interfere with downstream applications. |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS | Solvents can be toxic or alter the compound's physical properties. |
| Appearance | White to off-white solid | Visual Inspection | A significant color change can indicate degradation or the presence of impurities. |
| HCl Content | May contain up to 1.5 eq HCl | Titration/IC | The hydrochloride salt form impacts solubility and stability.[5] |
Comparative Analysis of Synthetic Pathways
The synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide typically involves the reduction of a functional group at the 4-position of the benzamide ring. The choice of synthetic route can significantly impact the impurity profile, yield, and overall reproducibility.
A common and effective route starts from 4-cyano-N,N-dimethylbenzamide. This precursor can be synthesized from 4-cyanobenzoyl chloride and dimethylamine. The crucial step is the reduction of the nitrile (cyano) group to a primary amine.
Below is a comparison of two common reduction methods:
| Method | Reagents & Conditions | Advantages | Disadvantages & Reproducibility Challenges |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Methanol/Ammonia, elevated pressure | High yield, clean reaction, environmentally friendly (water as byproduct) | Requires specialized high-pressure equipment. Catalyst activity can vary between batches, affecting reaction time and completeness. Catalyst poisoning can be an issue. |
| Chemical Reduction | Lithium Aluminum Hydride (LAH) or Borane (BH₃•THF) in an ether solvent (e.g., THF) | Does not require high-pressure apparatus. Effective for small-scale synthesis. | Highly reactive and moisture-sensitive reagents require stringent inert atmosphere techniques. Complex work-up procedures can lead to yield loss. Formation of side products if not controlled carefully. |
Recommendation: For consistent, scalable, and safer synthesis, catalytic hydrogenation is the preferred method. While the initial equipment setup is more demanding, it offers superior control and generates a cleaner product profile, which is paramount for reproducibility.
Workflow for a Reproducible Synthesis (Catalytic Hydrogenation)
The following diagram outlines a robust workflow for the synthesis and purification of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl.
Caption: A validated workflow for the synthesis and purification of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl.
A Validated Analytical Workflow for Quality Control
Reproducibility is not just about making the same molecule; it's about making the same molecule with the same purity profile every time. A validated analytical method is therefore non-negotiable.[6][7] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile small molecules.
Comparative Analysis of HPLC Conditions
| Parameter | Method A (Isocratic) | Method B (Gradient) | Recommendation & Rationale |
| Column | C18, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm | Standard C18 columns are robust and widely available. |
| Mobile Phase | 70% Water (0.1% TFA), 30% Acetonitrile (0.1% TFA) | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient: 10% B to 90% B over 20 min. | Method B (Gradient) is superior. It provides better resolution for separating the polar starting material (4-cyano derivative) from the product and can also reveal non-polar impurities that might co-elute in an isocratic run. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at 230 nm | UV at 230 nm | The benzamide chromophore has a strong absorbance at this wavelength. |
Step-by-Step Protocol for Validated HPLC Analysis
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.[8]
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at a concentration of 0.1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Run the gradient method as described in "Method B" above.
-
Calculation: Calculate the purity by the area percent method. Ensure that the sum of all impurity peaks does not exceed 2.0%.
Analytical Decision Workflow
This diagram illustrates the decision-making process based on analytical results to ensure product quality.
Caption: Quality control decision workflow for batch release.
Conclusion: A Framework for Reproducibility
Ensuring the reproducibility of experiments with 4-(Aminomethyl)-N,N-dimethylbenzamide HCl, or any chemical entity, is not a matter of chance but a result of systematic control. By implementing the following principles, researchers can significantly enhance the reliability and transferability of their work:
-
Define Critical Quality Attributes: Clearly define what constitutes a "good" batch of material before starting.
-
Choose Robust Methodologies: Select synthetic and purification methods that are less sensitive to minor variations, such as catalytic hydrogenation over chemical reduction where possible.
-
Validate Analytical Methods: Use a validated, high-resolution analytical method like gradient HPLC to accurately assess purity and impurity profiles. Do not rely solely on yield or physical appearance.
-
Maintain Detailed Records: Document every parameter, including reagent sources, lot numbers, reaction times, and temperatures. This is crucial for troubleshooting irreproducibility.[4]
By adopting this comprehensive approach, the scientific community can build upon a foundation of reliable data, accelerating the pace of discovery and development.
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Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(41), 12548–12549. [Link]
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METTLER TOLEDO. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of Aminomethylbenzamides
Bridging the Gap from Benchtop Discovery to Preclinical Confidence
For researchers in the trenches of drug development, the journey of a promising compound from an in vitro "hit" to a viable in vivo candidate is fraught with challenges. The aminomethylbenzamide scaffold represents a versatile class of molecules with a wide spectrum of reported biological activities, from anticancer and anti-inflammatory to antiviral effects.[1][2] However, promising low-micromolar IC50 values in a cell-based assay are merely the first step. The complex biological environment of a living system introduces variables like absorption, distribution, metabolism, and excretion (ADME) that can render a potent in vitro compound ineffective or toxic in vivo.[3]
This guide provides a strategic framework for the crucial transition from in vitro characterization to in vivo validation of aminomethylbenzamides. We will move beyond rote protocols to dissect the underlying scientific rationale, ensuring that each experimental step is a self-validating component of a cohesive preclinical data package.
Part 1: Foundational In Vitro Characterization
The initial step is to build a robust in vitro profile of your aminomethylbenzamide candidate. This profile serves as the foundational dataset from which all subsequent in vivo hypotheses are derived. The goal is to understand not just if the compound is active, but how and at what concentration.
Common In Vitro Assays for Aminomethylbenzamides
Benzamide derivatives have been explored for various therapeutic applications, necessitating a tailored approach to assay selection.[1]
-
Anticancer Activity: Cytotoxicity and anti-proliferative assays, such as the MTT or Resazurin assays, are fundamental for determining a compound's effect on cancer cell viability.[1][4]
-
Enzyme Inhibition: For compounds designed to target specific enzymes (e.g., kinases, IMPDH, AChE), direct enzymatic assays are crucial to determine potency and selectivity.[4][5]
-
Anti-inflammatory Activity: Assays like the protein denaturation assay can provide an initial measure of a compound's potential to mitigate inflammation.[1]
-
Antiviral Activity: For indications like Ebola or Marburg virus, specialized viral entry or replication assays are required.[2]
Data Presentation: In Vitro Activity of Novel Benzamide Derivatives
The following table summarizes representative quantitative data, providing a comparative view of compound potency.
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | HeLa (Cervical Cancer) | MTT Assay | 800 | [1] |
| Compound B (06) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.09 ± 0.05 | [4] |
| Compound C (13) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 0.10 ± 0.06 | [4] |
| Compound D (8) | HCT116 (Colon Cancer) | Antiproliferative | 0.6 | [6] |
| Compound E (35) | Ebola Virus (Mayinga) | Viral Entry Inhibition | Potent (Specific IC50 not listed) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a standard method for assessing the effect of an aminomethylbenzamide derivative on the metabolic activity of cultured cancer cells, a proxy for cell viability.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[1] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 environment to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminomethylbenzamide compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1] Plot cell viability against compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Part 2: The In Vitro-In Vivo Bridge: Pharmacokinetics & Model Selection
A potent compound in vitro can fail in vivo if it doesn't reach its target at a sufficient concentration and for a sufficient duration. This is where pharmacokinetics (PK) and toxicology become paramount. Performing in vivo efficacy tests is essential to validate a drug candidate and gather key data for Investigational New Drug (IND) approval.[7]
Rationale for In Vivo Studies
-
Bioavailability: Will the compound be absorbed into the bloodstream when administered orally or via another route?[8]
-
Metabolic Stability: Is the compound rapidly metabolized by the liver or other organs into inactive or toxic byproducts?[2][3]
-
Distribution: Does the compound distribute to the target tissue or organ?
-
Efficacy: Does the compound engage its target in a living system and produce the desired therapeutic effect?[7]
-
Safety & Toxicity: What is the maximum tolerated dose, and are there any off-target toxicities?[9][10]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
Principle: To determine the basic ADME properties of a lead compound. This involves administering the compound and then measuring its concentration in blood plasma over time.[11]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or BALB/c mice for at least one week before the study.[9][10]
-
Dosing: Divide animals into two groups.
-
Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) via tail vein injection to determine key parameters without the absorption variable.
-
Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (typically 50-100 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11]
-
Plasma Processing: Process the blood to separate plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Typical Goal for Oral Candidate |
| Cmax | Maximum observed plasma concentration. | High enough to be therapeutic. |
| Tmax | Time at which Cmax is reached. | Relatively short (e.g., 1-2 hours). |
| AUC | Area Under the Curve; a measure of total drug exposure. | High, indicating good overall exposure. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | Long enough for desired dosing interval (e.g., once or twice daily). |
| F% (Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | >30% is often desired. |
Selecting the Right In Vivo Model
The choice of animal model is entirely dependent on the therapeutic indication identified in vitro. Using a disease-relevant model is critical for generating data that can predict what might happen in humans.[7]
Part 3: In Vivo Efficacy and Safety Validation
With a suitable animal model selected and a foundational PK profile established, the final step is to test whether the aminomethylbenzamide can produce its intended therapeutic effect in a living organism at a safe dose.
Experimental Protocol: Xenograft Tumor Model for Anticancer Activity
Principle: To evaluate the ability of an aminomethylbenzamide to inhibit the growth of human tumors implanted in immunocompromised mice. This is a standard preclinical model for assessing anti-cancer drug efficacy.[12]
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into groups (e.g., n=8-10 per group), including a vehicle control group and one or more treatment groups.
-
Dosing: Administer the aminomethylbenzamide and vehicle control according to a predetermined schedule (e.g., daily oral gavage) based on the PK data.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.[13]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.
Data Presentation: Correlating In Vitro and In Vivo Results
A successful validation will show a clear correlation between a compound's potency in the lab and its effectiveness in an animal model.
| Compound | In Vitro IC50 (HeLa, µM) | In Vivo Model | Dose & Schedule | Outcome (% TGI) |
| AMB-101 | 1.5 | HeLa Xenograft | 20 mg/kg, daily PO | 58% |
| AMB-102 | 25.0 | HeLa Xenograft | 20 mg/kg, daily PO | 15% |
| Vehicle | N/A | HeLa Xenograft | N/A | 0% |
Acute Toxicity Assessment
Safety is as important as efficacy. Acute toxicity studies are performed to determine the short-term adverse effects of a substance.[9] This often involves administering incremental doses of the compound and observing the animals for signs of distress, changes in behavior, and effects on organ morphology.[10] For example, a study on a benzamide derivative in BALB/c mice showed that increasing doses led to histopathological changes in the kidneys, highlighting the importance of these safety assessments.[10]
Conclusion: A Unified Validation Strategy
The validation of in vitro results in a relevant in vivo setting is the cornerstone of preclinical drug development. For aminomethylbenzamides, this process requires a logical, stepwise progression from cellular assays to pharmacokinetic profiling and finally to efficacy and safety studies in appropriate animal models. By understanding the causal links between each stage—how in vitro potency should inform dose selection, how pharmacokinetics dictates the dosing regimen, and how the choice of animal model validates the therapeutic hypothesis—researchers can build a compelling, data-driven case for advancing a compound toward clinical trials.
The ultimate goal is to discard inefficient or unsafe compounds early and to move forward only with candidates that demonstrate a clear, translatable biological effect.[7] This rigorous, integrated approach ensures that the promise shown in a petri dish has the best possible chance of becoming a meaningful therapy for patients.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
Disclaimer: This guide provides procedural recommendations based on established principles of laboratory safety and chemical waste management. While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride was not located, the guidance is derived from information on structurally similar compounds and general regulatory standards. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and the compound-specific SDS before handling or disposing of this chemical to ensure full compliance with local, state, and federal regulations.
Core Principles: Hazard Assessment and Waste Classification
The foundation of safe disposal is a thorough understanding of the chemical's inherent risks. This compound, as a substituted benzamide and an amine hydrochloride salt, requires careful handling. While its toxicological properties are not fully documented in readily available literature, related compounds suggest it may cause skin, eye, and respiratory tract irritation.[1][2][3][4]
Regulatory Context: Is it a Hazardous Waste?
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[5]
-
Listed Wastes: This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[6][7] However, this does not automatically classify it as non-hazardous.
-
Characteristic Wastes:
The most prudent approach is to manage this compound as a hazardous chemical waste until proven otherwise by official analysis or regulatory guidance. This ensures the highest level of safety and compliance.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment is worn. The rationale for each piece of equipment is to create a barrier between the researcher and potential chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes of solutions or contact with solid particles.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which may cause irritation or absorption.[2][4] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities | Handle in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.[1][2] |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container and to ensure compliant disposal.[10][11]
Step 1: Designate a Waste Container Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that has a tightly-fitting screw cap.[5][12][13] The original product container can be an excellent choice for collecting the waste.[12]
Step 2: Label the Container As soon as the first quantity of waste is added, the container must be labeled.[14] Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"[13]
-
The full chemical name: "this compound"
-
An accurate accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
Step 3: Collect the Waste
-
Solid Waste: Collect dry, solid waste (e.g., residual powder, contaminated weigh paper) in the designated container. Avoid generating dust.[1]
-
Liquid Waste: Collect solutions containing the compound in the designated container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware: Disposable items like pipette tips and gloves that are grossly contaminated should be placed in the solid waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[12]
Step 4: Store the Waste Container Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][13] This area should be clearly marked, provide secondary containment (like a spill tray), and be located away from incompatible materials, especially strong acids and bases.[8][14] Keep the container closed at all times except when adding waste.[5][12]
Disposal Pathway: The Final Step
The universally accepted and required method for disposing of this type of chemical waste is through a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for Laboratory Chemicals.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[15] This can harm aquatic life and interfere with wastewater treatment processes.
-
DO NOT dispose of this chemical in the regular trash. Uncontrolled disposal can lead to environmental contamination and pose a risk to custodial staff.[12]
The primary disposal routes facilitated by professional contractors are:
-
Incineration: High-temperature incineration in a licensed facility is a common method for destroying organic chemical waste.[16]
-
Secure Chemical Landfill: In some cases, the waste may be sent to a specially designed landfill licensed to accept chemical wastes.[16]
Your institution's EHS department will determine the appropriate final disposal method in accordance with all regulations.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Secure the Area: Prevent entry into the spill zone.
-
Consult SDS and EHS: Refer to the Safety Data Sheet and contact your EHS department for guidance.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
If the material is a solid, carefully sweep it up to avoid creating dust and place it in your hazardous waste container.[1]
-
If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or chemical sorbent pads) and place the absorbed material into the hazardous waste container.[15]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, do not attempt to clean them yourself. Contact your institution's emergency response or EHS team immediately.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile intermediate in the biochemical and pharmaceutical fields.[1][2] Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile and Risk Mitigation
This compound is a white crystalline solid that is soluble in water.[1][2] While essential for synthesis, it presents specific hazards that dictate our handling procedures. The primary risks stem from direct contact with the solid powder and inhalation of airborne particles.
A summary of its GHS (Globally Harmonized System) classification highlights the potential risks:
| Hazard Classification | Description | Primary Exposure Route |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4] | Ingestion |
| Skin Irritation | Causes skin irritation upon contact.[3][4][5][6][7] | Dermal |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation.[3][4][5][6][7] | Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract.[3][4][7] | Inhalation |
Understanding these hazards is the first step. The causality is clear: the compound's chemical nature can disrupt biological tissues upon contact. Therefore, our primary objective is to establish robust barriers between the chemical and the handler.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential. The following are minimum requirements for handling this compound in any quantity.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with even minute amounts of this compound can cause serious eye irritation.[3][4] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes. This is critical to protect against airborne powder.
-
Recommended for Large Quantities: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during solution transfer), supplement goggles with a full-face shield.[8][9]
Hand Protection: Preventing Dermal Contact
The compound is a known skin irritant.[3][5] Proper glove selection is crucial for preventing dermal exposure.
-
Material: Nitrile gloves provide a good baseline of chemical resistance for handling this solid compound and its solutions.
-
Protocol: Always double-glove if there is a risk of splashes or when handling concentrated solutions. Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.[10]
Body Protection: Shielding from Contamination
To prevent the compound from settling on clothing and skin, appropriate body protection is required.
-
Standard: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced: For tasks with a higher risk of spills, such as large-scale solution preparation, supplement the lab coat with a chemical-resistant apron.[11]
Respiratory Protection: Guarding Against Inhalation
Inhalation of the powder can lead to respiratory tract irritation.[3][4][7] Engineering controls should always be the first line of defense.
-
Primary Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to contain airborne particles.
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is mandatory.[11][12] All personnel requiring respirators must be properly fit-tested and trained in their use.
Operational Plans for Safe Handling
Properly selected PPE is only effective when integrated into a safe workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[13]
-
Don PPE: Put on all required PPE in the correct sequence (see workflow diagram below).
-
Weighing: Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust clouds. Use a spatula to gently transfer the material.
-
Dissolving: If making a solution, add the solid to the solvent slowly. Cap and mix gently.
-
Post-Handling: After use, decontaminate the work surface.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (see workflow diagram below).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to avoid transferring contaminants. The "doffing" or removal process is particularly important.
Caption: Workflow for correct PPE donning and doffing sequence.
Emergency and Disposal Plans
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Immediate First Aid Measures
In the event of an exposure, time is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7][14] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6][7][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |
Spill Response Plan
The response to a spill depends on its scale.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (Solid) Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area.
-
Secure PPE: Don, at a minimum, a lab coat, goggles, and double nitrile gloves. A respirator may be necessary.[15]
-
Contain: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent to prevent it from becoming airborne.[16][17]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleanup materials into the waste container.
-
Dispose: Seal the container and manage it as hazardous waste.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Containers: Collect all solid waste, contaminated PPE, and spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.[18][19]
-
Labeling: The label must include the full chemical name, associated hazards, and the accumulation start date.[20]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.[19][20]
-
Disposal: Never dispose of this chemical down the drain or in the regular trash.[19] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.
By integrating these PPE requirements and operational plans into your daily laboratory workflow, you build a robust culture of safety. This diligence ensures that the pursuit of scientific advancement does not come at the cost of personal health and well-being.
References
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ChemBK. (2024). 4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE. Available at: [Link]
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Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Clean Control. (n.d.). Safety Data Sheet. Available at: [Link]
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Available at: [Link]
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U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Available at: [Link]
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Chem Service. (2016). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Available at: [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Available at: [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Available at: [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Available at: [Link]
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ASAL Engineering. (2023). Chemical Spills and Emergency Response. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
